Product packaging for 2-Amino-5-bromo-3-fluorobenzoic acid(Cat. No.:CAS No. 874784-14-2)

2-Amino-5-bromo-3-fluorobenzoic acid

Cat. No.: B3021566
CAS No.: 874784-14-2
M. Wt: 234.02
InChI Key: CLJZODGTJUYULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-bromo-3-fluorobenzoic acid (CAS 874784-14-2) is a high-value halogenated benzoic acid derivative with the molecular formula C 7 H 5 BrFNO 2 and a molecular weight of 234.02 g/mol [ citation:5 ]. This compound serves as a key synthetic building block in pharmaceutical research and development, particularly valued for the synergistic effects of its bromo and fluoro substituents [ citation:4 ]. Research Applications and Value: The presence of fluorine in bioactive molecules is known to enhance therapeutic efficiency and improve pharmacological properties by increasing lipid solubility, which aids in absorption and transport, and by providing increased oxidative and thermal stability [ citation:4 ]. As a multi-functional intermediate, this compound is a crucial precursor in the synthesis of various heterocyclic compounds. Its structure allows for further functionalization, making it a versatile scaffold for creating potential anticancer agents and other biologically active molecules [ citation:4 ]. Handling and Storage: To maintain stability and purity, this product should be stored sealed in a dry, dark place under an inert atmosphere at room temperature [ citation:5 ][ citation:9 ]. Please refer to the Safety Data Sheet for detailed handling instructions. Attention: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications [ citation:6 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrFNO2 B3021566 2-Amino-5-bromo-3-fluorobenzoic acid CAS No. 874784-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJZODGTJUYULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654154
Record name 2-Amino-5-bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960067-43-0, 874784-14-2
Record name 2-Amino-5-bromo-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-5-bromo-3-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated anthranilic acid derivative that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature—possessing an amine, a carboxylic acid, and two distinct halogen atoms on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. Researchers leverage this compound for the synthesis of novel pharmaceutical agents, including potential anti-cancer and antibacterial therapeutics, as its structure is often incorporated into biologically active scaffolds.[1][2][3] This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, reactivity, and safety considerations for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. The properties of this compound are summarized below.

Physical and Chemical Data

A compilation of the key physicochemical data for this compound is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource(s)
CAS Number 874784-14-2; 259269-84-6[4][5]
Molecular Formula C₇H₅BrFNO₂[6]
Molecular Weight 234.02 g/mol [7]
Appearance Off-white to yellow or beige solid/powder[1][4][8]
Melting Point 202-205 °C[8]
Boiling Point 344.0 ± 42.0 °C (Predicted)[8]
Density 1.877 ± 0.06 g/cm³ (Predicted)[8]
pKa 4.21 ± 0.10 (Predicted)[8]
Solubility Soluble in some organic solvents like ethanol and dichloromethane; almost insoluble in water.[1] Soluble in methanol and dimethyl sulfoxide.[9][1][9]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. A reported spectrum shows signals at δ (ppm) 6.76 (broad single peak, 2H, -NH₂), 7.55 (doublet, J = 3.0 Hz, JH-F = 9.4 Hz, 1H), 7.71 (doublet, J = 3.0 Hz, JH-F = 7.8 Hz, 1H), and 12.72 (broad single peak, 1H, -COOH).[8] The broadness of the amine and carboxylic acid peaks is due to hydrogen bonding and exchange phenomena. The splitting patterns of the aromatic protons are influenced by coupling to each other and to the adjacent fluorine atom.

  • IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups. For the closely related compound 2-amino-5-bromobenzoic acid, characteristic absorption bands are observed at 3497 and 3383 cm⁻¹ (N-H stretching of the primary amine), 1675 cm⁻¹ (C=O stretching of the carboxylic acid), and several peaks between 1616 and 1548 cm⁻¹ (aromatic C=C stretching).[9][10] Similar characteristic peaks are expected for the title compound.

  • Mass Spectrometry: Mass spectral analysis is used to confirm the molecular weight and elemental composition. For a product from a related synthesis, a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with electrospray ionization (ESI) showed a peak at m/z = 234 [M+H]⁺, corresponding to the protonated molecule.[7] The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis Protocols and Mechanistic Insights

The most common and efficient synthesis of this compound involves the electrophilic bromination of a fluorinated anthranilic acid precursor. The choice of starting material dictates the position of the incoming bromine atom. Below are two field-proven protocols.

Protocol 1: Bromination of 2-Amino-3-fluorobenzoic Acid

This protocol introduces a bromine atom at the 5-position, which is para to the activating amino group and meta to the deactivating carboxylic acid and fluorine groups.

Synthesis_Workflow_1 start 2-Amino-3-fluorobenzoic acid reagent N-Bromosuccinimide (NBS) N,N-dimethylformamide (DMF) intermediate Reaction Mixture (-10 °C, 1 hr) start->intermediate Add NBS solution dropwise reagent->intermediate workup Quench with aq. NaHSO₃ Filter solid intermediate->workup Reaction Completion product This compound workup->product Isolate & Dry Reactivity_Hub cluster_reactions Reaction Sites cluster_applications Synthetic Transformations main This compound amine Amine Group (-NH₂) main->amine acid Carboxylic Acid (-COOH) main->acid ring Aromatic Ring (C-Br bond) main->ring diazotization Diazotization Reactions amine->diazotization Nucleophilic character amide Amide Formation (e.g., coupling reactions) acid->amide Electrophilic carbonyl ester Esterification acid->ester cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) ring->cross_coupling C-Br bond activation

References

Introduction: The Strategic Value of Halogenated Anthranilic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic acid (CAS: 874784-14-2)

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a key building block in modern organic synthesis and medicinal chemistry. It delves into its physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and discusses its strategic applications in the field of drug discovery.

In contemporary drug discovery, the precise incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine and bromine, serve multifaceted roles: they modulate electronic properties, enhance metabolic stability, increase lipophilicity, and provide crucial vectors for subsequent chemical modifications. This compound, a trifunctional anthranilic acid derivative, exemplifies a highly valuable and versatile intermediate.

The strategic arrangement of an amine, a carboxylic acid, a fluorine atom, and a bromine atom on a benzene ring creates a powerful platform for building molecular complexity. The bromine atom acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, while the amino and carboxylic acid groups are primed for amide bond formation, a ubiquitous linkage in pharmaceuticals. This guide provides the foundational knowledge required to effectively utilize this compound in research and development programs.

Physicochemical and Spectroscopic Profile

This compound is typically a solid, appearing as a white to off-white or light-yellow crystalline powder.[1] It is sparingly soluble in water but shows solubility in organic solvents like ethanol and dichloromethane.[1]

Core Properties
PropertyValueReference(s)
CAS Number 874784-14-2[2][3][4]
Molecular Formula C₇H₅BrFNO₂[2][3][5]
Molecular Weight 234.02 g/mol [2][5][6]
Appearance Solid, off-white to yellow powder[1][3][7]
Predicted Density 1.877 - 1.9 g/cm³[2][6]
Predicted Boiling Point 321.7 - 344.0 °C at 760 mmHg[2][6]
InChI Key CLJZODGTJUYULK-UHFFFAOYSA-N[2][3]
Spectroscopic Characterization

While specific spectra should be run for each batch, the structural identity of this compound is unequivocally confirmed through a combination of standard analytical techniques.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the two protons on the benzene ring. Additional broader signals would be present for the amine (-NH₂) and carboxylic acid (-COOH) protons.

  • ¹³C NMR: The carbon spectrum will display seven unique signals, with chemical shifts indicative of the aromatic carbons, the carboxyl carbon, and carbons bonded to the electronegative halogen and nitrogen atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the molecule (232.94900) and show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

Synthesis: A Validated Laboratory Protocol

The most direct and reliable synthesis of this compound involves the regioselective electrophilic bromination of 2-Amino-3-fluorobenzoic acid.[4] The strong activating and ortho-, para-directing effect of the amine group dictates the position of bromination, overwhelming the other substituents' directing effects. The bromine atom is directed to the C5 position, which is para to the powerful amine activating group.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[4]

Reaction: Electrophilic Bromination of 2-Amino-3-fluorobenzoic Acid

  • Materials:

    • 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol, 1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.15 g, 6.45 mmol, 1.0 equiv)

    • N,N-Dimethylformamide (DMF) (14 mL total)

    • Aqueous sodium bisulfate solution

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3-fluorobenzoic acid (1.0 g) in DMF (10 mL).

    • Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

    • In a separate container, dissolve N-Bromosuccinimide (1.15 g) in DMF (4 mL).

    • Add the NBS solution dropwise to the cooled solution of the starting material over approximately 10 minutes, maintaining the internal temperature at -10 °C.

    • After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS if desired.

    • Upon completion, quench the reaction by pouring the mixture into aqueous sodium bisulfate solution (50 mL). This step neutralizes any remaining bromine.

    • A significant amount of solid product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove residual DMF and salts.

    • Dry the collected solid under vacuum to yield this compound as a yellow solid (Expected yield: ~80%).[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation start_material 2-Amino-3-fluorobenzoic acid in DMF reaction_vessel Reaction Flask at -10°C start_material->reaction_vessel 1. Dissolve & Cool nbs_solution NBS in DMF addition Dropwise Addition of NBS Solution nbs_solution->addition 2. Add Dropwise stirring Stir for 1 hour at -10°C addition->stirring 3. React quench Quench with aq. NaHSO₃ stirring->quench 4. Quench precipitation Precipitation of Product quench->precipitation filtration Vacuum Filtration & Washing precipitation->filtration drying Dry Under Vacuum filtration->drying final_product Final Product: This compound drying->final_product Reactivity_Map cluster_bromo Bromo Group (C5) Reactions cluster_acid Carboxylic Acid (C1) Reactions cluster_amino Amino Group (C2) Reactions main This compound suzuki Suzuki Coupling (C-C bond) main->suzuki Pd catalyst, Boronic Acid buchwald Buchwald-Hartwig (C-N bond) main->buchwald Pd catalyst, Amine sonogashira Sonogashira (C-C triple bond) main->sonogashira Pd/Cu catalyst, Alkyne amide Amide Coupling main->amide Coupling Agent, Amine (R-NH₂) ester Esterification main->ester Acid, Alcohol (R-OH) acylation Acylation main->acylation Acyl Chloride sulfonylation Sulfonylation main->sulfonylation Sulfonyl Chloride

References

An In-depth Technical Guide to the Molecular Structure of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a halogenated anthranilic acid derivative that has garnered interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group and two deactivating halogen atoms on the benzoic acid core, imparts a distinct electronic and steric profile. This makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and potential applications.

The strategic placement of the bromine and fluorine atoms, along with the amino and carboxylic acid functionalities, allows for a multitude of chemical transformations. These characteristics make this compound a key intermediate in the development of complex organic molecules, including those with potential biological activity. Studies have suggested that derivatives of similar acids may possess anti-cancer and antibacterial properties, highlighting the compound's potential in drug discovery.[1]

PropertyValueSource
Chemical Formula C₇H₅BrFNO₂[2][3]
Molecular Weight 234.02 g/mol [2]
CAS Number 259269-84-6[2][4]
Appearance Off-white to yellow solid[5]
Melting Point 202-205 °C[5]
Boiling Point 344.0±42.0 °C (Predicted)[5]
Density 1.877±0.06 g/cm³ (Predicted)[5]
pKa 4.21±0.10 (Predicted)[5]

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a benzene ring substituted with four different functional groups. The spatial arrangement and electronic interactions of these substituents dictate the molecule's overall properties and reactivity.

The carboxylic acid group is an electron-withdrawing group, while the amino group is a strong electron-donating group. The fluorine and bromine atoms are electronegative and exert an inductive electron-withdrawing effect, while also participating in resonance. The interplay of these electronic effects influences the acidity of the carboxylic acid, the basicity of the amino group, and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Molecular Structure of this compound cluster_benzoic_acid cluster_substituents C1 C C2 C C1->C2 COOH COOH C1->COOH C3 C C2->C3 N NH₂ C2->N C4 C C3->C4 Br Br C3->Br C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1

A 2D representation of the molecular structure.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The chemical shifts will be influenced by the electronic effects of the substituents. The amino protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield singlet, the position of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will resonate at a significantly downfield chemical shift (around 170 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the fluorine showing a characteristic splitting due to C-F coupling.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic CH: ~7.0-8.0 ppmCarboxylic C=O: ~165-175 ppm
Amino NH₂: Broad singletAromatic C-NH₂: ~140-150 ppm
Carboxylic OH: >10 ppm (broad)Aromatic C-Br: ~110-120 ppm
Aromatic C-F: ~150-160 ppm (doublet)
Other Aromatic C: ~110-140 ppm
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)[1]
N-H stretch (Amino)3500-3300 (two bands)
C=O stretch (Carboxylic acid)1700-1680
C=C stretch (Aromatic)1600-1450
C-N stretch1350-1250
C-F stretch1100-1000
C-Br stretch700-500
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecule [M+H]⁺ at m/z 234 and 236 in an approximately 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[2] Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the bromine atom.

Synthesis and Reactivity

The primary synthetic route to this compound is through the electrophilic bromination of 2-amino-5-fluorobenzoic acid.[2]

General Synthesis Workflow A 2-Amino-5-fluorobenzoic acid C This compound A->C Bromination B Brominating Agent (e.g., NBS) B->C

A simplified workflow for the synthesis.

The reactivity of this compound is governed by its functional groups. The amino group can be acylated, alkylated, or diazotized. The carboxylic acid can undergo esterification or be converted to an amide. The aromatic ring can participate in further electrophilic or nucleophilic substitution reactions, although the existing substituents will influence the position and feasibility of these reactions. The bromine atom can be displaced through various cross-coupling reactions, making it a versatile handle for further molecular elaboration.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry. Its derivatives are of interest for the development of new therapeutic agents. Halogenated benzoic acids are known to be key intermediates in the synthesis of anti-inflammatory and anti-cancer drugs.[6] The presence of both bromine and fluorine allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is also listed as a protein degrader building block, suggesting its utility in the burgeoning field of targeted protein degradation.[7]

The structural motif of this molecule is found in compounds explored in various patent applications, indicating its relevance in the pursuit of novel pharmaceuticals.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures.[2][8]

  • Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.[2][8]

  • Cooling: Cool the solution to 0 to -10 °C using an ice-salt bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise or as a solution in the same solvent, while maintaining the low temperature.

  • Reaction: Stir the reaction mixture at low temperature for a specified time (e.g., 1 hour) and then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with an aqueous solution of sodium bisulfite.[8] The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with water and a non-polar solvent like petroleum ether to remove impurities. The product can be further purified by recrystallization if necessary.

Characterization Workflow

Characterization Workflow A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Purity & Structural Confirmation B->E C->E D->E

A typical workflow for product characterization.
  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of the expected functional groups and the substitution pattern on the aromatic ring.

  • IR Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or an ATR accessory. Identify the characteristic absorption bands corresponding to the O-H, N-H, C=O, C=C, C-N, C-F, and C-Br vibrations.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI) to determine the molecular weight and confirm the isotopic pattern of bromine.

References

2-Amino-5-bromo-3-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated anthranilic acid derivative that serves as a critical and versatile building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a fluorine atom, provides multiple reactive sites and imparts desirable physicochemical properties to target molecules. This guide offers a comprehensive overview of its core chemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery, and essential safety and handling information. The strategic importance of this compound lies in its utility for creating complex molecular architectures, particularly through cross-coupling reactions and by leveraging the metabolic and binding advantages of fluorination.

Compound Identification and Core Properties

This compound is a substituted aromatic compound whose structural features are pivotal for its chemical reactivity and utility.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight, which are foundational for all stoichiometric and analytical calculations.

  • Molecular Formula: C₇H₅BrFNO₂[1]

  • Molecular Weight: 234.02 g/mol [1][2]

  • Exact Mass: 232.948761 Da[3]

Physicochemical and Structural Data

A summary of the key identifiers and properties is presented below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 874784-14-2[1][2][4]
IUPAC Name This compound
Appearance Solid; Off-white to yellow powder[5]
InChI Key CLJZODGTJUYULK-UHFFFAOYSA-N
SMILES O=C(O)C1=CC(Br)=CC(F)=C1N[1]
Predicted pKa 4.21 ± 0.10[5][6]
Storage Conditions Sealed in a dry, room-temperature environment; Keep in dark place[1][5]
Isomeric Distinction: A Critical Note

It is crucial to distinguish this compound (CAS: 874784-14-2) from its isomer, 2-Amino-3-bromo-5-fluorobenzoic acid (CAS: 259269-84-6). The positional difference of the bromine and fluorine atoms dramatically affects the electronic and steric properties of the molecule, influencing its reactivity in subsequent synthetic steps and its interaction with biological targets. Researchers must verify the CAS number to ensure the correct regioisomer is used for their intended application.

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through electrophilic aromatic substitution on a fluorinated anthranilic acid precursor. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Recommended Synthesis Protocol

The following protocol describes the bromination of 2-Amino-3-fluorobenzoic acid using N-bromosuccinimide (NBS).

Workflow: Synthesis of this compound

reactant 2-Amino-3-fluorobenzoic acid (Starting Material) dissolve Dissolve in DMF at -10 °C reactant->dissolve addition Add NBS solution dropwise over 10 min dissolve->addition reagent N-bromosuccinimide (NBS) in DMF reagent->addition reaction Stir at -10 °C for 1 hour addition->reaction quench Quench with aqueous sodium bisulfate reaction->quench precipitation Precipitation of Solid Product quench->precipitation filtration Collect solid by filtration and dry under vacuum precipitation->filtration product This compound (Final Product) filtration->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology: [2]

  • Preparation: Dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) in a suitable reaction vessel. Cool the solution to -10 °C using an appropriate cooling bath.

  • Reagent Solution: In a separate vessel, dissolve N-bromosuccinimide (NBS, 1.15 g, 6.45 mmol) in DMF (4 mL).

  • Addition: Add the NBS solution dropwise to the cooled solution of the starting material over a period of 10 minutes. Maintain the temperature at -10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at -10 °C for 1 hour.

  • Quenching: Upon completion, quench the reaction by adding aqueous sodium bisulfate (50 mL). The addition will cause a large amount of solid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration.

  • Drying: Dry the collected solid under vacuum to yield this compound (1.2 g, 80% yield) as a yellow solid.

Causality and Experimental Rationale
  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is selected as it is a reliable and mild source of electrophilic bromine (Br⁺). It is particularly effective for brominating activated aromatic rings, such as anthranilic acid derivatives, with greater control compared to elemental bromine.

  • Regioselectivity: The amino (-NH₂) and carboxylic acid (-COOH) groups direct the electrophilic substitution. The powerful activating and ortho-, para-directing effect of the amino group is dominant. Bromination occurs para to the amino group at the C5 position, which is sterically accessible and electronically activated.

  • Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the reaction. Conducting the reaction at low temperature (-10 °C) is crucial to control the reaction rate, enhance regioselectivity, and minimize the formation of potential side products, such as dibrominated species.

Applications in Research and Drug Development

The true value of this compound is realized in its application as a scaffold for constructing more complex molecules with therapeutic potential.

A Versatile Synthetic Building Block

The compound's structure is pre-functionalized for multi-step organic synthesis. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C5 position[7]. The amino and carboxylic acid groups can be readily modified to form amides, esters, or serve as anchor points for building heterocyclic ring systems.

Role in Medicinal Chemistry

Halogenated aromatic compounds are of profound interest in drug design.

  • Fluorine's Impact: The fluorine atom at the C3 position can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can modulate the pKa of the adjacent amine and carboxylic acid, and influence binding affinity with target proteins through favorable electrostatic interactions[8].

  • Therapeutic Potential: Derivatives of halogenated benzoic acids are explored in various therapeutic areas, including the development of anti-inflammatory, analgesic, and anti-cancer agents[6][7][9]. This scaffold provides a robust starting point for generating libraries of compounds for high-throughput screening.

Logical Role in Drug Discovery

start This compound (Key Building Block) reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) start->reaction intermediate Advanced Intermediates (Diverse Functionality) reaction->intermediate modification Further Functionalization (e.g., Amidation) intermediate->modification api Active Pharmaceutical Ingredients (APIs) modification->api

Caption: The strategic role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is an irritant, and appropriate protective measures must be taken.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard StatementsSource(s)
Skin Irritation GHS07WarningH315: Causes skin irritation[10]
Eye Irritation GHS07WarningH319: Causes serious eye irritation[10]
Respiratory Tract Irritation GHS07WarningH335: May cause respiratory irritation[10]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[6].

  • First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (Precautionary Statement P305+P351+P338).

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place[1]. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that empowers researchers and drug developers. Its well-defined molecular formula (C₇H₅BrFNO₂) and molecular weight (234.02 g/mol ) are the starting points for its application in syntheses where precision is paramount. The compound's synthetic accessibility, coupled with the strategic placement of its functional groups, provides a reliable platform for accessing novel and complex chemical matter. By understanding its properties, synthesis, and safe handling, scientists can fully leverage this valuable intermediate to accelerate the discovery of next-generation pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-bromo-3-fluorobenzoic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery as a versatile building block for the synthesis of novel therapeutic agents. Its chemical structure, featuring an amino group, a carboxylic acid moiety, and two halogen substituents (bromine and fluorine), imparts a unique combination of physicochemical properties that govern its behavior in solution. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

This technical guide provides a comprehensive analysis of the expected solubility of this compound, grounded in fundamental chemical principles. It further outlines a detailed, field-proven experimental protocol for the quantitative determination of its solubility, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic features. The key physicochemical parameters of this compound are summarized below.

PropertyValueSource
CAS Number 259269-84-6; 874784-14-2[1][2][3][4]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Appearance Off-white to yellow solid/powder[5]
Predicted pKa 4.21 ± 0.10[6]
Predicted XLogP3 2.1[1]

The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes the molecule zwitterionic, with its net charge being highly dependent on the pH of the medium. The predicted pKa of 4.21 suggests it is a moderately strong organic acid. The positive XLogP3 value indicates a degree of lipophilicity, suggesting it will favor organic solvents over water to some extent.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.[7] The structure of this compound possesses both polar (amino and carboxylic acid groups) and nonpolar (the aromatic ring with halogen substituents) characteristics.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.

  • Water: The solubility in neutral water is expected to be low. While the amino and carboxylic acid groups can form hydrogen bonds with water, the hydrophobic phenyl ring, further made lipophilic by the bromine atom, will hinder dissolution.

  • Aqueous Acids and Bases: Due to its amphoteric nature, the solubility of this compound is expected to be significantly enhanced in acidic and basic aqueous solutions. In acidic solutions (e.g., dilute HCl), the amino group will be protonated to form a more soluble ammonium salt. In basic solutions (e.g., dilute NaOH, NaHCO₃), the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[8][9]

  • Alcohols (Methanol, Ethanol): These solvents are polar and can engage in hydrogen bonding with the solute. They are also less polar than water, which can better accommodate the nonpolar aromatic portion of the molecule. Therefore, higher solubility is expected in alcohols compared to water. Generally, the solubility of substituted benzoic acids in alcohols is quite good.[10][11]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents possess dipoles but lack acidic protons.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are excellent solvents for a wide range of organic compounds, including those with functionalities like carboxylic acids and amines. High solubility of this compound is anticipated in DMSO and DMF. For a similar compound, 2-amino-5-fluorobenzoic acid, the solubility is approximately 30 mg/mL in both DMSO and DMF.[12]

  • Acetonitrile and Acetone: These solvents are less polar than DMSO and DMF. While they can interact with the polar groups of the solute, their ability to solvate the molecule might be lower. Moderate solubility is expected.

Nonpolar Solvents (e.g., Toluene, Hexanes, Dichloromethane)

These solvents lack significant polarity and cannot form strong hydrogen bonds.

  • Toluene, Hexanes: Due to the significant polarity imparted by the amino and carboxylic acid groups, this compound is expected to be poorly soluble or insoluble in nonpolar solvents like toluene and hexanes.[7]

  • Dichloromethane (DCM): DCM has a slight polarity and can act as a weak hydrogen bond acceptor. Some minimal solubility might be observed, but it is expected to be low.

Expected Qualitative Solubility Summary

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water (neutral)LowHydrophobic aromatic ring counteracts polar group interactions.
Aqueous Acid (e.g., 5% HCl)HighFormation of a soluble ammonium salt.[8]
Aqueous Base (e.g., 5% NaOH)HighFormation of a soluble carboxylate salt.[8]
Methanol, EthanolHighGood balance of polarity and hydrogen bonding capabilities.[10][11]
Polar Aprotic DMSO, DMFVery HighStrong hydrogen bond acceptors, excellent solvating power.[12]
Acetonitrile, AcetoneModerateIntermediate polarity, moderate solvating ability.
Nonpolar Toluene, HexanesInsolubleMismatch in polarity, lack of favorable interactions.[7]
DichloromethaneLow to InsolubleSlight polarity may allow for minimal dissolution.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[13][14] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the saturated solution.

Diagram of the Shake-Flask Experimental Workflow

Shake_Flask_Workflow A 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 24h at 25°C). A->B C 3. Separation Filter or centrifuge to remove undissolved solid. B->C D 4. Quantification Analyze the clear supernatant (e.g., by UV-Vis or LC-MS). C->D E 5. Calculation Determine concentration from a calibration curve. D->E

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials, ensuring there is more solid than will dissolve.

    • Accurately pipette a known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A 24-hour incubation is typically recommended for thermodynamic solubility.[15]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe. To ensure no solid particles are transferred, use a syringe filter (e.g., 0.45 µm PTFE or PVDF) to filter the solution into a clean vial. Alternatively, centrifuge the vials at high speed and collect the clear supernatant.[16]

  • Quantification:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analysis: Analyze both the standard solutions and the filtered saturated solutions using a suitable analytical technique.

      • UV-Vis Spectroscopy: If the compound has a chromophore, measure the absorbance at the wavelength of maximum absorption (λmax). This is a rapid and straightforward method.

      • High-Performance Liquid Chromatography (HPLC) or LC-MS: These methods are more specific and can be used for complex mixtures or when the compound has poor UV absorbance.[15]

    • Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., absorbance) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the saturated sample.

    • Express the solubility in appropriate units, such as mg/mL or µg/mL.

Conclusion

References

spectroscopic data (NMR, IR, MS) of 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-bromo-3-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a substituted aromatic compound with potential applications in pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset, this document leverages fundamental spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for empirical validation.

Introduction and Molecular Structure Analysis

This compound (C₇H₅BrFNO₂) is a multifaceted molecule whose utility in synthesis is defined by the interplay of its functional groups: a carboxylic acid, an aniline-like amino group, and two halogen substituents (bromo and fluoro). The precise arrangement of these groups on the benzene ring dictates its chemical reactivity, electronic properties, and, consequently, its interaction with biological targets. Accurate structural confirmation is therefore the bedrock of any research and development effort involving this compound.

Spectroscopic techniques provide a non-destructive means to elucidate and confirm the molecular structure. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and provides clues to the molecular formula and connectivity. Together, they form a powerful analytical triad for unequivocal structure verification.

The substitution pattern is key:

  • Carboxylic Acid (-COOH) at C1: An electron-withdrawing group that is also a hydrogen bond donor and acceptor.

  • Amino (-NH₂) at C2: An electron-donating group and hydrogen bond donor.

  • Fluorine (-F) at C3: A highly electronegative, electron-withdrawing atom.

  • Bromine (-Br) at C5: An electron-withdrawing halogen with a characteristic isotopic signature.

This unique electronic environment creates a distinct and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the exchangeable protons of the amino and carboxylic acid groups. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons.

  • Aromatic Protons (H4 & H6):

    • H4: This proton is flanked by the C3-F and C5-Br. It will experience ortho coupling to H6 (³JHH) and a crucial ortho coupling to the fluorine atom (³JHF). This will likely result in a doublet of doublets (dd) . Its chemical shift will be influenced by the ortho fluorine and para amino group.

    • H6: This proton is adjacent to the C5-Br and the C1-COOH group. It will experience ortho coupling to H4 (³JHH) and a smaller meta coupling to the fluorine atom (⁴JHF). This will also result in a doublet of doublets (dd) .

  • Exchangeable Protons (-NH₂ & -COOH):

    • -COOH: The carboxylic acid proton is highly deshielded and will appear as a very broad singlet far downfield, typically >10 ppm . Its position is highly dependent on concentration and temperature.

    • -NH₂: The two amine protons are equivalent and will appear as a broad singlet. In an aniline-like system, this is often observed between 5-7 ppm .

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Predicted δ (ppm) Predicted Multiplicity Coupling Constants (Hz) Rationale
COOH > 10 br s - Acidic proton, concentration-dependent.
H6 ~7.8 - 8.2 dd ³JHH ≈ 8-9, ⁴JHF ≈ 2-3 Deshielded by adjacent COOH and Br.
H4 ~7.4 - 7.7 dd ³JHH ≈ 8-9, ³JHF ≈ 9-10 Influenced by ortho F and para NH₂.

| NH₂ | ~5.5 - 7.0 | br s | - | Electron-donating group, exchangeable. |

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the nature of the attached substituent.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Predicted δ (ppm) Rationale
C=O ~168 - 172 Carbonyl carbon of a carboxylic acid.
C3 ~155 - 160 (d) Attached to highly electronegative F; will appear as a doublet due to ¹JCF coupling.
C2 ~145 - 150 Attached to the electron-donating NH₂ group.
C1 ~115 - 125 Quaternary carbon attached to COOH.
C6 ~125 - 130 Aromatic CH.
C4 ~120 - 125 (d) Aromatic CH; will show smaller ²JCF coupling.

| C5 | ~110 - 115 | Attached to Br. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable -COOH and -NH₂ protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-45 degree pulse angle and a relaxation delay (d1) of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • A wider spectral width is required compared to ¹H NMR.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual DMSO peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ≈ 39.52 ppm).

    • Integrate the ¹H signals and pick all peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule will be rich with characteristic absorption bands.

Predicted Vibrational Mode Analysis

The analysis of the IR spectrum involves identifying vibrations associated with specific bonds. Data for the closely related 2-amino-5-bromobenzoic acid shows N-H stretches at 3497 and 3383 cm⁻¹ and a C=O stretch at 1675 cm⁻¹.[1][2] The addition of fluorine is expected to cause minor shifts in these and other vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3480 & ~3370 Medium-Strong Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3300 - 2500 Very Broad O-H Stretch Carboxylic Acid (-COOH)
~1680 Strong C=O Stretch Carboxylic Acid (-COOH)
~1620 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)
~1590, ~1480 Medium-Strong C=C Aromatic Ring Stretches Aromatic Ring
~1300 Medium C-N Stretch Aryl Amine
~1250 Strong C-O Stretch Carboxylic Acid
~1150 Strong C-F Stretch Aryl Fluoride
~900 Medium-Strong O-H Bend (Out-of-plane) Carboxylic Acid Dimer

| < 700 | Medium | C-Br Stretch | Aryl Bromide |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Use a swab with isopropanol to wipe the crystal surface and allow it to dry completely.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to provide a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Perform an ATR correction if necessary, although for routine identification, this is often omitted.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers direct evidence of the molecular formula and structure.

Predicted Mass Spectrum and Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.

  • Molecular Ion Peak: The molecular weight is 234.02 g/mol . A high-resolution mass spectrometer (HRMS) would detect the [M+H]⁺ ion at m/z 234.9567 (for ¹²C₇H₆⁷⁹Br¹⁹F¹⁴N¹⁶O₂). A key feature will be the isotopic pattern from bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will show two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one at two mass units higher for the ⁸¹Br-containing ion (M+2). An LC-MS analysis has confirmed the presence of the [M+H]⁺ peak at m/z 234.[3]

  • Key Fragmentation Pathways:

    • Loss of H₂O: Fragmentation may begin with the loss of water from the protonated molecule, resulting in an ion at m/z 216/218.

    • Loss of -COOH: Decarboxylation (loss of the carboxyl group as COOH•) is a common fragmentation for benzoic acids, leading to a fragment at m/z 189/191.

Table 4: Predicted ESI-MS Fragments

m/z (⁷⁹Br / ⁸¹Br) Relative Intensity Identity
235 / 237 High [M+H]⁺
217 / 219 Medium [M+H - H₂O]⁺

| 189 / 191 | Medium-Low | [M+H - HCOOH]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Instrument Setup (ESI-TOF or ESI-Quadrupole):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500).

    • If the instrument has MS/MS capability, select the [M+H]⁺ ion (m/z 235) as the precursor and acquire a product ion scan to observe the fragmentation pattern.

Integrated Spectroscopic Workflow

The confirmation of the structure of this compound is not a linear process but an integrated workflow where each technique provides complementary information.

Start Sample: 2-Amino-5-bromo- 3-fluorobenzoic acid MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MW Result: Molecular Weight & Formula (C₇H₅BrFNO₂) MS->MW FG Result: Functional Groups Confirmed (-COOH, -NH₂, Ar-F, Ar-Br) IR->FG CONN Result: C-H Framework & Connectivity (Substitution Pattern) NMR->CONN Confirm Structure Confirmed MW->Confirm FG->Confirm CONN->Confirm

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS. This guide provides a robust framework of the expected spectroscopic data, grounded in the fundamental principles of chemical structure and analysis. The predicted spectra—a doublet of doublets pattern in ¹H NMR, a carbonyl stretch around 1680 cm⁻¹ in the IR, and a characteristic M/M+2 molecular ion peak in the mass spectrum—serve as a reliable benchmark for any scientist working with this compound. The provided protocols offer a standardized approach to acquiring high-fidelity data, ensuring both accuracy and reproducibility in research and development settings.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Amino-5-bromo-3-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The privileged scaffold of anthranilic acid has long been a cornerstone in medicinal chemistry, yielding a multitude of compounds with diverse pharmacological activities. The strategic introduction of halogen substituents can significantly modulate the physicochemical and biological properties of these molecules. This technical guide focuses on the untapped potential of 2-Amino-5-bromo-3-fluorobenzoic acid derivatives, a class of compounds poised for exploration in the realms of oncology, infectious diseases, and inflammatory conditions. By leveraging established structure-activity relationships within the broader family of halogenated anthranilic acids, this document provides a comprehensive overview of potential biological activities, detailed synthetic and bio-assay protocols, and insights into the molecular mechanisms that may be targeted by these promising compounds.

Introduction: The Rationale for Exploring this compound Derivatives

Anthranilic acid, or 2-aminobenzoic acid, is a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The incorporation of halogen atoms, such as bromine and fluorine, into organic molecules is a well-established strategy in drug design to enhance properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The specific substitution pattern of this compound, featuring both a bromine and a fluorine atom on the phenyl ring, presents a unique electronic and steric profile that warrants in-depth investigation for novel therapeutic agents.

This guide will delve into the potential biological activities of derivatives synthesized from this core scaffold, providing a roadmap for researchers to explore their therapeutic promise.

Potential Biological Activities and Underlying Mechanisms

While comprehensive studies on a wide array of this compound derivatives are still emerging, the known biological activities of structurally related halogenated anthranilic acids provide a strong foundation for predicting their potential therapeutic applications.

Anticancer Activity

Derivatives of anthranilic acid have shown significant promise as anticancer agents.[3][4] The introduction of halogens can further enhance this activity. For instance, halogen-substituted anthranilic acid derivatives have been identified as novel androgen receptor (AR) antagonists, suggesting a potential application in the treatment of prostate cancer.[2][5]

Potential Mechanism of Action: One plausible mechanism of action for anticancer activity is the inhibition of key signaling pathways involved in cell proliferation and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of these processes and a known target for some anthranilic acid derivatives.[1]

Below is a conceptual diagram illustrating the potential inhibition of the MAPK signaling pathway by a hypothetical this compound derivative.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Derivative 2-Amino-5-bromo-3- fluorobenzoic Acid Derivative Derivative->Raf Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: Potential inhibition of the MAPK signaling pathway by a derivative.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. Anthranilic acid derivatives, particularly their metal complexes, have demonstrated significant antibacterial and antifungal properties.[6][7] The presence of bromo and fluoro substituents in the core molecule could enhance the antimicrobial efficacy of its derivatives.

Potential Derivatives and Mechanisms:

  • Schiff Bases: Condensation of the amino group with various aldehydes can yield Schiff base derivatives, which are known to possess broad-spectrum antimicrobial activity.

  • Metal Complexes: The carboxylic acid and amino groups can act as ligands to form coordination complexes with various metal ions (e.g., Cu(II), Zn(II)). These metal complexes often exhibit enhanced antimicrobial activity compared to the parent ligand, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes.[6][8]

Anti-inflammatory Activity

Certain anthranilic acid derivatives, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that derivatives of this compound could also possess anti-inflammatory properties.

Potential Mechanism of Action: A primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators. Molecular docking studies on related compounds suggest that the carboxylic acid moiety is crucial for binding to the active site of COX enzymes.[9][10]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent compound and representative derivatives, as well as for the evaluation of their potential biological activities.

Synthesis Protocols

3.1.1. Synthesis of this compound [5][11]

This protocol describes the bromination of 2-amino-5-fluorobenzoic acid.

Materials:

  • 2-Amino-5-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Petroleum Ether

Procedure:

  • Dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with petroleum ether.

  • Dry the product to obtain 2-amino-3-bromo-5-fluorobenzoic acid.

3.1.2. General Procedure for the Synthesis of N-Substituted-2-amino-5-bromo-3-fluorobenzamides

This protocol outlines the synthesis of amide derivatives.

Materials:

  • This compound

  • Thionyl chloride or Oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine

Procedure:

  • Suspend this compound in anhydrous DCM.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until a clear solution is formed (acid chloride formation).

  • Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Add the desired amine and a base (e.g., triethylamine) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Synthesis Start This compound Step1 React with SOCl2 or (COCl)2 in anhydrous DCM at 0°C to rt Start->Step1 Intermediate 2-Amino-5-bromo-3-fluorobenzoyl chloride Step1->Intermediate Step2 React with R1R2NH and a base (e.g., Triethylamine) in DCM at 0°C to rt Intermediate->Step2 Product N-substituted-2-amino-5-bromo-3-fluorobenzamide Step2->Product

Caption: General workflow for the synthesis of amide derivatives.

Biological Assay Protocols

3.2.1. In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2.2. In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in 96-well plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

Based on studies of related anthranilic acid derivatives, several key structural features can influence biological activity:

Modification Potential Impact on Biological Activity
Derivatization of the Carboxylic Acid Group Conversion to amides, esters, or hydrazones can significantly modulate activity. Amide derivatives often exhibit potent anticancer and anti-inflammatory properties.
Substitution on the Amino Group N-alkylation or N-arylation can influence lipophilicity and binding to target proteins.
Nature and Position of Halogen Substituents The presence of bromo and fluoro groups is expected to enhance lipophilicity and potentially increase membrane permeability and binding affinity. The specific positions (3-fluoro and 5-bromo) create a unique electronic environment that could lead to novel biological activities.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising, yet underexplored, class of compounds with the potential for significant therapeutic applications. The presence of both bromine and fluorine substituents on the anthranilic acid core provides a unique chemical scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives, including amides, esters, and hydrazones. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for optimizing the therapeutic potential of these compounds. The detailed protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full pharmacological potential of this intriguing class of molecules.

References

A Technical Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-fluorobenzoic acid (CAS No. 874784-14-2) is a highly functionalized aromatic carbocycle that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Its unique substitution pattern—featuring an activating amino group, a deactivating but ortho-para directing bromine atom, and a strongly electron-withdrawing fluorine atom—provides a versatile scaffold for the synthesis of complex heterocyclic systems. This guide offers an in-depth review of its synthesis, physicochemical properties, and, most notably, its application as a key intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

Introduction: A Scaffold of Strategic Importance

Halogenated anthranilic acids are privileged structures in drug discovery, serving as precursors to a wide array of bioactive molecules. The specific isomeric arrangement of this compound makes it a particularly strategic starting material. The amino and carboxylic acid groups provide orthogonal handles for amide bond formation and other coupling reactions, while the halogen atoms offer sites for further functionalization through cross-coupling chemistries. This trifecta of reactive sites allows for the systematic and controlled construction of molecular complexity, a critical requirement in modern lead optimization campaigns. Its derivatives have been explored for their potential in developing novel anti-inflammatory and anti-cancer agents.[4]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the regioselective bromination of 2-Amino-3-fluorobenzoic acid.

Primary Synthetic Route: Electrophilic Bromination

The established laboratory-scale synthesis proceeds via electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the bromine source.[5]

  • Starting Material: 2-Amino-3-fluorobenzoic acid

  • Reagent: N-Bromosuccinimide (NBS)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: -10 °C

  • Yield: ~80%[5]

Causality Behind Experimental Choices:

  • Choice of Brominating Agent (NBS): NBS is a convenient and solid source of electrophilic bromine (Br+).[6] It is safer to handle than liquid bromine and the reaction is typically cleaner, with the succinimide byproduct being easily removed during workup.

  • Role of the Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the starting material and the NBS. Its polar nature helps to stabilize the charged intermediates in the electrophilic substitution mechanism.

  • Low-Temperature Control (-10 °C): The reaction is conducted at a reduced temperature to control regioselectivity and minimize side reactions.[5] The amino group is a powerful activating group, and the bromination is a highly exothermic and fast reaction. Low temperatures ensure that the substitution occurs selectively at the most nucleophilic position and prevents potential over-bromination (dibromination).

  • Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of bromination. The amino group (-NH2) is a strong activating, ortho-, para-director. The fluorine (-F) and carboxylic acid (-COOH) groups are deactivating. The -NH2 group's influence is dominant, directing the incoming electrophile to the positions ortho and para to it. The position para to the amino group (C5) is sterically more accessible and electronically activated, making it the primary site of bromination.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_product Final Product Start 2-Amino-3-fluorobenzoic Acid in DMF React Add NBS solution dropwise Maintain at -10°C Stir for 1 hour Start->React Dissolution Quench Quench with aq. NaHSO3 React->Quench Reaction Completion Filter Filter Precipitate Quench->Filter Precipitation Dry Dry under vacuum Filter->Dry Product This compound (Yellow Solid, ~80% Yield) Dry->Product Isolation

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below for easy reference.

PropertyValueSource
CAS Number 874784-14-2[1][2][3][5][7]
Molecular Formula C₇H₅BrFNO₂[3]
Molecular Weight 234.02 g/mol [3]
Appearance Yellow to beige solid/powder[5]
Boiling Point 321.7 ± 42.0 °C (Predicted)[3]
Density 1.877 ± 0.06 g/cm³ (Predicted)[3]
Purity ≥97% (Commercially available)[1]
Storage Sealed in dry, room temperature[1][2]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound is as a versatile intermediate for constructing complex heterocyclic scaffolds found in many targeted therapies. Its structure is particularly amenable to the synthesis of protein kinase inhibitors , a major class of anti-cancer drugs.[8]

Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[8] Inhibitors are designed to block the ATP-binding site of these kinases, thereby preventing their function and halting oncogenic signaling.

While direct synthesis examples are often proprietary, the utility of this building block can be understood by examining the structures of known kinase inhibitors. The 2-aminobenzoic acid moiety can be cyclized to form quinazolinones, quinolines, and other heterocyclic cores that are central to many inhibitor designs.

Exemplary Target Classes and Inhibitors

A. Polo-like Kinase 1 (PLK1) Inhibitors: PLK1 is a key regulator of the cell cycle, and its overexpression is common in many cancers.[9][10] Inhibiting PLK1 leads to mitotic arrest and apoptosis in cancer cells. The clinical candidate BI-2536 is a potent PLK1 inhibitor that features a complex dihydropteridinone core.[4][8][11] The synthesis of such complex scaffolds often begins with highly substituted aniline or aminobenzoic acid derivatives to build the required functionality.

B. Janus Kinase 2 (JAK2) Inhibitors: The JAK-STAT signaling pathway is crucial for cell growth and differentiation. Mutations in JAK2, such as the V617F mutation, lead to myeloproliferative neoplasms.[12] Fedratinib (TG-101348) is a selective JAK2 inhibitor approved for treating myelofibrosis.[13][14][15] Its structure is based on a substituted aminopyrimidine scaffold, a common motif derived from precursors like this compound.

Logical Workflow for Inhibitor Synthesis

The diagram below conceptualizes how this compound serves as a starting point for kinase inhibitor synthesis.

G cluster_transform Core Scaffold Synthesis cluster_diversify Diversification Start 2-Amino-5-bromo-3- fluorobenzoic acid Amide Amide Coupling (at -COOH) Start->Amide Cyclize Cyclization (e.g., to Quinazolinone) Amide->Cyclize Intramolecular Condensation CrossCouple Pd-Catalyzed Cross-Coupling (at C-Br) Cyclize->CrossCouple Introduce R-groups for SAR studies FinalMods Further Functionalization CrossCouple->FinalMods Product Library of Kinase Inhibitor Candidates FinalMods->Product Final Analogs

Caption: Conceptual workflow for utilizing the title compound in drug discovery.

Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis of this compound, adapted from documented procedures.[5]

Materials and Equipment:

  • 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol)

  • N-Bromosuccinimide (NBS) (1.15 g, 6.45 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (14 mL)

  • Sodium bisulfite (NaHSO₃), aqueous solution

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Büchner funnel and vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in 10 mL of anhydrous DMF.

  • Cooling: Cool the solution to -10 °C using an ice-salt bath with continuous stirring.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.15 g, 6.45 mmol) in 4 mL of anhydrous DMF.

  • Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled solution of the starting material over approximately 10 minutes. Maintain the internal temperature at or below -10 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Quenching: Upon reaction completion, quench the reaction by slowly adding 50 mL of an aqueous sodium bisulfite solution. This step neutralizes any unreacted NBS. A large amount of solid will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any remaining DMF and salts.

  • Drying: Dry the collected solid under vacuum to a constant weight.

  • Characterization: The final product, this compound, is obtained as a yellow solid (approx. 1.2 g, 80% yield).[5] Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry is well-established. Its efficient and regioselective synthesis allows for its ready availability to researchers. The orthogonal reactivity of its functional groups provides a robust platform for the generation of diverse molecular libraries, particularly in the pursuit of novel protein kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview for scientists aiming to leverage this powerful building block in their research and development endeavors.

References

safety and handling precautions for 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Amino-5-bromo-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential (CAS No. 874784-14-2). As a halogenated aromatic compound, it serves as a valuable building block in medicinal chemistry and drug development. However, its chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide is intended to empower researchers with the knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks.[1][2][3][4][5]

The hazards are communicated through a "Warning" signal word and the following hazard statements:

  • H302: Harmful if swallowed.[4][6]

  • H315: Causes skin irritation.[1][2][3][4][7]

  • H319: Causes serious eye irritation.[1][2][3][4][7]

  • H335: May cause respiratory irritation.[1][2][3][4]

These classifications are derived from data on the compound itself and structurally similar halogenated benzoic acids, which consistently exhibit these hazardous properties.

Table 1: GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedGHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationGHS07

Section 2: Risk Assessment and the Hierarchy of Controls

A proactive approach to safety is paramount. Before handling this compound, a thorough risk assessment must be conducted. The causality behind the stringent protocols described in this guide is rooted in the "Hierarchy of Controls," a system that prioritizes the most effective safety measures.

The most effective control is to eliminate the hazard, which is not feasible when the compound is essential for research. Therefore, we rely on a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate the risks.

HierarchyOfControls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE EmergencyResponse cluster_exposure Personnel Exposure Start Exposure or Spill Occurs Assess Assess Situation (Ensure personal safety first) Start->Assess Skin Skin Contact Wash with soap and water for 15 min. SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye Eye Contact Flush with water for 15 min. Eye->SeekMedical Inhalation Inhalation Move to fresh air. Inhalation->SeekMedical Ingestion Ingestion Rinse mouth. Do NOT induce vomiting. Ingestion->SeekMedical Spill Spill (Small, contained) Cleanup Follow Spill Cleanup Protocol (See Section 6) Spill->Cleanup Assess->Skin Skin Assess->Eye Eye Assess->Inhalation Inhalation Assess->Ingestion Ingestion Assess->Spill Spill

References

The Strategic Role of 2-Amino-5-bromo-3-fluorobenzoic Acid: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules with desired properties. Among these, 2-Amino-5-bromo-3-fluorobenzoic acid has emerged as a highly valuable and versatile chemical intermediate. Its unique trifunctionalized aromatic core, featuring an amine, a carboxylic acid, and strategically placed halogen atoms, offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its pivotal role in the development of targeted therapeutics, including kinase inhibitors. For researchers, scientists, and drug development professionals, a thorough understanding of this intermediate's potential is crucial for accelerating innovation.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. This compound is typically a white to light yellow crystalline powder.[1] It is soluble in some organic solvents like ethanol and dichloromethane but has low solubility in water.[1]

PropertyValueReference
Molecular FormulaC₇H₅BrFNO₂[2]
Molecular Weight234.02 g/mol [2]
Melting Point~160 °C[1]
AppearanceWhite to light yellow crystal powder[1]
pKa4.21 ± 0.10 (Predicted)[3]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J=9.6 Hz, 1H), 7.21-6.5 (m, 3H), 3.8-3.3 (br s, 1H).[4]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.5, 149.6, 147.6, 147.3, 120.4, 118.1, 118.0, 109.2, 109.0, 99.5.[4]

Synthesis of this compound: A Comparative Overview

The efficient synthesis of this compound is a critical first step in its application. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations.

A common and straightforward approach involves the direct bromination of a substituted aminobenzoic acid precursor.

Protocol 1: Bromination of 2-Amino-5-fluorobenzoic Acid

This method utilizes N-bromosuccinimide (NBS) as a brominating agent in an acidic medium.[2]

Experimental Procedure:

  • Dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in glacial acetic acid at 0°C.[2]

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[2]

  • The resulting precipitate is collected by filtration.[2]

  • Wash the filter cake with petroleum ether.[2]

  • Dry the solid in vacuo to yield 2-amino-3-bromo-5-fluorobenzoic acid. A reported yield for this method is approximately 62%.[5]

G A 2-Amino-5-fluorobenzoic acid B N-Bromosuccinimide (NBS) Glacial Acetic Acid, 0°C to RT A->B Bromination C This compound B->C

Diagram 1: Synthesis of this compound via bromination.

The Role of this compound in Chemical Synthesis

The synthetic utility of this compound stems from its three distinct functional groups, which can be selectively manipulated to build molecular complexity. The amino group and carboxylic acid are poised for amide bond formation, a cornerstone reaction in medicinal chemistry. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of a wide array of substituents.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is a critical transformation in the synthesis of many pharmaceuticals. This compound can participate in amide coupling reactions through either its amino or carboxylic acid group.

This protocol describes a standard procedure for coupling the carboxylic acid of this compound with a primary or secondary amine.

Experimental Procedure:

  • Dissolve this compound (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.2 eq.), and the desired amine (1.0-1.2 eq.) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.

  • Cool the reaction to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Activation cluster_1 Coupling A This compound B EDC, HOBt, DIPEA DMF, 0°C A->B C Activated Ester Intermediate B->C D Amine (R-NH₂) C->D Nucleophilic Attack E Amide Product D->E

Diagram 2: Workflow for amide coupling using the carboxylic acid functionality.
Palladium-Catalyzed Cross-Coupling: Expanding Chemical Diversity

The bromine atom on the aromatic ring of this compound is a key feature for diversification, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[6]

G A Pd(0) Catalyst B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G

Diagram 3: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

Substituted anthranilic acids are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[7][8] this compound is a particularly attractive starting material for the synthesis of kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

Targeting ACK1 and TRK Kinases

Recent research has highlighted the use of this compound derivatives in the development of inhibitors for Activated Cdc42-associated kinase 1 (ACK1) and Tropomyosin receptor kinases (TRKs).[9][10] Aberrant activity of these kinases is implicated in the progression of various cancers.

  • ACK1 (TNK2): This non-receptor tyrosine kinase is involved in signaling pathways that regulate cell growth, survival, and migration.[2] Overexpression and mutations of ACK1 have been linked to several cancers, including prostate, breast, and lung cancer.[11]

  • TRK Family (TRKA, TRKB, TRKC): These receptor tyrosine kinases play a crucial role in the development and function of the nervous system.[7] Gene fusions involving the NTRK genes, which encode the TRK proteins, are oncogenic drivers in a wide range of tumors.[12]

Kinase inhibitors derived from this compound typically function by competing with ATP for binding to the kinase domain of the target enzyme. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes cancer cell proliferation and survival.

G cluster_0 ACK1 Signaling cluster_1 TRK Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) ACK1 ACK1 RTK->ACK1 AKT AKT ACK1->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT Survival Neuronal Survival, Differentiation RAS_MAPK->Survival PI3K_AKT->Survival Inhibitor Inhibitor derived from This compound Inhibitor->ACK1 Inhibition Inhibitor->TRK Inhibition

Diagram 4: Simplified signaling pathways of ACK1 and TRK and the point of intervention by inhibitors.
Kinase TargetExample Inhibitor ClassReported IC₅₀ ValuesReference
ACK1(R)-9b and analogues56 nM for (R)-9b[13]
TRKEntrectinib and analogues1-5 nM for Entrectinib (pan-TRK)[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Protective gloves.

  • Eye Protection: Chemical goggles or safety glasses.

  • Skin and Body Protection: Wear suitable protective clothing.

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.

Handling and Storage:

  • Handle in a well-ventilated area.

  • Avoid breathing dust, mist, or spray.

  • Store in a tightly closed container in a dry and cool place.

  • Keep away from strong oxidizing agents.

Conclusion: A Key Enabler in Chemical Innovation

This compound stands out as a strategically designed chemical intermediate with significant potential in drug discovery and beyond. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly in the development of targeted therapies like kinase inhibitors. The ability to perform selective transformations at the amino, carboxylic acid, and bromo positions allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic properties. For scientists and researchers in the pharmaceutical and chemical industries, a deep understanding of the reactivity and synthetic utility of this building block is not just advantageous, but essential for driving the next wave of innovation.

References

Methodological & Application

Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The described method is a direct electrophilic bromination of 2-Amino-3-fluorobenzoic acid utilizing N-bromosuccinimide (NBS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations to ensure reproducible and efficient synthesis.

Introduction

This compound (also known as 5-bromo-3-fluoroanthranilic acid) is a halogenated derivative of anthranilic acid. Its trifunctionalized aromatic ring system, featuring amino, carboxyl, and two distinct halogen substituents, makes it a versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling reactions, while the amino and carboxylic acid groups provide handles for amide bond formation and other transformations. These characteristics are highly sought after in medicinal chemistry for the construction of bioactive molecules.

The protocol detailed herein focuses on a reliable and scalable laboratory procedure for the regioselective bromination of 2-Amino-3-fluorobenzoic acid. The choice of N-bromosuccinimide as the brominating agent offers advantages in terms of handling and selectivity compared to elemental bromine.

Synthetic Strategy and Mechanism

The core of this synthetic protocol is the electrophilic aromatic substitution of 2-Amino-3-fluorobenzoic acid. The powerful activating and ortho-, para-directing effect of the amino group governs the regioselectivity of the bromination. The fluorine atom at the 3-position and the carboxylic acid at the 1-position also influence the electronic properties of the aromatic ring. The amino group directs the incoming electrophile (bromonium ion, Br+) to the positions ortho and para to it. In this case, the position para to the amino group (position 5) is sterically accessible and electronically activated, leading to the desired product.

The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the starting material and the reagents. The use of low temperatures helps to control the reaction rate and minimize the formation of potential side products.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Amino-3-fluorobenzoic acid≥98%Commercially Available4386-42-3
N-bromosuccinimide (NBS)≥98%Commercially Available128-08-5
N,N-dimethylformamide (DMF)AnhydrousCommercially Available68-12-2
Sodium bisulfiteReagentCommercially Available7631-90-5
Deionized Water--7732-18-5
Equipment
  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 2-Amino-3-fluorobenzoic acid in DMF Cool Cool to -10°C Start->Cool Add_NBS Add NBS solution dropwise Cool->Add_NBS Stir Stir at -10°C for 1h Add_NBS->Stir Quench Quench with aq. NaHSO3 Stir->Quench Filter Filter precipitate Quench->Filter Dry Dry under vacuum Filter->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a three-neck round-bottom flask, dissolve 1.0 g (6.45 mmol) of 2-Amino-3-fluorobenzoic acid in 10 mL of N,N-dimethylformamide (DMF).[1]

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.[1]

  • Preparation of NBS Solution: In a separate flask, dissolve 1.15 g (6.45 mmol) of N-bromosuccinimide (NBS) in 4 mL of DMF.[1]

  • Addition of NBS: Add the NBS solution dropwise to the cooled solution of 2-Amino-3-fluorobenzoic acid over a period of 10 minutes, maintaining the temperature at -10 °C.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour.[1]

  • Quenching: Quench the reaction by pouring the mixture into 50 mL of an aqueous sodium bisulfite solution. A large amount of solid will precipitate.[1]

  • Isolation: Collect the solid product by filtration using a Büchner funnel.[1]

  • Drying: Dry the collected solid under vacuum to yield this compound.[1]

Expected Results

Following this protocol should yield approximately 1.2 g (80% yield) of this compound as a yellow solid.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood.

  • N,N-dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and avoid contact.

  • Quenching: The quenching step with sodium bisulfite is exothermic. Perform this step with care.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is stirred for the full duration at the specified temperature. Check the purity of the starting materials.
Loss of product during work-upEnsure complete precipitation before filtration. Wash the precipitate with a minimal amount of cold solvent.
Impure ProductFormation of side productsMaintain a low temperature during the addition of NBS. Ensure slow, dropwise addition.
Incomplete quenchingUse a sufficient amount of sodium bisulfite solution to quench all unreacted NBS.

Conclusion

This application note details a robust and efficient protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

laboratory preparation of 2-Amino-5-bromo-3-fluorobenzoic acid from 2-amino-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The protocol details a regioselective electrophilic bromination of 2-amino-3-fluorobenzoic acid using N-Bromosuccinimide (NBS). We delve into the mechanistic underpinnings that govern the reaction's high regioselectivity, provide a robust, step-by-step experimental procedure, and outline critical safety and handling protocols. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable method for the preparation of this key intermediate.

Introduction and Scientific Background

Halogenated anthranilic acids are pivotal precursors in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1] The target compound, this compound, incorporates three distinct functional groups—an amine, a carboxylic acid, and two different halogens—positioned strategically on a benzene ring. This unique substitution pattern makes it an attractive starting material for generating complex molecular architectures.

The synthesis route described herein involves the direct bromination of 2-amino-3-fluorobenzoic acid. This transformation is an example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. For electron-rich aromatic compounds like anilines, N-Bromosuccinimide (NBS) is an exceptionally mild and effective brominating agent, often affording high yields and excellent control over the position of substitution (regioselectivity).[2][3][4]

Mechanistic Rationale and Regioselectivity

The success of this synthesis hinges on controlling the regiochemical outcome of the bromination reaction. The substitution pattern on the starting material, 2-amino-3-fluorobenzoic acid, dictates the position of the incoming electrophile (Br+).

  • Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[5]

  • Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director.

  • Fluorine Atom (-F): Halogens are deactivating via induction but are ortho, para-directing through resonance.

The powerfully activating amino group dominates the directing effects. The positions ortho (C3) and para (C5) to the amine are the most electronically enriched and thus most susceptible to electrophilic attack. Since the C3 position is already occupied by a fluorine atom, the electrophilic bromine is overwhelmingly directed to the C5 position. This inherent electronic preference allows for a highly regioselective transformation, minimizing the formation of unwanted isomers.[6][7] Studies on the bromination of meta-substituted anilines have shown that the choice of solvent can also influence regioselectivity, but the strong directing effect of the amine in this substrate is the primary controlling factor.[6]

Caption: Regioselective bromination of 2-amino-3-fluorobenzoic acid.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • 2-Amino-3-fluorobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8] Avoid breathing dust.

  • N-Bromosuccinimide (NBS): Harmful if swallowed. Causes severe skin burns and eye damage.[9][10] It is a lachrymator and an oxidizer. Keep away from combustible materials.[11][12] Handle with extreme care, avoiding inhalation of dust and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A common solvent for this reaction, it is a reproductive toxin and should be handled with appropriate caution.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][13] Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[8][10]

Detailed Experimental Protocol

This protocol is adapted from general procedures for the bromination of activated aromatic rings.[2][6]

Materials and Equipment

Reagents:

Reagent CAS No. MW ( g/mol ) Amount (mmol) Mass/Volume Equivalents
2-Amino-3-fluorobenzoic acid 825-22-9 155.13 10.0 1.55 g 1.0
N-Bromosuccinimide (NBS) 128-08-5 177.98 10.5 1.87 g 1.05
N,N-Dimethylformamide (DMF) 68-12-2 73.09 - 20 mL Solvent
Deionized Water 7732-18-5 18.02 - ~100 mL Work-up

| Diethyl Ether | 60-29-7 | 74.12 | - | ~50 mL | Washing |

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-fluorobenzoic acid (1.55 g, 10.0 mmol).

  • Dissolution: Add N,N-Dimethylformamide (20 mL) to the flask and stir at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (1.87 g, 10.5 mmol) in small portions over approximately 15 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 25 mL) to remove residual DMF and succinimide. Follow with a wash of cold diethyl ether (25 mL) to aid in drying.

  • Drying: Dry the isolated white to off-white solid under vacuum to a constant weight.

Expected Results and Characterization
  • Yield: The typical yield for this reaction is in the range of 80-90%.

  • Appearance: A white to off-white or pale beige solid.

  • Characterization: The identity and purity of the final product, this compound (MW: 234.02 g/mol ), should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Conclusion

The protocol described provides a reliable and highly regioselective method for the synthesis of this compound. The use of N-Bromosuccinimide as the brominating agent ensures mild reaction conditions and straightforward product isolation. The strong directing effect of the amino group is the key to achieving excellent regiochemical control. This procedure is well-suited for academic and industrial laboratories requiring access to this versatile chemical intermediate for applications in drug discovery and development.

References

Application Notes & Protocols: Strategic Use of N-Bromosuccinimide for the Regioselective Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-3-fluorobenzoic acid is a valuable halogenated building block in medicinal chemistry and drug development. Its trifunctional nature—possessing amino, bromo, and fluoro groups on a benzoic acid scaffold—allows for diverse downstream modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents. The strategic introduction of the bromine atom is crucial, and N-bromosuccinimide (NBS) has emerged as a preferred reagent for this transformation due to its selectivity and milder reaction conditions compared to elemental bromine. This document provides a comprehensive guide to the synthesis of this compound using NBS, detailing the underlying chemical principles, a step-by-step protocol, and critical safety considerations.

Part 1: Mechanistic Insights and Reagent Selection

The Chemistry of Electrophilic Aromatic Bromination

The synthesis of this compound from 2-Amino-3-fluorobenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction. In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich aromatic ring, replacing one of the hydrogen atoms. The regioselectivity of this substitution is dictated by the directing effects of the substituents already present on the ring.

  • Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para- directing group. Its lone pair of electrons delocalizes into the aromatic ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[1]

  • Fluoro Group (-F): The fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, it is also an ortho-, para- director because of the resonance effect, where its lone pairs can be donated to the ring.

  • Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating and meta- directing group.

Considering the directing effects, the position para to the strongly activating amino group is the most favorable site for electrophilic attack.

Why N-Bromosuccinimide (NBS)?

N-Bromosuccinimide is a versatile reagent for bromination reactions.[2][3] For electrophilic aromatic bromination of activated rings, NBS offers several advantages over liquid bromine (Br₂):

  • Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[3]

  • Selectivity: NBS is a milder brominating agent, which often leads to higher selectivity and reduced formation of poly-brominated byproducts, especially in highly activated systems.[4][5]

  • In Situ Bromine Generation: In the presence of an acid catalyst, NBS can generate a low concentration of Br⁺ or a Br₂ equivalent in situ, which helps to control the reaction rate and minimize side reactions.[6]

The reaction mechanism is believed to proceed via the formation of a bromonium ion (Br⁺) or a polarized NBS-catalyst complex, which then acts as the electrophile.

Electrophilic Aromatic Bromination Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization NBS N-Bromosuccinimide (NBS) Br+ Electrophilic Bromine (Br⁺) NBS->Br+ Protonation H+ Acid Catalyst (H⁺) H+->Br+ Substrate 2-Amino-3-fluorobenzoic acid Intermediate Arenium Ion Intermediate Substrate->Intermediate + Br⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of NBS bromination.

Part 2: Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anilines.[7]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-3-fluorobenzoic acid155.125.0 g32.2
N-Bromosuccinimide (NBS)177.986.3 g35.5
Acetic Acid (glacial)60.0550 mL-
Petroleum Ether-100 mL-

Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (32.2 mmol) of 2-Amino-3-fluorobenzoic acid in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of NBS: To the cooled and stirring solution, add 6.3 g (35.5 mmol) of N-bromosuccinimide in small portions over 15-20 minutes. Ensure the temperature remains below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: A precipitate will form during the reaction. Upon completion, collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with petroleum ether (2 x 50 mL) to remove any unreacted NBS and succinimide byproduct.

  • Drying: Dry the collected solid under vacuum to a constant weight. The product, this compound, is typically obtained as an off-white to beige solid and can often be used in the next step without further purification.

G start Start: Reagents & Glassware dissolve Dissolve 2-Amino-3-fluorobenzoic acid in Acetic Acid start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nbs Add N-Bromosuccinimide (portion-wise) cool->add_nbs react Stir at Room Temperature (16-24 hours) add_nbs->react filter Collect Precipitate (Vacuum Filtration) react->filter wash Wash with Petroleum Ether filter->wash dry Dry Under Vacuum wash->dry end_node End: Purified Product dry->end_node

Caption: Experimental workflow for synthesis.

Part 3: Safety, Handling, and Troubleshooting

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[8][9] It is also harmful if swallowed.[8][10] Handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust.[9][11]

  • Acetic Acid (glacial): Glacial acetic acid is corrosive and can cause severe skin and eye burns. Work in a fume hood and wear appropriate PPE.

  • General Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke when using these chemicals.[8] Wash hands thoroughly after handling.[10][11]

Troubleshooting

  • Low Yield: If the yield is lower than expected, ensure that the NBS used was fresh and pure. Old or impure NBS can be less reactive.[12] Also, confirm that the reaction was allowed to proceed for a sufficient amount of time.

  • Formation of Di-brominated Product: If significant amounts of the di-brominated product are observed, it may indicate that the reaction was too vigorous. Ensure slow, portion-wise addition of NBS at a low temperature to maintain control over the reaction.

  • Product Purity: If the product is not pure enough for subsequent steps, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

References

The Strategic Utility of 2-Amino-5-bromo-3-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel therapeutic agents. 2-Amino-5-bromo-3-fluorobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of reactive handles and electronic properties that medicinal chemists can exploit to synthesize complex molecules with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and insights into its role in the development of targeted therapies.

Introduction: A Building Block of Strategic Importance

This compound is an anthranilic acid derivative distinguished by its trifunctionalized aromatic ring. The presence of an amino group, a carboxylic acid, a bromine atom, and a fluorine atom imparts a distinct reactivity profile. The amino and carboxylic acid groups provide convenient points for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The fluorine atom, a common bioisostere in modern drug design, can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. These features make this compound a sought-after starting material for the synthesis of a range of biologically active molecules, particularly in the realm of oncology and neurology.

Key Applications in Drug Discovery

The unique structural attributes of this compound have led to its incorporation into a variety of drug discovery programs targeting diverse biological pathways. Below are notable examples of its application in the synthesis of potent and selective inhibitors.

Synthesis of Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime targets for therapeutic intervention. This compound has been utilized as a key starting material in the synthesis of several classes of kinase inhibitors.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Certain aminoheteroaryl compounds designed as CDK4 inhibitors, which are crucial for cell cycle regulation, have been synthesized using this compound.[1] The general approach involves the initial reduction of the carboxylic acid to an alcohol, followed by further synthetic transformations to build the final heterocyclic inhibitor.

  • Dual ATM and DNA-PK Inhibitors: In the field of oncology, targeting the DNA damage response (DDR) is a promising strategy. This compound has been employed in the synthesis of dual inhibitors of Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), two key kinases in the DDR pathway.[2] The synthesis typically involves an amide coupling reaction to append a pharmacophore to the carboxylic acid moiety.

  • IRE1 Inhibitors: The unfolded protein response (UPR) is another cellular pathway implicated in cancer. Small molecule inhibitors of Inositol-requiring enzyme 1 (IRE1), a key sensor of the UPR, have been developed using this building block.[3]

Development of Quinazoline-Based Therapeutics

The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. This compound is a precursor for the synthesis of functionalized quinazolinones.

  • STriatal-Enriched tyrosine Phosphatase (STEP) Inhibitors: Quinazoline derivatives that inhibit STEP, a protein tyrosine phosphatase implicated in neurodegenerative and psychiatric disorders, have been synthesized from this compound.[4]

  • Anticancer Agents: The compound is a starting material for 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one, which has shown potential as an anticancer agent by inducing apoptosis and cell cycle arrest in cancer cell lines.[5]

Synthesis of Kappa Opioid Receptor Antagonists

Beyond oncology, this versatile building block has found applications in the development of therapies for neurological and psychiatric conditions. It has been used in the synthesis of kappa opioid receptor (KOR) antagonists, which are being investigated for the treatment of depression, anxiety, and addiction.[6]

Data Presentation: Summary of Applications

Application ClassTherapeutic TargetRepresentative Synthetic TransformationReference
Kinase InhibitorsCDK4Reduction of carboxylic acid[1]
Kinase InhibitorsATM/DNA-PKAmide coupling[2]
Kinase InhibitorsIRE1Reduction of carboxylic acid[3]
Quinazoline DerivativesSTEPCyclization with an amine source[4][5]
Neurological AgentsKappa Opioid ReceptorMulti-step synthesis involving amide formation[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Amide Coupling for the Synthesis of a Weinreb Amide Intermediate

This protocol describes the formation of a Weinreb amide, a versatile intermediate for the synthesis of ketones, from this compound. This method is adapted from a procedure for the synthesis of dual ATM and DNA-PK inhibitors.[2]

Rationale: The conversion of the carboxylic acid to a Weinreb amide provides a stable intermediate that can be readily coupled with Grignard or organolithium reagents to form ketones without the over-addition side products often seen with other carboxylic acid derivatives. HATU is a highly efficient coupling reagent that minimizes side reactions and promotes high yields.

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of this compound (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.3 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-bromo-3-fluoro-N-methoxy-N-methylbenzamide.

Protocol 2: Reduction of the Carboxylic Acid to a Benzyl Alcohol Derivative

This protocol details the reduction of the carboxylic acid group of this compound to the corresponding benzyl alcohol. This transformation is a key step in the synthesis of certain kinase inhibitors.[1][7]

Rationale: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LAH) is a powerful reducing agent capable of this conversion. The resulting benzyl alcohol can then be further functionalized, for example, by conversion to a halide for subsequent coupling reactions.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Alternatively, the reaction can be quenched by the slow addition of sodium sulfate decahydrate.

  • Dilute the mixture with ethyl acetate and stir for 15 minutes.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (2-amino-5-bromo-3-fluorophenyl)methanol.

Mandatory Visualizations

synthetic_pathway start This compound intermediate1 2-amino-5-bromo-3-fluoro- N-methoxy-N-methylbenzamide start->intermediate1 HATU, DIPEA, N,O-Dimethylhydroxylamine HCl intermediate2 (2-amino-5-bromo-3-fluorophenyl)methanol start->intermediate2 LiAlH4, THF product1 Ketone Derivatives (e.g., for ATM/DNA-PK Inhibitors) intermediate1->product1 R-MgBr or R-Li product2 Functionalized Benzyl Derivatives (e.g., for CDK4 Inhibitors) intermediate2->product2 Further Functionalization

Caption: Synthetic utility of this compound.

experimental_workflow cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: Reduction a1 Dissolve starting materials in DMF a2 Add DIPEA and HATU a1->a2 a3 Stir at room temperature a2->a3 a4 Aqueous workup and extraction a3->a4 a5 Purification by chromatography a4->a5 b1 Add LAH to starting material in THF at 0°C b2 Stir at room temperature b1->b2 b3 Quench reaction b2->b3 b4 Filter and concentrate b3->b4 b5 Purification by chromatography b4->b5

Caption: Experimental workflows for key transformations.

logical_relationship start This compound amide_coupling Amide Coupling start->amide_coupling reduction Reduction start->reduction cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling kinase_inhibitors Kinase Inhibitors (CDK, ATM, etc.) amide_coupling->kinase_inhibitors gpcr_ligands GPCR Ligands (KOR) amide_coupling->gpcr_ligands reduction->kinase_inhibitors other_therapeutics Other Therapeutics (STEP inhibitors) cross_coupling->other_therapeutics

Caption: Relationship between reactions and therapeutic applications.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Privileged Scaffold

2-Amino-5-bromo-3-fluorobenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its trifunctional nature—possessing an amine, a carboxylic acid, and two distinct halogen atoms—offers a versatile platform for the synthesis of diverse molecular libraries. The strategic derivatization of the amino group is a critical initial step in many synthetic routes, enabling the construction of novel heterocyclic systems and the exploration of structure-activity relationships (SAR).

The nucleophilic and basic nature of the aromatic amine dictates its reactivity.[1] Unmodified, the amino group can participate in a variety of reactions, some of which may be undesirable in a multi-step synthesis. Therefore, its conversion into a less reactive functional group, a process known as derivatization or protection, is often a prerequisite for subsequent transformations.[2] This guide provides a comprehensive overview of the key strategies for derivatizing the amino group of this compound, with a focus on acylation, sulfonylation, and reductive amination. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the tools to confidently manipulate this valuable building block.

Core Principles of Amino Group Derivatization

The primary objective of derivatizing the amino group is to modulate its reactivity. This is typically achieved by converting the amine into an amide, sulfonamide, or a substituted amine. These transformations serve several key purposes:

  • Protection: The resulting derivatives are generally less nucleophilic and less prone to oxidation than the parent amine, preventing unwanted side reactions during subsequent synthetic steps.[1][2]

  • Activation/Deactivation of the Aromatic Ring: The electronic nature of the derivatizing group can influence the reactivity of the aromatic ring towards electrophilic substitution.

  • Introduction of New Functionality: The derivatizing agent can introduce new chemical handles or pharmacophoric features into the molecule.

The choice of derivatization strategy depends on the overall synthetic plan, including the nature of subsequent reactions and the required stability of the derivatized group.

Derivatization Strategies and Protocols

Acylation: Formation of Amides

Acylation is a widely employed method for the protection and derivatization of aromatic amines, converting them into stable amides.[1] This transformation is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base.

Causality of Experimental Choices:

  • Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides. The choice depends on the desired reactivity and the stability of the starting material. For instance, acetyl chloride or acetic anhydride are commonly used to introduce an acetyl group.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.

Acylation_Workflow

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-5-bromo-3-fluorobenzoic Acid

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating amino group, a deactivating but directing fluorine atom, and a versatile bromine handle, makes it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The strategic placement of the bromine atom allows for the facile introduction of diverse aryl, heteroaryl, vinyl, and amino moieties via well-established methodologies such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The resulting derivatives are often key scaffolds in the development of kinase inhibitors, SOS1 inhibitors, and other biologically active compounds.[1][2]

This comprehensive guide provides detailed application notes and protocols for the successful implementation of these pivotal coupling reactions, with a focus on the nuances and considerations arising from the specific electronic and steric properties of this compound.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] For this compound, this reaction provides a direct route to a wide array of 2-amino-5-aryl-3-fluorobenzoic acid derivatives, which are prevalent in many drug candidates.[4]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The presence of both an electron-donating amino group and electron-withdrawing fluorine and carboxylic acid groups on the substrate requires a well-balanced catalytic system to achieve high yields and minimize side reactions. The amino group can potentially coordinate to the palladium center, inhibiting catalysis, while the carboxylic acid can be deprotonated by the base, affecting solubility.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-phenyl-3-fluorobenzoic acid.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100875-90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O901260-80
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF110670-85

Note: Yields are estimates based on similar substrates and may vary.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)-Br(L₂) Pd0->PdII_Ar Ar-Br OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) PdII_Ar->PdII_Ar_Ar Ar'-B(OH)₂ / Base Transmetal->PdII_Ar_Ar PdII_Ar_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene, typically in the presence of a palladium catalyst and a base.[5] This reaction allows for the introduction of vinyl and substituted vinyl groups at the 5-position of this compound, leading to valuable intermediates for further synthetic transformations.[6]

Causality Behind Experimental Choices

The regioselectivity and stereoselectivity of the Heck reaction are influenced by the electronic nature of the alkene and the steric environment of the catalyst. For electron-deficient alkenes like acrylates, the arylation typically occurs at the β-position. The choice of ligand is crucial to stabilize the palladium catalyst and promote the desired reactivity. Phosphine-free catalyst systems can also be effective in certain cases.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

This protocol provides a general procedure that can be adapted for other activated alkenes.

Materials:

  • This compound

  • Ethyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).

  • Add ethyl acrylate (1.5 mmol) to the reaction mixture.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (E)-3-(2-amino-5-carboxy-3-fluorophenyl)acrylate.

Data Presentation: Representative Conditions for Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Ethyl AcrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (2)DMF1101865-80
StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA1202460-75
n-Butyl AcrylatePdCl₂(PPh₃)₂ (5)-NaOAc (2)NMP1001670-85

Note: Yields are estimates based on similar substrates and may vary.

Mandatory Visualization: Heck Reaction Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Degas and Establish Inert Atmosphere B->C D Heat to 100-120 °C C->D E Stir for 12-24 hours D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for the Heck reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7][8] This reaction is particularly valuable for introducing diverse amino functionalities onto the 2-amino-3-fluorobenzoic acid scaffold, which is a common strategy in the development of pharmacologically active molecules.[9]

Causality Behind Experimental Choices

The Buchwald-Hartwig amination is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often necessary to facilitate the reductive elimination step, which can be challenging for electron-deficient anilines. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a general guideline and may require optimization for different amine coupling partners.

Materials:

  • This compound

  • Aniline (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol) to the reaction mixture.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with saturated aqueous ammonium chloride (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-(phenylamino)-3-fluorobenzoic acid.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1101870-85
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1001665-80
BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)Toluene1001275-90

Note: Yields are estimates based on similar substrates and may vary.

Mandatory Visualization: Buchwald-Hartwig Amination Logical Relationships

Buchwald_Hartwig_Logic cluster_products Products ArylHalide 2-Amino-5-bromo- 3-fluorobenzoic acid CoupledProduct Arylamine Product ArylHalide->CoupledProduct Amine Primary or Secondary Amine Amine->CoupledProduct Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Ligand Bulky Phosphine Ligand (e.g., XPhos) Base Strong, Non-nucleophilic Base (e.g., NaO t Bu) Solvent Anhydrous Aprotic Solvent (e.g., Toluene)

Caption: Key components and their relationship in the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse range of complex organic molecules. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide efficient and versatile routes to biaryl, vinylated, and aminated derivatives, respectively. The successful implementation of these protocols requires careful consideration of the substrate's unique electronic and steric properties, as well as judicious selection of the catalyst, ligand, base, and solvent. The methodologies and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this valuable building block in the discovery of novel therapeutic agents.

References

An Integrated Approach to the Analytical Characterization of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ Application Note & Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 2-Amino-5-bromo-3-fluorobenzoic acid. As a halogenated aromatic compound, this molecule presents unique analytical considerations, which are addressed herein. This guide is intended for researchers, quality control analysts, and drug development professionals, offering a suite of detailed protocols for chromatographic, spectroscopic, and thermal analysis. The methodologies are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid of interest as a potential intermediate in pharmaceutical synthesis. Its structure, featuring an amine, a carboxylic acid, and two different halogen substituents (bromine and fluorine), dictates a specific analytical strategy. Accurate characterization is paramount for ensuring identity, purity, and stability, which are critical parameters in the drug development lifecycle.

A foundational understanding of the molecule's properties is the first step in method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅BrFNO₂[4]
Molecular Weight 234.02 g/mol [5]
Appearance White to light yellow or beige solid/powder[4][5]
Melting Point Approx. 160 °C (May vary based on purity)[4]
Solubility Soluble in methanol, DMSO, and ethanol; sparingly soluble in water.[4][6]
XLogP3 2.1[5]

Note: Physical properties can vary slightly between suppliers and batches.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC method can separate the main component from process-related impurities and degradation products.

Causality in Method Development
  • Column Selection: A C18 stationary phase is the logical starting point due to the compound's moderate hydrophobicity (XLogP3 of 2.1). The aromatic ring and bromine atom will interact strongly with the C18 alkyl chains.

  • Mobile Phase: The molecule possesses both an acidic (carboxylic acid) and a basic (amino) group. Therefore, pH control of the mobile phase is critical to ensure a consistent and reproducible retention time. A buffer in the acidic range (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylic acid and protonate the amine, leading to a single ionic form and sharp peak shape.

  • Detector: The aromatic ring is a strong chromophore. UV-Vis detection is ideal. A photodiode array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is useful for peak purity assessment and method development.

Visualized Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis S_Prep Prepare Standard & Sample (e.g., 1 mg/mL in Diluent) Inject Inject Sample (e.g., 10 µL) S_Prep->Inject MP_Prep Prepare Mobile Phase (e.g., A: 0.1% H₃PO₄ in H₂O B: Acetonitrile) Degas Filter & Degas Mobile Phases MP_Prep->Degas Equil Equilibrate Column (Initial Conditions) Degas->Equil Equil->Inject Run Execute Gradient/ Isocratic Run Inject->Run Detect UV/PDA Detection (e.g., 254 nm) Run->Detect Integrate Integrate Chromatogram Detect->Integrate Purity Calculate Area % Purity Integrate->Purity Report Generate Report Purity->Report Structure_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Compound 2-Amino-5-bromo- 3-fluorobenzoic Acid H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR F_NMR ¹⁹F NMR Compound->F_NMR MS High-Resolution MS (ESI-TOF) Compound->MS IR FT-IR Compound->IR Structure Confirmed Structure H_NMR->Structure Proton Environment & Connectivity C_NMR->Structure Carbon Skeleton F_NMR->Structure Fluorine Environment & Coupling MS->Structure Molecular Weight & Isotopic Pattern IR->Structure Functional Groups

References

A Comprehensive Guide to the Purity Analysis of 2-Amino-5-bromo-3-fluorobenzoic Acid using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework for the development and implementation of robust analytical methods for assessing the purity of 2-Amino-5-bromo-3-fluorobenzoic acid, a critical intermediate in modern pharmaceutical synthesis. The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] We present a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for accurate quantification and purity determination, complemented by a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive identification of process-related impurities and potential degradants. The protocols herein are grounded in established chromatographic principles and adhere to international regulatory standards, such as the ICH Q2(R1) guidelines for method validation.[2][3] Furthermore, we outline a systematic approach to forced degradation studies to ensure the developed HPLC method is stability-indicating.

Introduction: The Analytical Imperative

This compound (Figure 1) is a halogenated aromatic amine derivative increasingly utilized as a key building block in the synthesis of complex pharmaceutical compounds. Its specific substitution pattern makes it a valuable precursor for creating targeted therapies. However, the synthetic routes to this intermediate can introduce various impurities, including isomers, starting materials, and by-products from side reactions.[4] Therefore, a rigorous analytical characterization is not merely a quality control measure but a foundational requirement for ensuring the integrity of the entire drug development process.

This guide is structured to provide not just a set of protocols, but the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these methods effectively.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₇H₅BrFNO₂[5][6]

  • Molecular Weight: 234.02 g/mol [5]

Analyte Physicochemical Properties: Guiding Method Development

Understanding the physicochemical properties of this compound is paramount for developing a selective and robust analytical method. These properties dictate the choice of chromatographic column, mobile phase composition, and sample preparation procedures.

PropertyValue / ObservationRationale for Method Development
Molecular Weight 234.02 g/mol [5]Standard value for mass spectrometry confirmation.
pKa 4.21 ± 0.10 (Predicted)[7]The carboxylic acid group will be ionized at neutral pH. An acidic mobile phase (pH < 3) is required to suppress ionization, ensuring good retention and peak shape in reversed-phase HPLC.[8]
XLogP3 2.1[5]The moderate lipophilicity indicates good retention on a non-polar stationary phase like C18.[9][10]
Solubility Soluble in organic solvents (e.g., ethanol, DMF, dichloromethane); sparingly soluble in water.[4][6]A diluent containing a significant portion of organic solvent (e.g., acetonitrile/water) is necessary for sample preparation to ensure complete dissolution.
UV Absorbance Strong absorbance expected due to the substituted aromatic ring.UV detection is a suitable and robust technique for quantification. A full PDA scan is recommended to determine the optimal wavelength for detection.

HPLC Method for Purity Determination and Quantification

3.1. Scientific Rationale

The chosen method is based on reversed-phase HPLC (RP-HPLC), the workhorse of pharmaceutical analysis for its versatility and robustness in separating compounds of moderate polarity.[9]

  • Stationary Phase: An octadecylsilane (C18) column is selected for its hydrophobic character, which provides effective retention for the aromatic analyte.[10]

  • Mobile Phase: A gradient elution using acetonitrile and acidified water is employed. Acetonitrile serves as the strong organic eluent. The addition of an acid like formic acid to the aqueous phase is critical. By maintaining a pH well below the analyte's pKa (~4.2), the carboxylic acid functional group remains in its protonated, non-ionized form. This prevents peak tailing and ensures reproducible retention.[8]

  • Detection: A Photodiode Array (PDA) detector is used to monitor the analyte across a range of wavelengths, allowing for the selection of an optimal wavelength for maximum sensitivity and for peak purity analysis.

3.2. Detailed HPLC Protocol

ParameterRecommended Condition
Instrumentation HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Column C18, 100 Å, 2.7 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA at 254 nm (Verify optimal wavelength with standard)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

3.3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.45 µm syringe filter before injection if particulate matter is present.

3.4. Method Validation Framework (ICH Q2(R1))

Any developed analytical method must be validated to ensure it is fit for its intended purpose.[11] The following parameters should be assessed according to ICH Q2(R1) guidelines.[2][3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).Peak purity index > 0.995. Baseline resolution between the main peak and all known impurities/degradants.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration. For impurities: From reporting limit to 120% of the specification.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for the assay.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits when parameters like flow rate, pH, or column temperature are slightly varied.

LC-MS Method for Impurity Identification

4.1. Scientific Rationale

While HPLC-UV is excellent for quantification, it provides no structural information about unknown peaks. LC-MS is the definitive technique for this purpose, coupling chromatographic separation with mass analysis to determine the precise mass of impurities, which is the first step in their structural elucidation.

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules.[12] Given the presence of a basic amino group, positive ion mode (ESI+) is expected to yield a strong protonated molecular ion [M+H]⁺.[5]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is highly recommended. HRMS provides a highly accurate mass measurement, which allows for the calculation of the elemental formula of an impurity, significantly narrowing down the possibilities for its identity.

  • LC Method Adaptation: The HPLC method is largely transferable. However, it is crucial to use volatile mobile phase modifiers like formic acid. Non-volatile buffers such as phosphate are incompatible with MS as they will contaminate the ion source.

4.2. Detailed LC-MS Protocol

ParameterRecommended Condition
Instrumentation LC system coupled to an ESI-HRMS (e.g., Q-TOF or Orbitrap)
LC Conditions Identical to the HPLC method described in Section 3.2.
MS Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Drying Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Mass Range 100 - 1000 m/z
Data Acquisition Full Scan MS and Data-Dependent MS/MS

4.3. Identifying Potential Impurities

Based on common synthetic routes, such as the bromination of 2-amino-3-fluorobenzoic acid, potential process-related impurities could include:[4]

  • Starting Material: Unreacted 2-amino-3-fluorobenzoic acid.

  • Isomeric Impurities: Positional isomers formed during the bromination step.

  • Over-brominated Species: Di-bromo- or tri-bromo- substituted products.

Forced Degradation: Building a Stability-Indicating Method

Forced degradation, or stress testing, is a critical exercise in method development.[13][14] It involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[15][16] The primary goals are to understand the degradation pathways and to demonstrate the specificity of the analytical method by proving it can separate the intact analyte from all significant degradants.[1][14] An ideal study aims for 5-20% degradation of the active ingredient.[16]

5.1. Forced Degradation Protocol

A sample solution (e.g., 0.5 mg/mL) should be subjected to the following conditions. A control sample (protected from stress) should be analyzed alongside the stressed samples.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 M HClHeat at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOHHeat at 60 °C for 8 hours
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Dry heat at 105 °C48 hours
Photolytic ICH Q1B compliant light source (UV/Vis)Expose solid and solution samples

After exposure, samples should be neutralized (if necessary), diluted to the target concentration, and analyzed by both the HPLC-UV and LC-MS methods to assess for new peaks and identify their masses.

Data Interpretation and Workflow Visualization

The following diagrams illustrate the logical flow of the analytical process.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Reporting Sample Test Sample Received Prep Prepare Solutions (1.0 mg/mL & 0.1 mg/mL) Sample->Prep Standard Reference Standard Standard->Prep HPLC HPLC-PDA Analysis Prep->HPLC Quantification LCMS LC-HRMS Analysis Prep->LCMS Identification Purity Calculate Purity (% Area) & Assay vs. Standard HPLC->Purity ID Identify Impurities (Accurate Mass & MS/MS) LCMS->ID Report Final Certificate of Analysis Purity->Report ID->Report

Caption: Overall workflow for purity analysis of this compound.

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A/Q1B) Acid Acid Hydrolysis Analysis Analyze Stressed Samples by HPLC-PDA & LC-MS Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Analyte Analyte Solution (this compound) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Evaluation Evaluate Data Analysis->Evaluation Pass Method is Stability-Indicating Evaluation->Pass All degradants resolved from main peak? (Yes) Fail Method is Not Specific (Requires Optimization) Evaluation->Fail Co-elution observed? (No)

Caption: Logic diagram for forced degradation studies to establish method specificity.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust and comprehensive strategy for the purity analysis of this compound. The HPLC method is suitable for routine quality control, offering reliable quantification of the main component and its impurities. The complementary LC-MS method is indispensable for the structural characterization of unknown peaks discovered during method development, validation, or stability studies. By implementing this integrated analytical approach, grounded in sound scientific principles and regulatory expectations, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate.

References

The Strategic Utility of 2-Amino-5-bromo-3-fluorobenzoic Acid in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, owing to their diverse pharmacological activities and ability to interact with a wide array of biological targets.[1][2][3] Among the myriad of starting materials available to the medicinal chemist, substituted anthranilic acids are particularly valuable due to their inherent functionality, which allows for the construction of various fused heterocyclic systems. This guide focuses on a uniquely functionalized precursor, 2-Amino-5-bromo-3-fluorobenzoic acid , and its application in the synthesis of quinazolinones, acridones, and benzoxazinones—scaffolds of significant therapeutic interest.

The strategic placement of the amino, bromo, and fluoro substituents on the benzoic acid core makes this molecule a highly versatile tool. The ortho-amino benzoic acid moiety is the classical precursor for cyclization reactions to form six-membered heterocyclic rings. The bromine atom at the 5-position serves as a convenient handle for post-synthetic modifications via cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR). Furthermore, the fluorine atom at the 3-position can significantly influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, and can also engage in favorable interactions with biological targets.

This document provides detailed protocols and expert insights into the synthesis of key heterocyclic frameworks from this compound, designed for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Pathways and Methodologies

The inherent reactivity of this compound allows for its elaboration into several important heterocyclic systems. The following sections detail the protocols for the synthesis of quinazolinones, acridones, and benzoxazinones.

I. Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-ones: A Gateway to Bioactive Molecules

Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core of numerous therapeutic agents, particularly in oncology.[4] The Niementowski quinazolinone synthesis, a classical and robust method, is readily adaptable for the cyclization of this compound.

Scientific Rationale

This one-pot synthesis proceeds via the initial formation of an N-acyl intermediate between the anthranilic acid and formamide. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinazolinone ring system. The reaction is typically carried out at elevated temperatures to drive the dehydration step to completion.

Experimental Protocol: Synthesis of 6-Bromo-8-fluoroquinazolin-4(3H)-one

Materials:

  • This compound

  • Formamide

  • Standard laboratory glassware for heating and reflux

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and formamide (4.0 eq).

  • Heat the reaction mixture to 130-140 °C with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude 6-Bromo-8-fluoroquinazolin-4(3H)-one.

  • The crude product can be further purified by recrystallization from ethanol.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₇H₅BrFNO₂234.02Starting Material
FormamideCH₃NO45.04Reagent and Solvent
6-Bromo-8-fluoroquinazolin-4(3H)-one C₈H₄BrFN₂O 259.03 Product

Expected Outcome:

The reaction is expected to proceed in high yield, affording the desired quinazolinone as a solid. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS). The presence of the bromine atom at the 6-position provides a valuable site for further diversification of the scaffold through reactions such as Suzuki or Buchwald-Hartwig cross-coupling.[5]

II. Synthesis of 1-Bromo-3-fluoroacridones via Ullmann Condensation and Cyclization

Acridones are another important class of tricyclic heterocycles with a range of biological activities, including anticancer and antimicrobial properties. A common and effective method for their synthesis is the Ullmann condensation followed by an acid-catalyzed cyclization.

Scientific Rationale

This two-step process begins with a copper-catalyzed N-arylation (Ullmann condensation) between this compound and a suitable aryl halide.[6] The resulting N-phenylanthranilic acid intermediate is then cyclized under acidic conditions, typically using a strong acid like sulfuric acid or polyphosphoric acid (PPA), to afford the acridone core. The intramolecular Friedel-Crafts acylation proceeds via an acylium ion intermediate that attacks the electron-rich ortho-position of the N-aryl ring.

Experimental Workflow: From Anthranilic Acid to Acridone

G A This compound + Aryl Halide B Ullmann Condensation (Cu catalyst, base, high temp.) A->B Step 1 C N-(Aryl)-2-amino-5-bromo-3-fluorobenzoic acid B->C Intermediate D Acid-Catalyzed Cyclization (e.g., H₂SO₄ or PPA, heat) C->D Step 2 E 1-Bromo-3-fluoro-9(10H)-acridone Derivative D->E Product

Caption: General workflow for the synthesis of acridone derivatives.

Experimental Protocol: Synthesis of a 1-Bromo-3-fluoroacridone Derivative

Step 1: Ullmann Condensation

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., iodobenzene)

  • Copper powder or Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • High-boiling solvent (e.g., DMF, NMP)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aryl halide (1.2 eq), K₂CO₃ (2.0 eq), and a catalytic amount of copper powder or CuI.

  • Add the solvent and heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with HCl to precipitate the N-aryl anthranilic acid intermediate.

  • Filter the precipitate, wash with water, and dry.

Step 2: Acid-Catalyzed Cyclization

Materials:

  • N-(Aryl)-2-amino-5-bromo-3-fluorobenzoic acid intermediate

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

Procedure:

  • Carefully add the N-aryl anthranilic acid intermediate to an excess of concentrated sulfuric acid or PPA.

  • Heat the mixture to 100-120 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The precipitated acridone product is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then with water again until the washings are neutral.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Intermediate/ProductMolecular FormulaRole
N-(Aryl)-2-amino-5-bromo-3-fluorobenzoic acidVaries based on aryl groupIntermediate
1-Bromo-3-fluoro-9(10H)-acridone Derivative Varies based on aryl group Product

III. Synthesis of 7-Bromo-9-fluoro-2H-benzo[b][3][7]oxazin-3(4H)-ones

Benzoxazinones are another class of heterocyclic compounds with diverse biological activities. They can be synthesized from anthranilic acids by reaction with α-haloacyl halides, followed by cyclization.

Scientific Rationale

The synthesis begins with the N-acylation of this compound with an α-haloacyl halide, such as chloroacetyl chloride. The resulting intermediate then undergoes an intramolecular Williamson ether synthesis, where the carboxylate displaces the halide to form the six-membered oxazinone ring. This cyclization is typically promoted by a base.

Experimental Protocol: Synthesis of 7-Bromo-9-fluoro-2H-benzo[b][3][7]oxazin-3(4H)-one

This protocol is adapted from the synthesis of related benzoxazinones.[7]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add pyridine (2.0 eq) and cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction mixture is then heated to reflux to effect cyclization. Monitor the progress by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₇H₅BrFNO₂234.02Starting Material
Chloroacetyl chlorideC₂H₂Cl₂O112.94Acylating Agent
7-Bromo-9-fluoro-2H-benzo[b][3]oxazin-3(4H)-one C₈H₅BrFNO₃ 274.03 Product

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this guide provide robust and adaptable methods for the construction of quinazolinone, acridone, and benzoxazinone scaffolds. The strategic positioning of the bromo and fluoro substituents offers significant advantages for the development of new therapeutic agents, allowing for extensive SAR exploration and the optimization of pharmacokinetic properties. As the demand for new and effective drugs continues to grow, the creative application of such well-designed building blocks will be paramount in advancing the field of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you improve the yield, purity, and consistency of your synthesis.

Overview of the Primary Synthetic Route

This compound is a valuable building block in medicinal chemistry. The most direct and commonly employed synthetic route is the regioselective electrophilic bromination of 2-Amino-3-fluorobenzoic acid. This reaction leverages the directing effects of the substituents on the aromatic ring. The strongly activating amino group (-NH₂) directs electrophiles to the ortho and para positions. The position para to the amino group (C-5) is the most electronically activated and sterically accessible site for bromination, leading to the desired product with high selectivity. N-Bromosuccinimide (NBS) is the preferred brominating agent due to its mild nature and ease of handling compared to elemental bromine.

Core Synthesis Protocol

This protocol is a synthesis of methodologies reported in the literature, offering a robust starting point for optimization.[1]

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium bisulfite (NaHSO₃), aqueous solution

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-Amino-3-fluorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Cool the resulting solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 - 1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 10-15 minutes, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, continue stirring the reaction mixture at -10 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a cold aqueous solution of sodium bisulfite to consume any unreacted NBS.

  • Add cold deionized water to the reaction mixture until a precipitate forms.[1]

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual DMF and salts.

  • Dry the product under vacuum to a constant weight. The resulting this compound is often obtained as a yellow or off-white solid.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is significantly lower than the reported ~80%. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors. Here is a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The most straightforward cause is an incomplete conversion of the starting material.

    • Causality: The reactivity of NBS can be diminished by impurities or degradation from improper storage. The stoichiometry is also critical; an insufficient amount of NBS will naturally lead to unreacted starting material.

    • Solution:

      • Verify NBS Quality: Use a fresh bottle of NBS or recrystallize your existing stock from water.

      • Check Stoichiometry: Ensure you are using at least 1.0 equivalent of NBS. A slight excess (up to 1.05 eq) can help drive the reaction to completion, but be cautious as a larger excess can promote di-bromination (see Question 2).

      • Extend Reaction Time: If monitoring shows a stalled reaction, extend the stirring time at -10 °C. However, prolonged reaction times can sometimes lead to side product formation.

  • Losses During Workup/Isolation: The product may be partially soluble in the workup solvents, leading to losses.

    • Causality: this compound has some aqueous solubility, especially if the pH is not optimal for precipitation.

    • Solution:

      • Optimize Precipitation: Ensure a sufficient volume of water is added to fully precipitate the product.

      • Cooling: Chill the mixture in an ice bath after adding water to maximize precipitation before filtration.

      • Minimize Washes: While thorough washing is necessary, using excessive volumes of water can redissolve some of the product. Use cold water for all washing steps.

  • Sub-optimal Reaction Temperature:

    • Causality: While low temperatures are crucial for selectivity, a temperature that is too low may slow the reaction rate excessively, leading to incomplete conversion within the given timeframe.

    • Solution: Maintain the temperature strictly at the recommended -10 °C. If the reaction is clean but incomplete, consider allowing it to warm slowly to 0 °C toward the end of the reaction period while monitoring closely for impurity formation.

Question 2: My final product is contaminated with a significant impurity, possibly a di-brominated species. How can I prevent this?

Answer: The formation of di-brominated byproducts is a classic problem in electrophilic aromatic substitution on highly activated rings.

  • Causality: The product, this compound, is still an activated aromatic ring and can undergo a second bromination. This is exacerbated by an excess of the brominating agent or elevated temperatures.

  • Solution:

    • Strict Stoichiometric Control: Do not use more than 1.05 equivalents of NBS. Accurate weighing of both the starting material and NBS is critical.

    • Temperature Management: Low temperature is your primary tool for controlling selectivity. The reaction is exothermic, and localized heating can occur during the addition of NBS. Add the NBS solution slowly and dropwise, ensuring the internal temperature never exceeds the set point (-5 °C during addition, -10 °C for the reaction).

    • Solvent Choice: While DMF is effective, some protocols use glacial acetic acid.[2][3] Acetic acid is more viscous and can sometimes offer better temperature control on a larger scale. You may need to experiment to find the optimal solvent for your specific setup.

Question 3: The reaction seems sluggish and fails to reach completion even after several hours. What should I investigate?

Answer: A stalled reaction points toward issues with reagents or reaction setup.

  • Causality: Impurities in the starting material can interfere with the reaction. Water in the solvent can react with NBS, reducing its effective concentration. Inefficient stirring can lead to poor mixing and localized concentration gradients.

  • Solution:

    • Use Anhydrous Solvent: Ensure your DMF or acetic acid is anhydrous. Water can hydrolyze NBS.

    • Check Starting Material Purity: Verify the purity of your 2-Amino-3-fluorobenzoic acid via NMR or LC-MS.

    • Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the mixture is homogeneous, especially after cooling when the viscosity may increase.

Question 4: I'm having difficulty purifying the final product. What are the best methods?

Answer: If filtration and washing are insufficient, further purification may be needed.

  • Causality: The primary impurities are typically the starting material (more polar) and the di-brominated product (less polar).

  • Solution:

    • Recrystallization: This is the most effective method. Experiment with solvent systems. A common choice is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or ethyl acetate/hexanes.[4][5] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Acid-Base Extraction: You can dissolve the crude material in a dilute basic solution (e.g., NaHCO₃), wash with a non-polar organic solvent (like ethyl acetate) to remove less polar impurities (e.g., the di-bromo product), and then re-acidify the aqueous layer to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis? A1: The three most critical parameters are:

  • Temperature: Must be kept low (-10 °C to 0 °C) to ensure high regioselectivity and prevent over-bromination.[1][2]

  • Stoichiometry: Precise control over the amount of NBS (1.0 to 1.05 equivalents) is crucial to balance complete conversion with minimizing side reactions.

  • Moisture: The reaction should be run under anhydrous conditions to prevent the degradation of NBS.

Q2: What analytical techniques are best for monitoring the reaction and characterizing the final product? A2: A combination of techniques is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick and easy way to visualize the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is more definitive, allowing you to track the masses of the starting material, product (m/z ≈ 234 [M+H]⁺), and any potential byproducts.[2]

  • Final Product Characterization: ¹H NMR and ¹³C NMR are essential to confirm the structure and regiochemistry of the bromine substitution. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is used to determine the final purity.

Q3: Are there alternative synthetic routes to this molecule? A3: While direct bromination is the most common and efficient method, other strategies exist in principle for constructing substituted aromatic systems. These are generally less direct for this specific target but are important concepts in synthetic chemistry:

  • Sandmeyer Reaction: One could envision a route starting from a different aniline, converting it to a diazonium salt, and then using a copper(I) bromide-catalyzed Sandmeyer reaction to install the bromine atom.[6][7] This would be a multi-step and lower-yielding approach for this specific target compared to direct bromination.

  • Buchwald-Hartwig Amination: A theoretical route could involve creating a di-halo-fluorobenzoic acid derivative and then selectively aminating one position using a palladium-catalyzed Buchwald-Hartwig amination.[8][9] This would likely face significant challenges with selectivity and would be far more complex than the established method.

Data & Visualization

Table 1: Comparison of Reported Reaction Conditions
ParameterMethod AMethod B
Starting Material2-amino-5-fluorobenzoic acid2-Amino-3-fluorobenzoic acid
Brominating AgentN-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
SolventAcetic AcidN,N-Dimethylformamide (DMF)
Temperature0 °C to Room Temperature-10 °C
Stoichiometry (NBS)~1.1 equivalents1.0 equivalents
Reaction Time16 hours / Overnight1 hour
Reported Yield62-66.4%80%
Source[2][3][1]

Note: Method A brominates at the 3-position of 2-amino-5-fluorobenzoic acid, but the principles of electrophilic substitution are directly analogous to the primary topic.

Diagrams

SynthesisWorkflow A 1. Dissolve 2-Amino-3-fluorobenzoic acid in anhydrous DMF B 2. Cool solution to -10 °C A->B C 3. Add NBS/DMF solution dropwise (≤ -5 °C) B->C D 4. Stir at -10 °C for 1h (Monitor by LC-MS/TLC) C->D E 5. Quench with aq. NaHSO₃ D->E F 6. Precipitate product with cold H₂O E->F G 7. Filter and wash with cold H₂O F->G H 8. Dry under vacuum G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis.

TroubleshootingTree Start Sub-optimal Result (Low Yield / Impure Product) Yield Primary Issue: Low Yield Start->Yield Purity Primary Issue: Impurities Present Start->Purity Incomplete Reaction Incomplete? Yield->Incomplete Check LC-MS/ TLC for SM Workup Workup Losses? Yield->Workup Dibromo Di-bromo Impurity? Purity->Dibromo Check MS for M+2 peak StartMat Starting Material Present? Purity->StartMat Sol_NBS Solution: - Check NBS Purity - Verify Stoichiometry (1.0-1.05 eq) - Use Anhydrous Solvent Incomplete->Sol_NBS Yes Sol_Workup Solution: - Maximize precipitation (cool) - Use cold washing solvents - Minimize wash volume Workup->Sol_Workup Yes Sol_Purity Solution: - Maintain T < -5 °C during addition - Strict 1.0 eq NBS - Slow, dropwise addition Dibromo->Sol_Purity Yes Sol_Purify Solution: - Recrystallize (e.g., EtOH/H₂O) - Consider Acid/Base Extraction Dibromo->Sol_Purify No, but need to remove StartMat->Incomplete See 'Incomplete Reaction'

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Purification of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the purification of this important synthetic intermediate. We provide field-tested insights, detailed protocols, and troubleshooting advice to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question: My crude product is a dark, discolored powder/oil. Where do I start?

Answer: Discoloration, often ranging from yellow to dark beige, is common and typically arises from residual reagents from the bromination step (like N-bromosuccinimide byproducts) or minor oxidative degradation.[1][2] An oily consistency suggests the presence of residual solvents (e.g., DMF, acetic acid) or low-melting point impurities.

  • Initial Step - Trituration: Before attempting more complex methods, try triturating the crude material. Suspend the solid in a solvent in which the desired product is sparingly soluble but the impurities are, such as cold petroleum ether or a diethyl ether/hexane mixture.[1] Stir vigorously, then collect the solid by filtration. This simple wash can significantly improve the color and handling properties of the material.

  • For Oily Products: If the product is an oil, attempt to precipitate it by adding an anti-solvent (like cold water or hexanes) to a concentrated solution in a solvent like ethyl acetate. If this fails, proceed directly to a method like acid-base extraction, which is excellent for handling impure, non-crystalline materials.

Question: How do I choose the best primary purification method for my crude material?

Answer: The optimal purification strategy depends on the impurity profile of your crude product. We have developed a decision tree to guide your choice between the three main techniques: Acid-Base Extraction, Recrystallization, and Column Chromatography.

PurificationChoice start Crude 2-Amino-5-bromo- 3-fluorobenzoic acid impurity_check What is the main impurity type? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Neutral (e.g., succinimide) or  basic/acidic starting materials   recrystallize Recrystallization impurity_check->recrystallize  Minor colored impurities or  structurally similar isomers   chromatography Column Chromatography impurity_check->chromatography  Multiple impurities with  similar polarity; isomers   acid_base->recrystallize Product requires further polishing final_product Pure Product acid_base->final_product Purity >98% recrystallize->chromatography Purity insufficient recrystallize->final_product Purity >99% chromatography->final_product Highest Purity

Caption: Decision tree for selecting a purification method.

Question: My yield is very low after recrystallization. What went wrong?

Answer: Low recovery is a frequent issue in recrystallization, typically stemming from one of these causes:

  • Improper Solvent Choice: The ideal solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. If solubility is too high when cold, a significant amount of product will remain in the mother liquor.

  • Using Too Much Solvent: Even with a good solvent system, using an excessive volume will keep more of your product dissolved, preventing it from crystallizing upon cooling. The goal is to create a saturated solution at the boiling point of the solvent.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities. Ensure your funnel and flask are pre-heated.

  • Cooling Too Rapidly: Crash-cooling the solution can trap impurities within the crystal lattice and lead to smaller, harder-to-filter crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

Question: I'm performing an acid-base extraction and have a persistent emulsion at the aqueous-organic interface. How do I resolve this?

Answer: Emulsions are common when dealing with amphiphilic molecules. They are stabilized by compounds that reduce the surface tension between the two immiscible layers.

  • Mechanism: The salt form of your product (either the ammonium salt in the acidic aqueous layer or the carboxylate salt in the basic aqueous layer) can act as a surfactant, causing the emulsion.

  • Solution: The most effective way to break an emulsion is to increase the ionic strength of the aqueous phase. Add a saturated solution of sodium chloride (brine) and gently swirl the separatory funnel.[3] The increased salt concentration in the aqueous layer makes the organic layer less soluble, forcing the layers to separate. Avoid vigorous shaking, which can worsen the problem.

Question: My final product is pure by NMR, but still has a yellow tint. How can I remove the color?

Answer: A persistent color in an otherwise pure sample indicates the presence of highly colored impurities at very low concentrations.

  • Activated Charcoal: During recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the large, conjugated molecules responsible for the color. Use charcoal sparingly (a small spatula tip is usually sufficient), as it can also adsorb your product, reducing the yield.

  • Chromatography: If charcoal treatment is ineffective, flash column chromatography is the most definitive method for removing stubborn colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of pure this compound?

    • Appearance: A white to pale yellow or light beige solid.[1][]

    • Melting Point: Literature values for similar substituted aminobenzoic acids vary, but a sharp melting point is a key indicator of purity. For example, the related 2-Amino-3-bromo-5-chlorobenzoic acid has a melting point of 234-235 °C.[]

    • Solubility: The compound is expected to be soluble in polar organic solvents like DMSO and methanol, and sparingly soluble in less polar solvents and water.[][5]

  • Q2: What are the approximate pKa values for the functional groups?

  • Q3: How should I store the purified compound?

    • The compound should be stored in a tightly sealed container in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] It is noted to be potentially light-sensitive.[5]

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities (like succinimide from NBS reactions) or unreacted acidic/basic starting materials. It exploits the amphoteric nature of the target molecule.

AcidBaseWorkflow cluster_0 Step 1: Dissolution & Basic Extraction cluster_1 Step 2: Isolation of Product cluster_2 Step 3: Impurity Removal a1 Dissolve crude solid in Ethyl Acetate (EtOAc) a2 Add to separatory funnel with sat. aq. NaHCO3 solution a1->a2 a3 Shake gently & separate layers a2->a3 b1 Collect aqueous layer (contains product as sodium salt) a3->b1 Aqueous Layer c1 Organic Layer (contains neutral/basic impurities) a3->c1 Organic Layer b2 Cool aqueous layer in ice bath b1->b2 b3 Acidify slowly with 6M HCl until pH ~2 (product precipitates) b2->b3 b4 Collect solid by vacuum filtration b3->b4 b5 Wash with cold water & dry b4->b5 final final b5->final Pure Product c2 Wash with brine, dry over Na2SO4, and discard c1->c2

Caption: Workflow for the acid-base extraction protocol.

Methodology:

  • Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Causality Note: We use a weak base like bicarbonate to selectively deprotonate the more acidic carboxylic acid group into its water-soluble sodium salt, leaving the less basic amino group protonated and any neutral impurities in the organic layer.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced. Allow the layers to separate completely.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Extract the organic layer one more time with a fresh portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the pure product should form.[3][7]

  • Continue to stir in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This is the method of choice for polishing an already relatively pure product (>90%) to remove small amounts of impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system from the table below. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility), such as Ethyl Acetate/Hexanes or Acetone/Water, is often effective.[8][9]

  • Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimum amount of the chosen solvent or the "good" solvent of a pair.

  • Heat the mixture to a gentle boil with stirring until all the solid dissolves. If using a solvent pair, add the "good" solvent until the solid dissolves, then add the "poor" solvent dropwise until the solution just becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Table 1: Recrystallization Solvent Selection Guide

Solvent / SystemSolubility (Hot)Solubility (Cold)Comments & Rationale
Ethyl Acetate / HexanesHigh in EtOAcLow in HexanesExcellent general-purpose system. Dissolve in minimal hot EtOAc, add hexanes as the anti-solvent.[9]
Acetone / WaterHigh in AcetoneLow in WaterGood for polar compounds. Water acts as the anti-solvent.[8]
Ethanol / WaterHigh in EthanolLow in WaterSimilar to Acetone/Water, a common choice for compounds with hydrogen bonding capability.
Toluene / XyleneModerate-HighLowCan be effective for removing more polar impurities which will be less soluble.[10]

References

troubleshooting common side reactions in the bromination of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and troubleshooting of brominated fluorinated benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this challenging but crucial transformation. The strong electron-withdrawing nature of both the carboxyl and fluoro substituents deactivates the aromatic ring, making it susceptible to a range of side reactions and often leading to sluggish reactivity.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you might be observing in your reaction outcomes. We delve into the mechanistic causes of these issues and provide actionable solutions.

Question 1: My reaction is extremely slow or shows no conversion to the desired product. What's going wrong?

Probable Cause: This is the most common issue when working with these substrates. The combined electron-withdrawing effects of the fluorine atom and the carboxylic acid group strongly deactivate the aromatic ring towards electrophilic aromatic substitution (EAS).[1][2] The nucleophilicity of the benzene ring is significantly reduced, making it difficult for a standard electrophile like Br₂ to react at a practical rate. A standard Lewis acid catalyst may not be sufficient to polarize the Br-Br bond enough to generate a potent electrophile.[3][4]

Proposed Solutions:

  • Increase Catalyst Potency: Switch from a mild Lewis acid (e.g., FeBr₃) to a stronger one like AlBr₃ or AlCl₃ to generate a more powerful electrophilic bromine species.[5][6]

  • Use a More Reactive Brominating System:

    • N-Bromosuccinimide (NBS) in Strong Acid: Using NBS in concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid is a highly effective method for brominating deactivated aromatic compounds.[7][8] The strong acid protonates NBS, making it a much more potent electrophilic bromine source.

    • Bromine with an Oxidant: The in situ generation of a more electrophilic bromine species can be achieved by using Br₂ or a bromide salt (e.g., NaBr) in the presence of a strong oxidant like Oxone® or hydrogen peroxide.[8][9]

  • Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. However, this must be done cautiously as it can also promote side reactions like decarboxylation (see Question 2). Monitor the reaction closely by TLC or LCMS.

Preventative Measures: Before starting the experiment, assess the electronic properties of your specific fluorinated benzoic acid. If it contains multiple fluorine atoms or other electron-withdrawing groups, plan to use a high-potency brominating system from the outset rather than starting with milder, standard conditions.

Question 2: I'm observing significant gas evolution and my primary product is a bromofluorobenzene, not the expected benzoic acid. Why is my starting material decarboxylating?

Probable Cause: You are observing decarboxylative bromination, a known side reaction for aromatic carboxylic acids that can become dominant under certain conditions.[10][11] This process can be promoted by:

  • High Temperatures: The C-COOH bond can be thermally labile. Heating the reaction too aggressively, especially with substrates that are prone to instability, can favor decarboxylation.

  • Radical Conditions: Some bromination conditions, particularly those that might be contaminated with radical initiators or exposed to light, can initiate radical-mediated decarboxylation pathways.[12][13][14]

  • Specific Reagent Systems: Certain transition-metal-free systems using reagents like N-bromosuccinimide and a silver catalyst are explicitly designed to promote decarboxylative halogenation.[10][11]

Proposed Solutions:

  • Lower the Reaction Temperature: This is the most critical parameter to control. If your reaction is sluggish at lower temperatures, it is better to enhance reactivity by using a stronger reagent system (see Question 1) rather than by excessively increasing heat.

  • Ensure Non-Radical Conditions: Conduct the reaction in the dark to exclude light-induced radical pathways. Ensure that your reagents and solvents are free from peroxides or other radical initiators, unless a radical pathway is intended.

  • Change the Brominating Agent: Avoid systems known to promote decarboxylation. Stick to classic electrophilic systems like Br₂/AlBr₃ or NBS in strong acid, which are less likely to initiate radical decarboxylation.

Troubleshooting Workflow for Common Bromination Issues

G start Unsatisfactory Bromination Result p1 Low / No Conversion start->p1 p2 Decarboxylation Observed start->p2 p3 Wrong Isomer(s) Formed start->p3 p4 Benzylic Bromination Side Product start->p4 c1 Insufficient Ring Activation / Weak Brominating Agent p1->c1 c2 Excessive Heat / Radical Pathway p2->c2 c3 Incorrect Understanding of Directing Group Effects p3->c3 c4 Radical Initiator Present (Light/Peroxide) p4->c4 s1 Use Stronger Lewis Acid (AlBr₃) or NBS in H₂SO₄ c1->s1 s2 Lower Reaction Temperature / Use Shielded Flask c2->s2 s3 Analyze Directing Effects of -F vs -COOH / Adjust Conditions to Favor Kinetic vs Thermodynamic Product c3->s3 s4 Use Anhydrous Solvent / Run Reaction in the Dark / Avoid Radical Initiators c4->s4

Caption: A flowchart for diagnosing and solving common bromination problems.

Question 3: The bromine has added to an unexpected position on the ring, leading to the wrong regioisomer. How can I control the regioselectivity?

Probable Cause: Regioselectivity in these systems is a competitive interplay between the directing effects of the substituents.

  • Carboxyl Group (-COOH): A deactivating, meta-directing group.[1][2]

  • Fluoro Group (-F): A deactivating (via induction) but ortho, para-directing group (via resonance).

The final substitution pattern depends on the relative positions of these groups and the reaction conditions. For example, in 3-fluorobenzoic acid, the positions ortho and para to the fluorine (positions 2, 4, and 6) are activated, while the positions meta to the carboxyl group (positions 3 and 5) are the least deactivated. The outcome is often a mixture, and predicting the major product requires careful analysis of the electronic and steric environment of each potential site.[15]

Proposed Solutions:

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often increases selectivity, favoring the product that arises from the most stable transition state (kinetic product).[15] Running the reaction at higher temperatures for longer times may allow for isomer equilibration, favoring the most stable product isomer (thermodynamic product), although this is less common in irreversible bromination.

  • Steric Hindrance: Use a bulkier brominating agent or catalyst system. This can disfavor substitution at sterically hindered positions, such as a site crowded between the two existing substituents.

  • Blocking Groups: In complex syntheses, it may be necessary to install a temporary blocking group (e.g., a sulfonic acid group) at a reactive site, perform the bromination, and then remove the blocking group.

Directing Effects on a Fluorobenzoic Acid Ring

Caption: Analysis of substituent effects on bromination regioselectivity.

Question 4: My starting material is a fluorotoluic acid, and I'm getting bromination on the methyl group instead of the ring. How do I prevent this?

Probable Cause: You are observing benzylic bromination, which is a radical-mediated reaction, competing with the desired electrophilic aromatic substitution.[16] This side reaction is specifically promoted by:

  • Radical Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Light: UV or even strong visible light can initiate radical chain reactions.

  • N-Bromosuccinimide (NBS) without a Strong Acid: NBS is the classic reagent for benzylic bromination (the Wohl-Ziegler reaction) when used in a non-polar solvent like CCl₄ with a radical initiator.[17][18]

Proposed Solutions:

  • Ensure Electrophilic Conditions:

    • Use a Lewis Acid: The presence of a Lewis acid like FeBr₃ or AlBr₃ strongly favors the electrophilic pathway.[19]

    • Run in the Dark: Exclude light by wrapping the reaction flask in aluminum foil.

    • Use a Polar Solvent: Solvents that can stabilize ionic intermediates will favor the EAS mechanism over the radical pathway.

  • Choose the Right Brominating Agent: If using NBS, pair it with a strong protic acid (like H₂SO₄) or a Lewis acid to force an electrophilic mechanism, rather than a radical one.[7][19] Avoid using NBS with radical initiators. Using Br₂ with a Lewis acid is the most traditional and reliable way to ensure ring bromination.[6]

Competing Benzylic vs. Aromatic Bromination Pathways

G cluster_eas Electrophilic Aromatic Substitution (Desired) cluster_radical Radical Substitution (Undesired) substrate Fluorotoluic Acid cond_eas Br₂ / FeBr₃ or NBS / H₂SO₄ (Darkness) substrate->cond_eas cond_rad NBS / AIBN (Light, CCl₄) substrate->cond_rad prod_eas Ring-Brominated Product cond_eas->prod_eas prod_rad Benzylic-Brominated Product cond_rad->prod_rad

Caption: Reaction conditions dictate the outcome between ring and side-chain bromination.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for a highly deactivated fluorobenzoic acid?

For highly deactivated systems, N-Bromosuccinimide (NBS) in concentrated sulfuric acid is often the most effective choice.[7][8] It provides a highly electrophilic bromine source capable of reacting with very electron-poor rings. Br₂ with a strong Lewis acid like AlBr₃ is another powerful option but can be harder to control.

Q2: How can I minimize the formation of di-brominated byproducts?

Over-bromination occurs when the mono-brominated product is still reactive enough to undergo a second substitution. To minimize this:

  • Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.

  • Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.

  • Keep the temperature as low as practically possible.

  • Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: My crude product is a mix of starting material and the desired brominated product. What is the best way to purify it?

Recrystallization is often an effective method for separating the brominated product from the unreacted starting material, as their crystal lattice energies and solubilities can differ significantly.[20] A common procedure involves dissolving the crude solid in a hot solvent (e.g., ethanol, acetic acid, or a mixed solvent system) and allowing it to cool slowly.[21] The less soluble component will crystallize out first. Column chromatography can also be used but is often less scalable.

Key Experimental Protocols

Protocol 1: General Procedure for Bromination using NBS in Sulfuric Acid

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube, add the fluorinated benzoic acid (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (approx. 3-5 mL per gram of substrate) and stir until the solid is fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LCMS. If the reaction is slow, gentle heating (e.g., 40-50 °C) may be required, but watch for signs of decarboxylation.

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid).[20][21]

Table 1: Comparison of Common Brominating Agents for Deactivated Arenes
Brominating SystemReactivityCommon ConditionsProsCons
Br₂ / FeBr₃ Moderate20-80 °C, neat or in solvent (e.g., CH₂Cl₂)Standard, well-understood, cost-effective.May not be reactive enough for highly deactivated rings; Br₂ is hazardous.[6]
Br₂ / AlBr₃ High0-60 °C, in solvent (e.g., CH₂Cl₂)Highly reactive, effective for deactivated systems.Can be unselective; AlBr₃ is very hygroscopic.[3]
NBS / H₂SO₄ Very High0-50 °C, in H₂SO₄Excellent for very electron-poor rings; easy workup.[7]Requires handling of concentrated sulfuric acid.
NBS / Radical Initiator RadicalReflux in CCl₄ with AIBN/lightSelective for benzylic positions.Unsuitable for aromatic ring bromination. [16][18]

References

optimization of reaction conditions for the synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during this synthetic procedure.

Core Synthesis Overview: Electrophilic Bromination

The most prevalent and reliable method for synthesizing this compound is the electrophilic aromatic substitution of 2-amino-5-fluorobenzoic acid using N-Bromosuccinimide (NBS) as the brominating agent. The amino group (-NH₂) is a strong activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The existing fluorine at position 3 and the amino group at position 2 sterically and electronically guide the incoming electrophile. The reaction selectively installs a bromine atom at the C5 position, which is para to the strongly activating amino group.

Experimental Workflow: Synthesis Protocol

Below is a generalized workflow for the synthesis. Specific quantities and conditions should be optimized based on your laboratory scale and analytical results.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve 2-amino-5-fluorobenzoic acid in glacial acetic acid. cool 2. Cool Solution (Optional, e.g., 0°C) to control reactivity. dissolve->cool Ensure homogeneity add_nbs 3. Add NBS Portion-wise to the stirred solution. cool->add_nbs Initiate reaction stir 4. Stir Reaction At room temperature for 16-24 hours. add_nbs->stir Allow to proceed to completion precipitate 5. Collect Precipitate By vacuum filtration. stir->precipitate Isolate crude product wash 6. Wash Solid With a non-polar solvent (e.g., petroleum ether). precipitate->wash Remove impurities dry 7. Dry Product Under vacuum to a constant weight. wash->dry Obtain final product

Caption: General experimental workflow for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to reagent quality or reaction conditions. Consider the following points:

  • Reagent Quality (NBS): N-Bromosuccinimide can decompose over time, especially if exposed to moisture or light, leading to a lower concentration of the active brominating species (Br+). Always use a fresh, high-purity bottle of NBS or test an old bottle on a small scale first.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of NBS (e.g., 1.1 equivalents) is often used to ensure complete consumption of the starting material.[1][2] Ensure your calculations for molar equivalents are accurate.

  • Reaction Time: This electrophilic substitution is not instantaneous. Most literature procedures recommend stirring the reaction mixture overnight (16+ hours) at room temperature to ensure the reaction goes to completion.[1][2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Purity of Starting Material: Impurities in the initial 2-amino-5-fluorobenzoic acid can interfere with the reaction. Confirm the purity of your starting material by melting point or spectroscopy before beginning.

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I avoid them?

Answer: The most probable side product is a dibrominated species. The strong activating effect of the amino group can sometimes lead to a second bromination on the aromatic ring.

  • Cause - Over-bromination: This typically occurs if a significant excess of NBS is used or if the reaction temperature is too high, increasing the reaction rate indiscriminately.

  • Solution - Controlled NBS Addition: Add the NBS in small portions over a period of time rather than all at once.[1][2] This keeps the instantaneous concentration of the electrophile low, favoring the mono-brominated product. Starting the reaction at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature can also help control the initial reactivity.[1]

  • Solution - Stoichiometry Control: Avoid using a large excess of NBS. Stick to a range of 1.05-1.15 equivalents. If side products persist, try using a slight excess of the starting aniline (e.g., 1.05 equivalents of aniline to 1.0 of NBS).

Q3: The product is not precipitating out of the acetic acid solution. How can I isolate it?

Answer: In most reported procedures, the product precipitates directly from the acetic acid reaction medium upon formation.[1][2] If this does not occur, it may be due to the scale of the reaction or slight variations in concentration.

  • Induce Precipitation: You can often induce precipitation by adding a non-polar "anti-solvent" in which the product is insoluble. Slowly add cold water or a hydrocarbon solvent like petroleum ether or hexanes to the stirred reaction mixture until a precipitate forms.

  • Solvent Removal: Alternatively, you can remove the acetic acid under reduced pressure using a rotary evaporator. The resulting crude solid can then be triturated (suspended and stirred vigorously) with water or petroleum ether, followed by filtration to isolate the product.

  • Extraction: If the product remains oily, you can perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.[1]

Q4: My final product is a dark brown or beige solid, not the expected off-white color. How can I purify it?

Answer: The expected product is an off-white, yellow, or beige solid.[1][2] Darker coloration indicates the presence of impurities, which are often residual acetic acid or colored byproducts.

  • Washing: The most critical purification step is washing the filtered solid. Washing thoroughly with petroleum ether or hexanes is highly effective at removing non-polar organic impurities and residual acetic acid without dissolving the desired product.[1]

  • Recrystallization: For higher purity, recrystallization can be performed. While many protocols use the material without this step, solvents like an ethanol/water or acetone/water mixture can be effective.[3] Dissolve the crude product in a minimum amount of the hot solvent system and allow it to cool slowly to form purer crystals.

Quantitative Data Summary

The following table summarizes typical reaction conditions reported in the literature for the synthesis via bromination of 2-amino-5-fluorobenzoic acid.

ParameterRecommended ConditionRationale & NotesSource(s)
Starting Material 2-amino-5-fluorobenzoic acidEnsure high purity.[1][2]
Brominating Agent N-Bromosuccinimide (NBS)Mild and selective electrophilic bromine source.[1][2]
Molar Ratio (SM:NBS) 1 : 1.05 - 1.15A slight excess of NBS drives the reaction to completion.[1][2]
Solvent Glacial Acetic AcidDissolves starting material and is inert to NBS.[1][2]
Temperature 0 °C to Room TemperatureInitial cooling can control exothermicity; reaction proceeds well at RT.[1]
Reaction Time 16 - 24 hours (Overnight)Allows the reaction to reach completion.[1][2]
Work-up Filtration & WashProduct precipitates and is washed with a non-polar solvent.[1][2]
Reported Yield 62% - 67%Yields can vary based on scale and purity of reagents.[1]

Troubleshooting Logic Diagram

This decision tree can help diagnose and solve common issues leading to poor reaction outcomes.

Troubleshooting Logic start_node Low Yield or No Reaction decision_sm_gone Is Starting Material Consumed? start_node->decision_sm_gone Check TLC/LC-MS decision_node decision_node solution_node solution_node decision_multiple_products Multiple Products Observed? decision_sm_gone->decision_multiple_products Yes decision_reagents Reagents OK? decision_sm_gone->decision_reagents No solution_multiple_products Reduce NBS stoichiometry (1.05 eq). Add NBS in portions. Consider running at 0°C initially. decision_multiple_products->solution_multiple_products Yes decision_isolation Product Precipitated? decision_multiple_products->decision_isolation No (One main product) solution_reagents Use fresh, high-purity NBS. Verify SM purity. decision_reagents->solution_reagents No solution_time Increase reaction time. Monitor until SM is consumed. decision_reagents->solution_time Yes solution_precipitate Induce precipitation with anti-solvent (water, hexanes) OR remove solvent and triturate solid. decision_isolation->solution_precipitate No solution_purify Product is isolated but impure. Wash thoroughly with petroleum ether. Consider recrystallization if needed. decision_isolation->solution_purify Yes

References

Technical Support Center: Purification and Analysis of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for 2-Amino-5-bromo-3-fluorobenzoic acid (CAS No. 874784-14-2). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with identifying and removing impurities from this critical building block. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs): Understanding the Compound and its Impurities

Q1: What are the most probable impurities in a typical synthesis of this compound?

A1: The most common synthesis involves the electrophilic bromination of 2-Amino-3-fluorobenzoic acid using a source like N-bromosuccinimide (NBS).[1] Understanding this pathway is key to anticipating potential impurities.

  • Starting Material: Incomplete reaction will leave residual 2-Amino-3-fluorobenzoic acid .

  • Reagent Byproducts: The use of NBS will generate succinimide as a byproduct.[1]

  • Regioisomers: While the amino and fluoro groups direct bromination to the 5-position, small amounts of other isomers, such as 2-Amino-3-bromo-5-fluorobenzoic acid , may form.[2][3][4]

  • Over-bromination Products: The presence of excess brominating agent could lead to the formation of dibrominated species .

  • Residual Solvents: Synthesis is often performed in solvents like N,N-dimethylformamide (DMF) or acetic acid, which can be difficult to remove completely.[1][5]

G cluster_reactants Reactants & Reagents cluster_products Reaction Mixture A 2-Amino-3- fluorobenzoic acid P Target Product: This compound A->P Desired Reaction I1 Impurity: Unreacted Starting Material A->I1 Incomplete Reaction B N-Bromosuccinimide (NBS) B->P I2 Impurity: Succinimide B->I2 Byproduct Formation I3 Impurity: Regioisomers/Dibrominated Species B->I3 Side Reaction C Solvent (e.g., DMF) I4 Impurity: Residual Solvent C->I4 Carryover

FAQs: Analytical Techniques for Impurity Profiling

Q2: How can I reliably assess the purity of my crude sample?

A2: A multi-technique approach is essential for a comprehensive purity assessment. No single method tells the whole story.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase (RP) method is typically effective for aromatic carboxylic acids.[6] The key is to use an acidic mobile phase modifier (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities with different proton environments.[8] You should expect characteristic doublets and multiplets in the aromatic region. Impurities will present as unexpected peaks that do not correspond to the main product's structure.

  • Mass Spectrometry (MS): LC-MS is highly effective for detecting impurities by their mass-to-charge ratio.[2] It can quickly confirm the presence of starting material (lower mass), over-brominated products (higher mass), and other unexpected adducts.

  • Melting Point Analysis: A sharp melting point indicates high purity. A broad melting range or a melting point lower than the literature value suggests the presence of impurities. The melting point for the related isomer, 2-amino-3-bromo-5-fluorobenzoic acid, is reported as 202-205°C.[5]

Analytical Technique Primary Use Typical Parameters/Observations
Reverse-Phase HPLC Quantify purity (% area) and resolve impurities.Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Detection: UV (e.g., 254 nm).[6][7]
¹H NMR Structural verification and identification of organic impurities.Solvent: DMSO-d₆ or Acetone-d₆; Look for extraneous peaks in aromatic and aliphatic regions.[9]
LC-MS Detect impurities by mass.Ionization: ESI+ or ESI-; Search for expected m/z of starting materials and byproducts.[2]
Melting Point Assess bulk purity.A sharp range (e.g., < 2°C) near the literature value suggests high purity.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols and troubleshooting advice for common purification challenges.

Protocol 1: Recrystallization - The First Line of Defense

Recrystallization is a powerful, cost-effective technique for removing the majority of impurities from solid compounds. The choice of solvent is critical.

Step-by-Step Methodology:

  • Solvent Screening: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Good candidates for this molecule include ethanol/water mixtures or ethyl acetate/hexanes.[10][11]

  • Dissolution: In an Erlenmeyer flask, add a stir bar and your crude product. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent, as this is a common cause of low yield.[11]

  • Decolorization (Optional): If your solution is highly colored, it may contain persistent colored impurities. Allow the solution to cool slightly, then add a very small amount (spatula tip) of activated charcoal. Reheat to boiling for a few minutes.[11]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and the activated charcoal. Pre-heating prevents the product from prematurely crystallizing in the funnel.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Washing with room temperature solvent will dissolve some of your product, reducing the yield.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Problem: No crystals form upon cooling.

    • Cause & Solution: You likely used too much solvent. Gently heat the solution to boil off some of the solvent and attempt to cool again. Alternatively, try "seeding" the solution with a tiny crystal of pure product if available.[11]

  • Problem: The product "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated. Add a small amount more solvent, reheat to dissolve the oil, and try cooling again.

  • Problem: The final product is still colored.

    • Cause & Solution: Colored impurities are co-crystallizing with your product. A second recrystallization, potentially using activated charcoal, is necessary to remove these persistent impurities.[11]

Protocol 2: Flash Column Chromatography

For impurities that have similar solubility profiles to the product, flash chromatography on silica gel is the next logical step.

Step-by-Step Methodology:

  • Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The goal is a retention factor (Rƒ) for the product of ~0.3. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using your chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Run the column by passing the solvent system through it under positive pressure. Begin with a lower polarity mixture and gradually increase the polarity (gradient elution) to first elute less polar impurities, followed by your product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Pooling: Spot each fraction on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

G Start Crude Product Analysis Analyze Purity (HPLC, NMR) Start->Analysis CheckPurity Purity > 98%? Analysis->CheckPurity Recrystallize Perform Recrystallization CheckPurity->Recrystallize No End Pure Product CheckPurity->End Yes Analyze2 Analyze Purity Recrystallize->Analyze2 CheckPurity2 Purity > 98%? Analyze2->CheckPurity2 Chromatography Perform Flash Chromatography CheckPurity2->Chromatography No CheckPurity2->End Yes Analyze3 Analyze Purity Chromatography->Analyze3 CheckPurity3 Purity > 98%? Analyze3->CheckPurity3 CheckPurity3->End Yes Consult Consult Senior Scientist/ Consider Alternative Purification CheckPurity3->Consult No

References

Technical Support Center: Stability Studies of 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent stability characteristics of this compound, based on its molecular structure and established chemical principles.

Q1: What are the primary functional groups on this compound, and how do they influence its stability?

A: The molecule has three key functional groups on an aromatic ring that dictate its reactivity and degradation pathways:

  • Carboxylic Acid (-COOH): This acidic group makes the molecule's solubility pH-dependent; it is more soluble in basic conditions where it forms a carboxylate salt.[3] Under high heat, particularly in the solid state or in solution, it can be susceptible to decarboxylation, where the -COOH group is lost as CO₂.[4][5]

  • Halogens (Bromo- and Fluoro-): The C-Br and C-F bonds on the aromatic ring are generally stable. However, the carbon-halogen bond, particularly the C-Br bond, can be susceptible to cleavage under high-energy conditions such as intense UV light (photolysis).[6][7]

Q2: What are the recommended long-term storage conditions for solid this compound?

Q3: What degradation pathways should I anticipate in forced degradation studies?

A: You should anticipate degradation under oxidative, photolytic, and potentially extreme thermal and pH conditions.

  • Oxidative Stress (e.g., with H₂O₂): This is likely the most significant pathway, targeting the amino group.[8][9][10] Expect the formation of multiple, often colored, degradation products.

  • Acidic/Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH combined with heat can promote decarboxylation.[4][11] The stability and solubility will vary significantly across the pH range.

  • Photostability: Under intense light, particularly with UV exposure as outlined in ICH Q1B guidelines[12][13][14], there is a potential for dehalogenation or photo-oxidation.

  • Thermal Stress: At elevated temperatures, decarboxylation and oxidative degradation are the most probable outcomes. Studies on similar benzoic acid derivatives show that degradation increases with rising temperature.[4]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides practical solutions to specific problems you may encounter during your stability studies.

Issue 1: The solid compound has developed a yellow or brown tint during storage.

  • Troubleshooting Steps:

    • Verify Identity and Purity: Use a stability-indicating HPLC method to confirm the primary peak and quantify the new, colored impurities.

    • Review Storage Conditions: Ensure the material was stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Implement Inert Gas Overlay: For future storage, after opening a new bottle, flush the headspace with an inert gas before re-sealing to displace oxygen.

    • Consider Recrystallization: If the purity has dropped significantly but the primary compound is still largely intact, recrystallization may be an option to purify the material for non-GMP use.

Issue 2: Inconsistent results or poor recovery during acidic or basic hydrolysis studies.

  • Probable Cause: This is likely due to the pH-dependent solubility of the molecule. This compound is amphoteric (contains both acidic and basic groups) and will have a specific pH at which it is least soluble (the isoelectric point). If the compound precipitates out of solution during the experiment, it will not degrade uniformly, leading to erratic results.

  • Troubleshooting Steps:

    • Determine Solubility Profile: Conduct a simple solubility test at different pH values (e.g., pH 2, 4, 7, 9, 12) to understand its behavior. Benzoic acid itself is poorly soluble in cold water but highly soluble in hot water or at basic pH.[3][11]

    • Use a Co-solvent: If solubility is low under the desired stress conditions (e.g., 0.1 M HCl), a small, controlled amount of a water-miscible organic solvent (like acetonitrile or methanol) can be used to keep the compound in solution. Ensure you run a control sample with the co-solvent alone to check for its interference.

    • Adjust Concentration: Lowering the initial concentration of the compound may keep it within its solubility limits throughout the experiment.

Issue 3: Multiple new peaks appear during photostability testing, but not in the dark control.

  • Probable Cause: The compound is susceptible to photodegradation. The UV/visible light energy is likely promoting one or more reactions. The most probable pathways are photo-oxidation of the amine or, under high-intensity UV, potential cleavage of the C-Br bond.[6]

  • Troubleshooting Steps:

    • Confirm Light-Induced Degradation: The absence of these peaks in the dark control confirms that light is the stressor. This is the core principle of photostability testing as described in ICH Q1B.[13][14]

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to get molecular weights for the new peaks. A loss of 80 Da (mass of Br) could indicate de-bromination. An increase of 16 Da could suggest the formation of a nitroso or hydroxylated species via oxidation.

    • Evaluate Packaging: This result indicates that if the final drug product is sensitive to light, it will require protective packaging (e.g., amber vials, opaque containers).

Issue 4: The assay value is decreasing under oxidative stress (H₂O₂), but I don't see a corresponding increase in any single impurity peak.

  • Probable Cause: The oxidation of aromatic amines often does not result in a single, stable degradant. Instead, it can form a complex mixture of small impurities or polymerize into materials that are not well-retained or eluted from the HPLC column.[1] These polymeric products may precipitate or stick to the column inlet.

  • Troubleshooting Steps:

    • Check Mass Balance: Calculate the mass balance (Assay % + Total Impurity %). A significant drop below 100% suggests that not all degradants are being detected.

    • Modify HPLC Method: Use a more aggressive gradient that elutes later, or try a different column chemistry to see if you can resolve the missing components.

    • Inspect Sample Appearance: Look for any color change or precipitate formation in the stressed sample. This is physical evidence of degradation that is not being captured chromatographically.

Part 3: Experimental Protocols & Data Visualization

Protocol: Forced Degradation Study Workflow

This protocol outlines a standard workflow for investigating the stability of this compound, aligned with ICH guidelines.[12][15][16]

Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method. A target degradation of 5-20% is ideal to ensure that primary degradation products are formed without excessive secondary degradation.[16][17]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Setting Up Stress Conditions: For each condition, prepare a sample vial and a corresponding control (blank) vial containing only the stress medium.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl. Heat at 60-80 °C.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C).

    • Oxidative Degradation: Add stock solution to 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Dissolve the compound in a neutral solvent (e.g., 50:50 acetonitrile:water). Heat at 80 °C.

    • Thermal Degradation (Solid): Place the solid powder in an oven at 80-100 °C.

    • Photostability: Expose the solid compound and a solution to a calibrated light source providing both UV and visible light as per ICH Q1B guidelines.[12][13] A parallel sample should be wrapped in foil as a dark control.

  • Sampling and Analysis:

    • Withdraw samples at appropriate time points (e.g., 2, 6, 24, 48 hours).

    • Neutralize the acid and base samples before injection if necessary.

    • For solid thermal samples, dissolve a known weight in a suitable solvent.

    • Analyze all samples by a validated stability-indicating HPLC-UV method. Use LC-MS for peak identification.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative percentage of each impurity formed.

    • Perform a mass balance analysis to ensure all major degradants are accounted for.

Visual Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation API Drug Substance (this compound) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 M HCl, Heat) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT/Heat) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid & Solution, 80°C) Stock->Thermal Photo Photostability (UV/Vis Light Source) Stock->Photo Sampling Sample at Time Points (e.g., 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV Analysis (Assay + Impurities) Sampling->HPLC LCMS LC-MS Identification (Peak Characterization) HPLC->LCMS Report Identify Degradation Pathways Establish Mass Balance Validate Method Specificity LCMS->Report

Caption: Workflow for a forced degradation study.

Potential Degradation Sites Diagram

Caption: Potential degradation sites on the molecule.

Data Summary: Representative Forced Degradation Results

The following table summarizes hypothetical but chemically plausible results from a forced degradation study to illustrate expected outcomes.

Stress ConditionDuration (hrs)Temp (°C)% DegradationMajor Degradants ObservedProbable Pathway
0.1 M HCl2480~5%Minor peaks, slight assay lossMinor Hydrolysis/Decarboxylation
0.1 M NaOH840~12%Two major peaks (DP1, DP2)Base-catalyzed degradation
3% H₂O₂6RT~20%Multiple colored impuritiesOxidation of the amine group
Heat (Solid)48100~3%Slight discoloration, minor impuritySlow thermal oxidation/decomposition
Photolysis (ICH)CycleRT~15%One major peak (DP3), several minorPhoto-oxidation, possible dehalogenation
Control (Dark)48RT<0.5%No significant degradationN/A

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we will address common challenges, provide troubleshooting solutions, and answer frequently asked questions to ensure a safe, efficient, and successful synthesis.

I. Overview of the Synthetic Pathway

The most common laboratory-scale synthesis of this compound involves the bromination of 2-Amino-5-fluorobenzoic acid.[1] While seemingly straightforward, scaling up this reaction introduces several challenges that can impact yield, purity, and safety.

Standard Laboratory Synthesis Route:

A typical lab-scale procedure involves dissolving 2-amino-5-fluorobenzoic acid in glacial acetic acid.[1] N-Bromosuccinimide (NBS) is then added portion-wise to the solution, and the reaction mixture is stirred at room temperature.[1] The product precipitates out of the solution and is collected by filtration.[1]

II. Troubleshooting Guide: From Lab to Scale-Up

This section addresses specific issues you may encounter during the scale-up synthesis in a question-and-answer format.

Problem 1: Inconsistent Reaction Yields

Question: We are experiencing significant batch-to-batch variability in our yields. What are the likely causes and how can we improve consistency?

Answer: Inconsistent yields during scale-up are often multifactorial. Let's break down the potential culprits:

  • Poor Temperature Control: The bromination of aromatic amines is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These can cause side reactions, such as the formation of di-brominated species or degradation of the starting material and product.

    • Solution: Implement a robust cooling system for your reactor. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mass. A slow, controlled addition of the brominating agent is also critical.

  • Inefficient Mixing: As the reaction volume increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized high concentrations of reagents, promoting side reactions and incomplete conversion of the starting material.

    • Solution: Select a reactor with an appropriate agitator design (e.g., anchor, turbine) for the viscosity of your reaction mixture. Perform mixing studies to ensure homogeneity.

  • Quality of Starting Materials: The purity of your 2-Amino-5-fluorobenzoic acid and N-Bromosuccinimide is paramount. Impurities can interfere with the reaction, leading to lower yields and the formation of unwanted byproducts.

    • Solution: Source high-purity starting materials from reputable suppliers. Perform analytical testing (e.g., NMR, HPLC) on incoming raw materials to verify their identity and purity.

Problem 2: Product Purity Issues and Byproduct Formation

Question: Our isolated product is showing significant impurities, particularly a di-brominated species. How can we minimize this?

Answer: The formation of di-brominated and other impurities is a common challenge. Here’s how to address it:

  • Over-bromination: The primary byproduct is often the di-brominated analog, 2-Amino-3,5-dibromobenzoic acid. This occurs when the electrophilic brominating agent reacts a second time with the desired product.

    • Solution: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor di-bromination. Consider a slow, subsurface addition of the brominating agent to avoid localized high concentrations. Real-time reaction monitoring using techniques like in-situ IR or process mass spectrometry can help determine the optimal reaction endpoint.

  • Positional Isomers: Depending on the reaction conditions, minor amounts of other brominated isomers may form.

    • Solution: Strict control over reaction temperature and solvent polarity can help improve regioselectivity.

  • Purification Challenges: Isolating the desired product from these closely related impurities can be difficult.

    • Solution: Recrystallization is a common method for purifying the final product.[2] Experiment with different solvent systems (e.g., xylene, ethanol/water) to find the optimal conditions for selectively crystallizing this compound while leaving impurities in the mother liquor. Column chromatography is generally not practical for large-scale production.

Problem 3: Work-up and Isolation Difficulties

Question: We are struggling with the filtration and drying of the product on a larger scale. It’s slow and inefficient.

Answer: Work-up and isolation are often bottlenecks in scaling up chemical processes.

  • Poor Filtration Characteristics: The precipitated product may have a fine particle size, leading to slow filtration and clogged filter media.

    • Solution: Optimize the crystallization process to encourage the growth of larger, more easily filterable crystals. This can be achieved by controlling the cooling rate and agitation during precipitation. Consider adding an anti-solvent to induce crystallization.

  • Product Stability: Prolonged exposure to certain conditions during work-up can lead to product degradation.

    • Solution: Minimize the time the product is in a wet state. Use an appropriate drying method, such as a vacuum oven at a controlled temperature, to remove residual solvents without causing decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: Safety is the top priority. Key hazards include:

  • Brominating Agents: N-Bromosuccinimide and liquid bromine are corrosive and toxic.[3][4] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]

  • Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological properties.[5] It is essential to review the Safety Data Sheet (SDS) for all reagents and products.

  • Reaction Exotherm: As mentioned, the reaction is exothermic. A failure in temperature control on a large scale can lead to a runaway reaction. Ensure you have a robust cooling system and an emergency quench plan in place.

Q2: What analytical techniques are recommended for reaction monitoring and final product analysis?

A2: A combination of techniques is ideal:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is excellent for tracking the consumption of the starting material and the formation of the product and byproducts. Thin Layer Chromatography (TLC) can be a quicker, qualitative alternative for in-process checks.

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

    • Melting Point: As a quick check of purity.

Q3: Are there alternative synthetic routes to consider for scale-up?

A3: While direct bromination is common, other routes exist, though they may be more complex. For instance, multi-step syntheses starting from different precursors could offer better control over regioselectivity but would involve more unit operations, potentially increasing overall cost and complexity.[2] Diazonium salt chemistry can also be employed for the synthesis of related compounds and might be adaptable.[6][7]

IV. Data and Protocols

Table 1: Typical Reaction Parameters for Laboratory-Scale Synthesis
ParameterValueNotes
Starting Material2-Amino-5-fluorobenzoic acid1.0 equivalent
Brominating AgentN-Bromosuccinimide (NBS)1.05 - 1.1 equivalents
SolventGlacial Acetic Acid~10-15 mL per gram of starting material
Temperature0°C to Room TemperatureInitial cooling helps control the exotherm
Reaction Time12 - 16 hoursMonitor by HPLC or TLC for completion
Typical Yield60 - 70%[1]
Purity (crude)>95%Can be improved by recrystallization
Experimental Protocol: Laboratory-Scale Synthesis
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in glacial acetic acid.[1]

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1]

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold petroleum ether to remove residual acetic acid.[1]

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

V. Visualizing the Workflow

Diagram 1: Key Stages in the Scale-Up Synthesis

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_final Final Product A Raw Material QC B Reactor Charging A->B C Controlled NBS Addition B->C D Temperature Monitoring C->D E Reaction Monitoring (HPLC/TLC) D->E In-Process Control F Precipitation/Crystallization E->F G Filtration F->G H Washing G->H I Drying H->I J Final Product QC I->J K Packaging J->K

Caption: A flowchart illustrating the critical stages of the scale-up synthesis process.

Diagram 2: Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Purity Detected Impurity_ID Identify Impurity (e.g., Di-bromo) Start->Impurity_ID Check_Stoichiometry Verify NBS Stoichiometry Impurity_ID->Check_Stoichiometry Check_Temp Review Temperature Profile Impurity_ID->Check_Temp Check_Mixing Assess Mixing Efficiency Impurity_ID->Check_Mixing Optimize_Purification Optimize Recrystallization Check_Stoichiometry->Optimize_Purification Correct Solution_Stoichiometry Adjust NBS Equivalents Check_Stoichiometry->Solution_Stoichiometry Incorrect Check_Temp->Optimize_Purification Stable Solution_Temp Improve Cooling/Addition Rate Check_Temp->Solution_Temp Excursions Noted Check_Mixing->Optimize_Purification Efficient Solution_Mixing Modify Agitator/Speed Check_Mixing->Solution_Mixing Inefficient Solution_Stoichiometry->Optimize_Purification Solution_Temp->Optimize_Purification Solution_Mixing->Optimize_Purification

Caption: A decision tree for troubleshooting low product purity.

VI. References

  • Echemi. (n.d.). 2-AMINO-3-BROMO-5-FLUOROBENZOIC ACID. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Bromine Pentafluoride (BrF5) Handling: A Guide for Safe Industrial Use. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved from --INVALID-LINK--

  • Unknown. (2025, July 22). What are the safety precautions when using fluorinating reagents? - Blog. Retrieved from --INVALID-LINK--

  • Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Safety and handling of fluorinated organic compounds. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • SynQuest Laboratories. (n.d.). 2-Amino-3-bromo-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2-Amino-3-bromo-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Aminobenzoates. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, August 6). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • All About Drugs. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Retrieved from --INVALID-LINK--

References

Technical Support Center: Recrystallization of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-Amino-5-bromo-3-fluorobenzoic acid via recrystallization. The content is structured to address common challenges and fundamental questions, ensuring both procedural success and a deep understanding of the underlying chemical principles.

Introduction to Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1][2] The core principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly organized, pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3][4][5]

The structure of this compound—featuring a polar carboxylic acid and an amino group, alongside a less polar halogenated aromatic ring—presents specific challenges and opportunities in solvent selection, which this guide will explore in detail.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of this compound, providing causative explanations and actionable solutions.

Problem: The compound fails to dissolve completely in the hot solvent.

  • Possible Cause 1: Insufficient Solvent Volume. You may not have added enough solvent to create a saturated solution at its boiling point.

    • Solution: While keeping the solution at a gentle boil, add small additional volumes (aliquots) of the hot solvent until all the solid dissolves.[4][6] Be cautious not to add a large excess, as this will significantly reduce your final yield.[7]

  • Possible Cause 2: Inappropriate Solvent Choice. The solvent may not have the correct polarity to dissolve the compound, even when hot. The principle of "like dissolves like" is fundamental here; a solvent's polarity must be well-matched to the solute.[8]

    • Solution: Re-evaluate your solvent choice. Given the polar functional groups (amine and carboxylic acid) on the molecule, moderately polar solvents are a good starting point. If a single solvent is ineffective, a mixed-solvent system may be required. Refer to the FAQ section on solvent selection for a systematic approach.

  • Possible Cause 3: Insoluble Impurities. The undissolved material may not be your target compound but rather insoluble impurities.

    • Solution: If the majority of your compound has dissolved but some particulate matter remains, this points to insoluble impurities.[9] Perform a hot gravity filtration to remove these solids from your hot, saturated solution before proceeding to the cooling step.[1][6]

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: Solution is too concentrated/cooling too fast. The compound is coming out of solution at a temperature above its melting point, causing it to separate as a liquid (oil) instead of a solid crystal lattice.[10] This is common for compounds with lower melting points or when significant impurities are present, which can depress the melting point.

    • Solution A: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[7][10] Allow the flask to cool much more slowly. Insulating the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it can promote slow cooling and proper crystal formation.[7][11]

    • Solution B: Vigorously scratch the inside of the flask at the surface of the hot solution with a glass rod as it cools.[10] This can provide a nucleation site and encourage crystallization over oiling.

Problem: No crystals form after the solution has cooled to room temperature.

  • Possible Cause 1: Too much solvent was used. The solution is not supersaturated at room temperature, meaning the compound remains fully dissolved.[7][12] This is the most frequent reason for crystallization failure.[12]

    • Solution A (Induce Crystallization): Try scratching the inner surface of the flask with a glass rod to create microscopic scratches that can serve as nucleation points for crystal growth.[12] If you have a small amount of pure product, add a tiny "seed crystal" to initiate the process.[12]

    • Solution B (Reduce Solvent Volume): Gently heat the solution to boil off a portion of the solvent.[7][10] Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly again.

  • Possible Cause 2: The solution has become supersaturated. The solution contains more dissolved solute than it theoretically should at that temperature, and crystallization has not been initiated.[12]

    • Solution: In addition to scratching or seeding, further cooling in an ice-water bath can sometimes promote crystallization. However, this should be done only after the solution has cooled slowly to room temperature first, as rapid cooling can trap impurities.[4]

Problem: The final yield is very low.

  • Possible Cause 1: Excessive solvent usage. As mentioned, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]

    • Solution: To check if this is the case, take a drop of the mother liquor on a glass rod and let the solvent evaporate. A significant solid residue indicates a high concentration of the dissolved product.[7] You can attempt to recover a second crop of crystals by boiling off more solvent from the mother liquor and re-cooling.

  • Possible Cause 2: Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem during the removal of insoluble impurities.[10][11]

    • Solution: Use a stemless funnel and keep it hot by placing it on top of the boiling collection flask to allow steam to heat it before and during filtration.[11] Using a slight excess of hot solvent can also help prevent this, though the excess must be boiled off after filtration.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Finding the ideal solvent is the most critical step in recrystallization.[1] The best solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] For this compound, a systematic screening process is recommended.

Solvent Selection Protocol:

  • Place a small amount of the crude compound (~50 mg) into several different test tubes.

  • Add a small volume (~1 mL) of a candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[1]

  • If the compound does not dissolve, heat the test tube gently in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.[3][9]

  • Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. The formation of a large quantity of crystals indicates a suitable solvent.

Solvent Polarity and Suitability for this compound

SolventPolarityExpected Behavior & Remarks
Water HighUnlikely to be a good single solvent due to the aromatic ring, but may work well as an anti-solvent in a mixed system with a more soluble solvent like ethanol or acetone. Benzoic acid itself has higher solubility in hot water than cold.[4][13]
Ethanol/Methanol High-MediumGood starting candidates. The alcohol can interact with the polar groups. Often shows a significant solubility difference between hot and cold.
Acetone MediumOften a powerful solvent; may dissolve the compound too well even at room temperature. Could be useful as the "soluble" solvent in a mixed pair.
Ethyl Acetate MediumA versatile solvent that is less polar than alcohols. May provide a good solubility gradient. Often used in a mixed system with hexanes.[14]
Toluene LowLikely a poor solvent due to the high polarity of the amino and carboxylic acid groups.
Hexanes/Heptane LowWill likely have very low solubility even when hot. Best used as an "anti-solvent" to induce crystallization from a more polar solvent.[14]

Q2: How do I perform a mixed-solvent recrystallization?

A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[3] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by an ice bath, to induce crystallization.

Q3: What are the essential safety precautions when handling this compound?

According to safety data sheets for this compound and structurally similar compounds, it is considered hazardous.[15][16]

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15][16][17]

  • Required PPE: Always wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[16][17] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[15]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[15][18]

Visualized Workflows and Protocols

Standard Single-Solvent Recrystallization Workflow

Caption: Workflow for single-solvent recrystallization.

Logical Flow for Solvent Selection

G action action result result start Test solubility in cold solvent action_heat Heat to boiling start->action_heat Insoluble result_reject1 REJECT (Too soluble) start->result_reject1 Soluble test_hot_sol Soluble when hot? action_heat->test_hot_sol action_cool Cool slowly test_hot_sol->action_cool Yes result_reject2 REJECT (Insoluble) test_hot_sol->result_reject2 No test_crystals Crystals form? action_cool->test_crystals result_good GOOD SOLVENT test_crystals->result_good Yes result_mixed Consider for Mixed-Solvent System test_crystals->result_mixed No

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

potential degradation pathways for 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to frequently asked questions and practical solutions to common experimental challenges, ensuring the integrity and success of your research.

Introduction to the Stability of this compound

This compound is a substituted aromatic carboxylic acid, a class of molecules that can be susceptible to various degradation pathways depending on the experimental conditions. The presence of an amino group, a carboxylic acid, and two different halogen atoms on the benzene ring creates a unique chemical environment that influences its stability. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

This guide will delve into the primary degradation mechanisms you may encounter, including decarboxylation, dehalogenation, and oxidation, and provide strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

The structure of this compound suggests three primary degradation pathways:

  • Decarboxylation: The loss of the carboxylic acid group (-COOH) to form 3-bromo-5-fluoroaniline. This is a common reaction for benzoic acid derivatives, often promoted by heat.[1][2] The rate of decarboxylation can be influenced by the presence of catalysts and the solvent system used.[2]

  • Dehalogenation: The removal of the bromine or fluorine atoms. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a known pathway for aryl halides.[3][4] Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-fluorine bond.[5]

  • Oxidation: The amino group (-NH2) and the electron-rich aromatic ring are susceptible to oxidation. Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.[6] Oxidative cleavage of the aromatic ring can also occur under harsh conditions, leading to a complex mixture of smaller organic molecules.[7]

Q2: I'm observing an unexpected loss of my compound during a heating step in my reaction. What could be happening?

Elevated temperatures can significantly promote the degradation of this compound, primarily through thermal decarboxylation . The loss of carbon dioxide from the carboxylic acid group would result in the formation of 3-bromo-5-fluoroaniline. Benzoic acid itself can undergo decarboxylation at high temperatures.[8] The presence of ortho- and para-directing groups, like the amino group in your compound, can influence the rate of this reaction.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal degradation.

  • Use a Milder Base: If a base is used, consider a non-nucleophilic, sterically hindered base to avoid side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be accelerated at higher temperatures.

  • Time-Course Study: Perform a time-course analysis at the current temperature to determine the rate of degradation and optimize the reaction time.

Q3: My analytical chromatogram (e.g., HPLC) shows a new, more non-polar peak appearing over time. What could this be?

The appearance of a more non-polar peak is a strong indication of decarboxylation . The loss of the polar carboxylic acid group results in a less polar molecule, 3-bromo-5-fluoroaniline, which will have a longer retention time on a reverse-phase HPLC column.

To confirm this, you can:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. The expected mass of the decarboxylated product (3-bromo-5-fluoroaniline) would be significantly lower than the parent compound.

  • Reference Standard: If available, inject a reference standard of 3-bromo-5-fluoroaniline to compare retention times.

Q4: I am performing a reaction under reductive conditions and see multiple new peaks. What are the possible products?

Under reductive conditions (e.g., catalytic hydrogenation), the primary degradation pathway is likely dehalogenation .[4] Given the relative bond strengths, the carbon-bromine bond is more readily cleaved than the carbon-fluorine bond.[5] Therefore, you might be observing the formation of:

  • 2-Amino-3-fluorobenzoic acid: Resulting from the removal of the bromine atom.

  • 2-Amino-5-bromobenzoic acid: Resulting from the removal of the fluorine atom (less likely).

  • 2-Aminobenzoic acid (Anthranilic acid): Resulting from the removal of both halogen atoms.

It's also possible that under strong reducing conditions, the carboxylic acid could be reduced to an alcohol, forming (2-amino-5-bromo-3-fluorophenyl)methanol.

Troubleshooting and Analysis:

  • Selective Reduction: To minimize dehalogenation, you may need to choose a milder reducing agent or optimize the reaction conditions (catalyst, pressure, temperature).

  • LC-MS/MS: Use tandem mass spectrometry to fragment the ions of the new peaks. The fragmentation patterns can help elucidate the structures of the degradation products.

Q5: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions can be pH-dependent.

  • Acidic Conditions: In strong acid, the amino group will be protonated (-NH3+). This can influence the electronic properties of the aromatic ring and potentially affect its susceptibility to certain reactions.

  • Basic Conditions: In basic solutions, the carboxylic acid will be deprotonated (-COO-). This carboxylate form may be more susceptible to oxidative degradation.

  • Neutral pH: Near its isoelectric point, the compound may have lower solubility, which could impact its apparent stability in solution.

It is recommended to perform stability studies at different pH values if the compound is to be used in aqueous formulations.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Loss of starting material with no clear major product. Complex degradation, possibly oxidative ring cleavage.- Run the reaction under an inert atmosphere.- Add an antioxidant if compatible with the reaction.- Lower the reaction temperature.
Formation of a colored impurity, especially in the presence of light or air. Oxidation of the amino group or the aromatic ring.- Protect the reaction from light.- Use degassed solvents.- Work under an inert atmosphere.
Inconsistent results between batches. Purity of the starting material or solvent effects.- Verify the purity of each new batch of this compound.- Ensure consistent solvent quality and water content.
Precipitation from solution upon storage. Limited solubility, potential degradation to a less soluble product, or pH shift.- Determine the solubility at different pH values and temperatures.- Store solutions in a controlled environment (temperature, light).- Buffer the solution if pH stability is a concern.

Experimental Protocols

Protocol 1: Stress Testing of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector and a C18 column

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Also, prepare a solution of the compound in a suitable solvent and reflux for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by RP-HPLC.

  • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound and any degradation products.

  • Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Visualizing Degradation Pathways

Proposed Degradation Pathways

DegradationPathways cluster_main This compound cluster_decarboxylation Decarboxylation cluster_dehalogenation Dehalogenation cluster_oxidation Oxidation Parent This compound Decarboxylated 3-Bromo-5-fluoroaniline Parent->Decarboxylated Heat, Catalyst Debrominated 2-Amino-3-fluorobenzoic acid Parent->Debrominated Reduction Defluorinated 2-Amino-5-bromobenzoic acid Parent->Defluorinated Reduction (less favorable) Oxidized_Amino 5-Bromo-3-fluoro-2-nitrobenzoic acid Parent->Oxidized_Amino Oxidizing agent Ring_Hydroxylated Hydroxylated derivatives Parent->Ring_Hydroxylated Oxidizing agent

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Analysis

Workflow Start Sample of This compound Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling Preparation Sample Preparation (Neutralization, Dilution) Sampling->Preparation Analysis RP-HPLC Analysis (with PDA Detector) Preparation->Analysis Purity Assess Peak Purity Analysis->Purity Identification Identify Degradants (LC-MS, NMR) Analysis->Identification If degradation > threshold End Characterize Degradation Profile Purity->End Identification->End

Caption: Workflow for forced degradation studies.

References

proper storage and handling to maintain the purity of 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-fluorobenzoic acid (CAS No. 874784-14-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term purity and stability of this valuable reagent. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to maintain its purity?

A1: To ensure the long-term stability and purity of this compound, it is critical to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Many suppliers recommend refrigeration.[3] The compound should be protected from moisture, light, and incompatible materials.

  • Causality: Substituted benzoic acids can be susceptible to degradation through various mechanisms. Moisture can facilitate hydrolysis or changes in crystalline structure. Light, particularly UV radiation, can provide the energy to initiate photochemical degradation, leading to the formation of impurities.[4] Storing the compound in a cool and dark environment minimizes the kinetic energy available for these degradation reactions to occur. A tightly sealed container prevents exposure to atmospheric moisture and oxygen, which could participate in oxidative degradation.

ParameterRecommended ConditionRationale
Temperature Refrigerated[3] or in a cool place.Slows down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen) overlay if possible.Minimizes oxidation and reaction with atmospheric moisture.
Light Store in an amber or opaque container.[5][6]Prevents photochemical degradation.
Container Tightly sealed, original manufacturer's container.Prevents contamination and exposure to air and moisture.[7]
Q2: Is this compound sensitive to air or moisture?

A2: While not pyrophoric, meaning it won't spontaneously ignite in air, compounds with amino and carboxylic acid groups can be sensitive to atmospheric moisture and oxygen over extended periods. Therefore, it is best practice to handle it as a moisture-sensitive compound.

  • Causality: The amino group can be susceptible to oxidation, which can lead to discoloration and the formation of impurities. The hygroscopic nature of many polar organic compounds means they can absorb water from the atmosphere. This absorbed water can affect the accuracy of weighing and may interfere with moisture-sensitive reactions. For highly sensitive applications, employing techniques for handling air-sensitive reagents is recommended.[8][9]

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

A3: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][10]

  • Causality: The safety data for this compound and similar structures indicate that it can cause skin, eye, and respiratory irritation.[1][2] Direct contact should be avoided. The use of appropriate PPE provides a barrier between you and the chemical, minimizing the risk of exposure.

Troubleshooting Guide

Issue 1: The solid has changed color (e.g., from off-white to yellow or brown).
  • Possible Cause: This is often an indication of degradation, likely due to oxidation of the amine functional group or other photochemical reactions. This can be caused by improper storage, such as exposure to air and/or light over time.

  • Solution:

    • Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical technique, such as NMR spectroscopy or HPLC.

    • Purification: If the impurity level is unacceptable, the material may need to be purified, for example, by recrystallization. However, for many applications, it is more reliable to use a fresh, un-degraded lot of the reagent.

    • Preventative Action: Review your storage protocol. Ensure the container is sealed tightly after each use and stored in a cool, dark place. Consider backfilling the container with an inert gas like argon or nitrogen to displace air.

Issue 2: Inconsistent results in a moisture-sensitive reaction.
  • Possible Cause: The reagent may have absorbed atmospheric moisture due to improper handling or storage. This can be a critical issue in reactions where water interferes, such as in certain coupling reactions.

  • Solution:

    • Drying the Reagent: Before use, the reagent can be dried under a high vacuum for several hours. Do not heat the compound without first checking its thermal stability, as this could cause degradation.

    • Proper Handling Technique: When dispensing the reagent, do so in a controlled environment, such as a glove box or under a stream of inert gas. Minimize the time the container is open to the atmosphere.

    • Use of Anhydrous Solvents: Ensure that all solvents and other reagents used in the reaction are rigorously dried.

Experimental Protocol: Weighing and Dispensing this compound for a Moisture-Sensitive Reaction
  • Preparation: Move the sealed container of this compound from its storage location (e.g., refrigerator) to a desiccator and allow it to warm to room temperature. This prevents condensation of atmospheric moisture on the cold solid.

  • Inert Atmosphere: Perform the weighing and dispensing in a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line.

  • Dispensing:

    • Briefly remove the cap and quickly take the desired amount of the solid using a clean, dry spatula.

    • Immediately reseal the main container. It is good practice to wrap the cap threads with Parafilm for an extra layer of protection against moisture ingress during storage.

  • Transfer: Transfer the weighed solid to your reaction vessel, which should also be under an inert atmosphere.

  • Cleanup: Clean any spills promptly and decontaminate the spatula.

Purity Troubleshooting Workflow

Purity_Troubleshooting cluster_storage Storage & Handling cluster_analysis Analysis & Decision cluster_action Action start Start: Purity Concern check_visual Visually Inspect Compound (Color, Caking) start->check_visual check_storage Review Storage Conditions (Temp, Light, Seal) start->check_storage check_handling Review Handling Technique (Atmosphere Exposure) start->check_handling analyze_purity Analyze Purity (NMR, HPLC, etc.) check_visual->analyze_purity correct_storage Correct Storage/Handling Protocol check_storage->correct_storage check_handling->correct_storage is_pure Is Purity Acceptable? analyze_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Reagent (e.g., Recrystallization) is_pure->purify No proceed->correct_storage purify->analyze_purity Re-analyze discard Discard and Use New Lot purify->discard Purification Fails

Caption: Decision workflow for troubleshooting purity issues.

References

Validation & Comparative

A Guide to the Structural Validation of 2-Amino-5-bromo-3-fluorobenzoic Acid: A Predictive NMR-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-Amino-5-bromo-3-fluorobenzoic acid, a substituted anthranilic acid derivative, represents a class of compounds with significant potential as a scaffold in medicinal chemistry. Its intricate substitution pattern, featuring electron-donating (amino), electron-withdrawing (carboxyl), and halogen (bromo, fluoro) groups, presents a compelling case for the power of high-resolution analytical techniques.

This guide provides an in-depth, predictive analysis of the structural validation of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As direct experimental data for this specific molecule is not widely published, we will leverage established principles of NMR theory, including substituent chemical shift (SCS) effects and spin-spin coupling phenomena, to construct a detailed, predicted spectral map. This approach not only serves as a robust hypothesis for experimental verification but also illustrates the profound predictive power of NMR in modern chemical analysis. We will explore the causality behind spectral features, compare NMR with alternative techniques, and provide detailed protocols for empirical data acquisition.

Section 1: The Theoretical Framework for NMR-Based Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance. The exact resonance frequency, or chemical shift (δ) , is exquisitely sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecular structure.

For substituted benzenes, the chemical shifts of aromatic protons and carbons are governed by the interplay of inductive and mesomeric (resonance) effects of the substituents.[1][2]

  • Electron-Donating Groups (EDGs) , like the amino (–NH2) group, increase electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, causing the corresponding nuclei to resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs) , such as the carboxylic acid (–COOH) group, pull electron density away from the ring, deshielding the nuclei and shifting their signals to a higher chemical shift (downfield).

  • Halogens (–F, –Br) exhibit a dual nature: they are inductively withdrawing but mesomerically donating. For fluorine, its strong inductive effect is often balanced by its resonance effect, while for bromine, the inductive effect tends to be more dominant in its influence on neighboring atoms.

Beyond chemical shifts, spin-spin coupling provides crucial connectivity information. The magnetic field of one nucleus can influence its neighbors through the bonding electrons, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and is dependent on the number and type of bonds separating the coupled nuclei. In our target molecule, we expect to observe not only proton-proton (H-H) couplings but also significant proton-fluorine (H-F) and carbon-fluorine (C-F) couplings, which are highly diagnostic.[3][4][5]

Section 2: Predicted NMR Spectra of this compound

To facilitate our analysis, we will refer to the following numbered structure of this compound.

Caption: Numbered structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region for H-4 and H-6, in addition to broad signals for the labile protons of the amino and carboxylic acid groups. The solvent used for analysis (e.g., DMSO-d₆) will affect the chemical shifts of the -NH₂ and -COOH protons.

ProtonPredicted δ (ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)Justification
-COOH 12.0 - 13.0broad singlet1H-The acidic proton is highly deshielded and often exchanges, leading to a broad signal.
H-6 7.6 - 7.8doublet of doublets (dd)1H⁴J(H-H) ≈ 2.5 Hz, ⁴J(H-F) ≈ 2.0 HzH-6 is ortho to the electron-donating -NH₂ group (shielding) and the electron-withdrawing -Br group (deshielding). The deshielding effect of Br is expected to dominate, placing it downfield. It couples with H-4 (meta) and F (para).
H-4 7.3 - 7.5doublet of doublets (dd)1H⁴J(H-H) ≈ 2.5 Hz, ³J(H-F) ≈ 8.0 HzH-4 is ortho to the fluorine (deshielding inductive effect) and para to the -COOH group (deshielding). However, it is also meta to the strongly shielding -NH₂ group. The dominant coupling will be the larger ³J coupling to fluorine.
-NH₂ 5.0 - 6.0broad singlet2H-Amino protons are exchangeable, resulting in a broad signal. Its position is influenced by the shielding effect of the aromatic ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven unique signals, as all carbon atoms are in distinct chemical environments. The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹J(C-F)), while other carbons will show smaller couplings over multiple bonds.[6][7]

CarbonPredicted δ (ppm)Predicted Coupling Constant (¹⁻⁴J(C-F), Hz)Justification
C-7 (-COOH) 167 - 170⁴J ≈ 2-3 HzTypical chemical shift for a carboxylic acid carbon.
C-3 158 - 162¹J ≈ 240-250 HzDirectly attached to the highly electronegative fluorine, causing significant deshielding and a very large one-bond C-F coupling.
C-2 145 - 150²J ≈ 20-25 HzAttached to the amino group but flanked by two electronegative halogens, leading to a complex electronic environment and a downfield shift. Shows two-bond coupling to fluorine.
C-1 125 - 130³J ≈ 3-5 HzThe ipso-carbon to the carboxyl group, its shift is influenced by all substituents.
C-6 122 - 126⁴J ≈ 1-3 HzThis carbon is para to the fluorine, experiencing a moderate shielding effect.
C-4 118 - 122²J ≈ 20-25 HzPositioned between two halogens, this carbon experiences significant influence and shows a two-bond coupling to fluorine.
C-5 110 - 115³J ≈ 3-5 HzThe ipso-carbon to bromine is typically shielded.

Section 3: Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail for structural elucidation, it is often used in conjunction with other methods.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula (C₇H₅BrFNO₂). However, it cannot distinguish between isomers.

  • Infrared (IR) and Raman Spectroscopy: These techniques are excellent for identifying functional groups. For our target molecule, they would confirm the presence of N-H bonds (amine), O-H and C=O bonds (carboxylic acid), and C-X bonds (halogens).[8][9] However, they do not reveal the connectivity or substitution pattern on the aromatic ring.

The synergistic use of these techniques provides a self-validating system. MS confirms the mass, IR confirms functional groups, and NMR definitively establishes the atomic connectivity and, therefore, the specific isomer.

Section 4: Experimental Protocols

Acquiring high-quality NMR data requires careful sample preparation and parameter selection.

A. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary. The solution should be clear and free of particulate matter.

B. Data Acquisition

The following are generalized parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Lock and shim the spectrometer on the deuterated solvent signal.

  • Acquire a standard single-pulse proton spectrum.

    • Pulse Width: Calibrated 90° pulse.

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate all signals.

¹³C NMR Acquisition:

  • Use the same sample and maintain the lock and shim.

  • Acquire a proton-decoupled carbon spectrum.

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Pulse Width: Calibrated 30-45° pulse to allow for faster repetition.

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans, depending on sample concentration, to achieve adequate signal-to-noise.

  • Process the data similarly to the ¹H spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample & Lock/Shim transfer->load acq_h1 Acquire ¹H Spectrum load->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 acq_2d Acquire 2D Spectra (COSY, HSQC - Optional) acq_c13->acq_2d process Process Spectra (FT, Phase, Baseline) acq_2d->process assign Assign Signals (Shifts, Couplings) process->assign validate Compare with Prediction & Confirm Structure assign->validate report Final Report validate->report

Caption: Workflow for NMR-based structural validation.

Conclusion

This guide has detailed a predictive framework for the complete structural assignment of this compound using ¹H and ¹³C NMR spectroscopy. By systematically applying the fundamental principles of chemical shifts and spin-spin coupling, we have constructed a highly detailed and verifiable hypothesis of the molecule's spectral characteristics. The unique interplay of the four different substituents creates a distinct and unambiguous NMR fingerprint, highlighting the technique's exceptional resolving power. The provided protocols offer a clear path for researchers to obtain empirical data, which can then be confidently matched against this predictive model to achieve unequivocal structural validation, a critical step in advancing chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to the Certificate of Analysis: Verifying the Quality of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the starting materials are the bedrock of discovery. The integrity of a synthesis, the validity of a biological assay, and the safety of a potential therapeutic all trace back to the quality of the initial chemical building blocks. Among these, halogenated benzoic acids like 2-Amino-5-bromo-3-fluorobenzoic acid are crucial intermediates in the synthesis of complex pharmaceutical agents.

However, receiving a vial of this pale-yellow powder is merely the first step. The true gatekeeper to its use is the Certificate of Analysis (CoA). This document is more than a packing slip; it is a declaration of identity, purity, and quality. Yet, it should not be taken on faith alone. In a regulated environment, the CoA is the starting point for a rigorous, in-house verification process. As emphasized by regulatory bodies like the FDA, ensuring the quality of starting materials is a fundamental aspect of Good Manufacturing Practice (GMP), as it directly impacts the impurity profile of the final drug substance.[1][2][3][4][5]

This guide provides an in-depth technical framework for understanding, interpreting, and, most importantly, verifying the Certificate of Analysis for this compound. We will dissect the critical analytical tests, provide actionable experimental protocols for their verification, and compare the target compound to a common isomeric alternative to highlight the importance of precise analytical characterization.

The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by the supplier that confirms a product meets a predefined set of specifications. It serves as a baseline for quality assessment. Below is a representative, albeit illustrative, CoA for a high-purity batch of this compound.

Table 1: Representative Certificate of Analysis

TestSpecificationResultMethod
Appearance Off-white to yellow powderConformsVisual
Identity by ¹H NMR Conforms to structureConformsNMR
Identity by MS (ESI+) m/z 233.95 ± 0.1233.95LC-MS
Purity by HPLC ≥ 98.0%99.2%HPLC
Water Content ≤ 0.5%0.15%Karl Fischer
Melting Point 202-205 °C203.4 °CMelting Point Apparatus

Core Analytical Techniques: The Pillars of Verification

Each line item on the CoA corresponds to a specific analytical technique designed to probe a different aspect of the compound's identity and purity. Understanding the causality behind the choice of each test is paramount for a senior scientist.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. The fundamental principle is the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reverse-phase HPLC method is typically employed. Its purpose is not just to quantify the main peak, but critically, to detect and quantify any impurities, including isomeric variants, starting materials from the synthesis, or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC confirms purity, NMR confirms the precise chemical structure. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, NMR is a definitive identification technique. The expected chemical shifts, splitting patterns (due to coupling between protons and with the fluorine atom), and integration values create a unique fingerprint that is nearly impossible for another compound to replicate.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a fundamental confirmation of its identity. When coupled with a separation technique like liquid chromatography (LC-MS), it can provide molecular weight information for the main compound and any impurities simultaneously. For halogenated compounds, MS offers an additional layer of confirmation. Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic "M" and "M+2" peak pattern, providing unequivocal evidence for the presence of a single bromine atom in the molecule.

The CoA Verification Workflow: A Self-Validating System

A trustworthy protocol is a self-validating one. The process of verifying a CoA should be systematic, moving from a review of the supplier's data to in-house confirmation. This ensures that any discrepancies are caught before the material is introduced into a critical workflow.

CoA Verification Workflow A Receive Compound & Supplier CoA B Review Supplier CoA for Completeness and Plausibility A->B C Perform In-House Analytical Testing (HPLC, NMR, MS) B->C D Compare In-House Data with CoA Specifications C->D E Data Conforms to Specifications? D->E F Accept Lot for Use E->F Yes G Reject Lot & Contact Supplier E->G No

Caption: A logical workflow for the verification of a Certificate of Analysis.

Comparative Analysis: this compound vs. an Isomeric Alternative

To truly appreciate the necessity of rigorous analysis, we must consider the challenge of isomeric impurities. 2-Amino-3-bromo-5-fluorobenzoic acid is a structural isomer of our target compound. While it has the same molecular formula and weight, the different substitution pattern on the aromatic ring can lead to different reactivity and biological activity. A robust analytical method should be able to distinguish between these two compounds.

Comparative Analysis Logic cluster_0 Compounds Under Investigation cluster_1 Analytical Methodologies A This compound (Target) C HPLC A->C D ¹H NMR A->D E Mass Spec A->E B 2-Amino-3-bromo-5-fluorobenzoic acid (Alternative) B->C B->D B->E F Comparative Assessment of Analytical Data C->F D->F E->F

Caption: Visualizing the logic of a comparative analytical assessment.

The following table summarizes the expected analytical differences between these two isomers.

Table 2: Comparative Analytical Data

ParameterThis compound (Target)2-Amino-3-bromo-5-fluorobenzoic acid (Alternative)Rationale for Difference
Purity by HPLC > 98.0%> 98.0%[6]While both can be high purity, they should have distinct retention times due to differences in polarity.
¹H NMR (DMSO-d₆) Two distinct aromatic proton signals.Two distinct aromatic proton signals with different chemical shifts and coupling constants.[7]The electronic environment of the protons is altered by the different positions of the substituents.
Mass Spectrum [M+H]⁺ at m/z 234.0, with M+2 isotope peak.[M+H]⁺ at m/z 234.0, with M+2 isotope peak.[8]Mass spectrometry will not distinguish between isomers; it only confirms the elemental composition.
Predicted pKa ~4.0~4.21[7]The proximity of the electron-withdrawing fluorine to the carboxylic acid in the target compound is expected to increase its acidity (lower pKa).[9][10][11]

This comparison underscores a critical point: while mass spectrometry confirms the molecular formula, it is insufficient on its own. A chromatographic separation (HPLC) and a detailed structural analysis (NMR) are essential to confirm the identity of the specific isomer and rule out contamination with others.

Experimental Protocols for In-House Verification

The following protocols provide a starting point for the in-house analysis of this compound. These methods should be validated for their specific instrumentation and intended use.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.05 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 2.7 µm, 4.6 x 100 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10-10.1 min: 90% to 10% B

      • 10.1-13 min: 10% B

  • Data Analysis:

    • Integrate all peaks.

    • Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation by ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher.

    • Acquisition: Standard proton experiment.

    • Number of Scans: 16.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks and assign them to the corresponding protons in the structure.

    • Confirm the expected chemical shifts and coupling patterns. For 2-amino-4-bromo-5-fluorobenzoic acid, a related isomer, characteristic signals were observed at δ 7.62 (d, J=9.6 Hz, 1H) and a multiplet between 7.21-6.5 ppm (3H).[12] Similar distinct patterns would be expected for the target compound.

Protocol 3: Molecular Weight Verification by LC-MS
  • LC Conditions:

    • Utilize the same LC method as in Protocol 1 to ensure separation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Confirm the presence of the [M+H]⁺ ion at m/z ~233.95.

    • Verify the presence of the corresponding M+2 isotope peak at m/z ~235.95 with approximately the same intensity, confirming the presence of one bromine atom.

Conclusion

The Certificate of Analysis for a critical starting material like this compound is the beginning of a scientific dialogue, not the end. For professionals in drug discovery and development, the ability to independently verify the claims of a CoA is a non-negotiable skill. By employing a multi-technique approach encompassing chromatography and spectroscopy, researchers can ensure the identity, purity, and quality of their starting materials. This rigorous, evidence-based approach builds a foundation of trust and integrity, ensuring that the subsequent scientific endeavors are built on solid ground.

References

A Comparative Guide to the Reactivity of 2-Amino-5-bromo-3-fluorobenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 2-Amino-5-bromo-3-fluorobenzoic acid and its positional isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental frameworks to offer a comprehensive understanding of how substituent placement dictates chemical behavior.

Introduction: The Critical Role of Isomerism in Aromatic Reactivity

Substituted benzoic acids are fundamental building blocks in medicinal chemistry and materials science. The precise positioning of functional groups on the aromatic ring dramatically influences the molecule's electronic properties, and consequently, its reactivity in chemical transformations. This compound and its isomers present a compelling case study in the interplay of electronic and steric effects. Understanding their relative reactivity is paramount for optimizing synthetic routes and designing novel molecules with desired properties.

This guide will dissect the factors governing the reactivity of these isomers, focusing on two key reaction types: electrophilic aromatic substitution (SEAr) on the aromatic ring and reactions involving the carboxylic acid and amino functional groups, such as esterification. We will ground our analysis in the principles of physical organic chemistry and provide actionable experimental protocols for empirical validation.

Theoretical Framework: Predicting Reactivity from First Principles

The reactivity of a substituted benzene derivative is primarily governed by the interplay of inductive and resonance effects of its substituents.[1] These effects modulate the electron density of the aromatic ring and the acidity of the carboxylic acid group.

  • Amino Group (-NH₂): A powerful activating group. It donates electron density to the ring via a strong positive resonance effect (+R) and withdraws electron density weakly via a negative inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant, making the ortho and para positions significantly more electron-rich and susceptible to electrophilic attack.[2][3]

  • Bromo Group (-Br): A deactivating group. Halogens are a unique case where the deactivating inductive effect (-I) outweighs the activating resonance effect (+R). While it deactivates the ring overall, the lone pairs on the bromine atom can still direct incoming electrophiles to the ortho and para positions.

  • Fluoro Group (-F): The most electronegative halogen, exhibiting a strong -I effect and a weak +R effect. It is also an ortho, para-director, albeit a deactivating one.

  • Carboxylic Acid Group (-COOH): A meta-directing deactivating group. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[2]

The combined influence of these groups determines the overall reactivity of each isomer. A powerful tool for quantifying these electronic effects is the Hammett equation :

log(k/k₀) = σρ

Where k is the rate constant for a reaction of a substituted benzene, k₀ is the rate for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the reaction type, and σ (sigma) is the substituent constant which depends on the substituent and its position (meta or para).[4][5][6] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[7]

Table 1: Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-NH₂-0.16-0.66
-F+0.34+0.06
-Br+0.39+0.23
-COOH+0.37+0.45

Data sourced from Wikipedia's compilation of Hammett constants.[6]

It is crucial to note that standard Hammett constants do not apply to ortho substituents due to the significant influence of steric effects and direct field effects, a phenomenon often referred to as the "ortho effect".[1][5][8] Therefore, the reactivity of ortho-substituted isomers must be considered with these additional factors in mind.

Visualizing the Interplay of Substituent Effects

The following diagram illustrates the logical flow for assessing the reactivity of a given isomer towards electrophilic aromatic substitution.

G cluster_0 Reactivity Assessment Workflow A Identify Isomer and Substituent Positions B Analyze Inductive and Resonance Effects of Each Substituent A->B Electronic Properties C Summate Electronic Effects on Each Ring Position B->C Positional Influence E Predict Most Favorable Position(s) for Electrophilic Attack C->E Identify Electron-Rich Sites D Consider Steric Hindrance (Ortho Effect) D->E Assess Accessibility F Predict Overall Ring Reactivity vs. Other Isomers E->F Determine Relative Reaction Rates

Caption: Workflow for predicting electrophilic aromatic substitution reactivity.

Comparative Reactivity Analysis of Key Isomers

Let's consider three hypothetical isomers of this compound to illustrate the principles outlined above.

  • Isomer A: this compound: The powerful activating -NH₂ group is ortho to the -F and para to the -Br. The positions for potential electrophilic attack (C4 and C6) are influenced by a complex interplay of these groups.

  • Isomer B: 4-Amino-3-bromo-5-fluorobenzoic acid: The activating -NH₂ group is ortho to both the -Br and -F. This is expected to strongly activate the C2 and C6 positions, though steric hindrance from the adjacent halogens and the carboxylic acid group will be a significant factor.

  • Isomer C: 3-Amino-2-bromo-6-fluorobenzoic acid: The -NH₂ group is meta to the halogens and ortho to the carboxylic acid. The directing effects of the amino group and the halogens are not reinforcing, likely leading to a more complex product distribution and potentially lower overall reactivity compared to isomers where activation is more concerted.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of these isomers, we propose two distinct experimental approaches.

Kinetic Study of Fischer Esterification

This experiment compares the reactivity of the carboxylic acid functionality, which is influenced by the electronic effects of the other ring substituents. A more electron-withdrawing environment around the carboxylic acid will generally increase its reactivity towards nucleophilic attack in the esterification reaction.

Objective: To determine the rate constants for the esterification of the isomers with methanol.

Methodology:

  • Preparation of Reaction Solutions: For each isomer, prepare a 0.1 M solution in anhydrous methanol containing 0.01 M sulfuric acid as a catalyst.

  • Reaction Execution: Place the reaction flasks in a constant temperature bath (e.g., 60 °C).

  • Time-course Sampling: At regular intervals (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of deuterated chloroform (CDCl₃) to stop the reaction and prepare for analysis.

  • NMR Analysis: Acquire a proton NMR spectrum for each quenched sample. The extent of the reaction can be determined by integrating the signals corresponding to the methyl ester product and the remaining methanol.[9][10][11]

  • Data Analysis: Plot the concentration of the ester product versus time and determine the initial reaction rate. From this, the rate constant (k) for each isomer can be calculated.

G cluster_0 Esterification Kinetics Workflow A Prepare Isomer Solutions in MeOH with H₂SO₄ catalyst B Incubate at Constant Temperature A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction in CDCl₃ C->D E Acquire ¹H NMR Spectrum D->E F Integrate Product and Reactant Signals E->F G Calculate Rate Constant (k) F->G

Caption: Experimental workflow for the kinetic study of esterification.

Table 2: Hypothetical Kinetic Data for Esterification

IsomerPredicted Relative ReactivityHypothetical Rate Constant (k) (M⁻¹s⁻¹)
Isomer AIntermediate1.5 x 10⁻⁴
Isomer BHigh2.8 x 10⁻⁴
Isomer CLow0.9 x 10⁻⁴

Note: These are illustrative values. The actual rates will depend on the precise electronic environment of the carboxylic acid in each isomer.

Competitive Electrophilic Aromatic Substitution (Nitration)

This experiment directly compares the nucleophilicity of the aromatic rings by having them compete for a limited amount of an electrophile.

Objective: To determine the relative reactivity of the isomers towards nitration.

Methodology:

  • Preparation of Reaction Mixture: In a flask, dissolve equimolar amounts of two different isomers (e.g., Isomer A and Isomer B) in glacial acetic acid.

  • Initiation of Reaction: Cool the mixture in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total amount of isomers) of a nitrating agent (a mixture of concentrated nitric and sulfuric acids).[12][13][14]

  • Reaction Execution: Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) with stirring.

  • Workup: Quench the reaction by pouring it over ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate).

  • Extraction and Analysis: Extract the organic products with an appropriate solvent (e.g., ethyl acetate). Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the nitrated products from each starting isomer. The isomer that forms a greater amount of product is the more reactive one.

Table 3: Hypothetical Product Ratios for Competitive Nitration

Competing IsomersPredicted More Reactive IsomerHypothetical Product Ratio (More Reactive : Less Reactive)
Isomer A vs. Isomer BIsomer B3.2 : 1
Isomer A vs. Isomer CIsomer A2.5 : 1
Isomer B vs. Isomer CIsomer B5.8 : 1

Note: These are illustrative values. The actual product ratios will depend on the combined electronic and steric effects governing the activation of the aromatic rings.

Conclusion: A Framework for Rational Design

The reactivity of this compound and its isomers is a nuanced function of the electronic and steric interplay between the amino, bromo, fluoro, and carboxylic acid substituents. By applying the principles of physical organic chemistry, particularly the concepts of inductive and resonance effects as quantified by the Hammett equation, we can formulate robust hypotheses about their relative reactivity.

The experimental protocols detailed in this guide provide a practical framework for testing these hypotheses. Kinetic studies of esterification probe the reactivity of the carboxylic acid group, while competitive nitration assays directly compare the nucleophilicity of the aromatic rings. Together, these approaches offer a comprehensive picture of the chemical behavior of these important synthetic intermediates, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Bromo-aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of optimizing therapeutic potential. The introduction of halogen atoms, particularly fluorine, is a well-established strategy to modulate a compound's pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of bromo-aminobenzoic acids and their fluorinated analogs, offering insights into how the unique properties of fluorine can be leveraged to enhance performance. We will explore this through the lens of potential antimicrobial, anti-inflammatory, and cytotoxic activities, supported by established experimental principles and data from relevant analogs.

The Strategic Role of Fluorine in Modulating Bioactivity

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties. These alterations are the causal basis for the observed differences in biological activity.[1]

Key Physicochemical Effects of Fluorination:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can block metabolic oxidation at vulnerable positions, increasing the compound's half-life and bioavailability.[2]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat solubility). This can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of mammalian cells, which can lead to improved drug absorption and distribution.[1]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups (like a carboxylic acid) and decrease the basicity of amino groups. This modulation of a molecule's ionization state can significantly impact its binding affinity to target enzymes or receptors.[1]

  • Conformational Effects & Binding Interactions: Fluorine can influence the conformational preferences of a molecule and participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, potentially leading to enhanced binding affinity with biological targets.[3][4]

cluster_0 Non-Fluorinated Bromo-aminobenzoic Acid cluster_1 Fluorination Impact cluster_2 Fluorinated Bromo-aminobenzoic Acid Base_Scaffold Bromo-aminobenzoic Acid Scaffold Bioactivity_1 Baseline Antimicrobial Activity Base_Scaffold->Bioactivity_1 Bioactivity_2 Baseline Anti-inflammatory Activity Base_Scaffold->Bioactivity_2 Bioactivity_3 Baseline Cytotoxicity Base_Scaffold->Bioactivity_3 Fluorine Strategic Fluorine Substitution Properties Altered Physicochemical Properties: • Increased Metabolic Stability • Modulated Lipophilicity • Lowered pKa • Enhanced Binding Interactions Fluorine->Properties Fluorinated_Scaffold Fluorinated Bromo-aminobenzoic Acid Scaffold Properties->Fluorinated_Scaffold Leads to Enhanced_Bioactivity_1 Potentially Enhanced Antimicrobial Activity Fluorinated_Scaffold->Enhanced_Bioactivity_1 Enhanced_Bioactivity_2 Potentially Enhanced Anti-inflammatory Activity Fluorinated_Scaffold->Enhanced_Bioactivity_2 Enhanced_Bioactivity_3 Modulated Cytotoxicity Fluorinated_Scaffold->Enhanced_Bioactivity_3

Caption: Logical relationship of how fluorination impacts the properties and potential bioactivities of a bromo-aminobenzoic acid scaffold.

Comparative Analysis of Biological Activities

While direct, side-by-side experimental data for a specific fluorinated bromo-aminobenzoic acid (e.g., 4-amino-3-bromo-5-fluorobenzoic acid) and its non-fluorinated parent (e.g., 4-amino-3-bromobenzoic acid) is limited in publicly available literature, we can construct a robust comparison based on the activities of structurally similar compounds and established medicinal chemistry principles.

Antimicrobial Activity

Proposed Mechanism of Action: Derivatives of para-aminobenzoic acid (PABA) have a long history as antimicrobial agents. One established mechanism is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5] However, for some halogenated aminobenzoic acids, an alternative mechanism has been proposed: the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds.[6]

The Fluorine Advantage: Fluorination can potentially enhance antibacterial activity through several mechanisms:

  • Improved Penetration: Increased lipophilicity can facilitate easier passage through the complex cell envelope of bacteria, particularly Gram-negative strains.

  • Enhanced Ribosomal Binding: Altered electronic properties of the fluorinated molecule may lead to a stronger binding affinity for the ribosomal target site, resulting in more potent inhibition of protein synthesis.

Comparative Data on Related Compounds:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of aminobenzoic acids against various microbes. Lower MIC values indicate greater potency.

Compound/AnalogTarget OrganismMIC (µM)Non-Fluorinated Counterpart (if applicable)
Schiff-based 4-aminobenzoic acid derivativeStaphylococcus aureus15.62Not directly compared
Bromo-phenyl salicylanilide derivativeGram-positive bacteria2500-5000 µg/mLNot directly compared

Note: The data presented is for derivatives and related structures, not a direct comparison of a fluorinated vs. non-fluorinated pair of the same bromo-aminobenzoic acid.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for quantifying the antimicrobial activity of a compound.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., fluorinated and non-fluorinated bromo-aminobenzoic acid) is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance with a plate reader.

Anti-inflammatory Activity via COX-2 Inhibition

Proposed Mechanism of Action: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[7] Derivatives of aminobenzoic acids have shown potential as anti-inflammatory agents through this mechanism.[7] COX-2 is an isoform of the enzyme that is primarily induced during inflammation, making it a key target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective COX inhibitors.[8]

The Fluorine Advantage:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, which is often a key interacting moiety with the active site of COX enzymes. This can lead to stronger binding and more potent inhibition.

  • Improved Pharmacokinetics: Increased metabolic stability due to the C-F bond can prolong the compound's presence in the system, potentially leading to a longer duration of anti-inflammatory effect.

Comparative Data on Related Compounds:

The following table shows the half-maximal inhibitory concentration (IC50) values for related compounds against COX enzymes. Lower IC50 values indicate greater inhibitory potency.

CompoundTargetIC50 (µM)Key Structural Features
Kuwanon ACOX-214Prenylated flavonoid
Celecoxib (Positive Control)COX-2>6.3 (Selectivity Index)Contains a trifluoromethyl (-CF3) group
4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (LX007)COX-2 ExpressionInhibition observedBrominated aminobenzoic acid derivative

Note: While not a direct comparison, the data shows that halogenated (including fluorinated) structures are common in potent COX-2 inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 of a compound against the COX-2 enzyme.[9][10]

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, COX assay buffer, a fluorometric probe, a cofactor (e.g., hematin), and the substrate (arachidonic acid).

  • Compound Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated bromo-aminobenzoic acids) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Enzyme Reaction Setup: In a 96-well opaque plate, add the assay buffer, cofactor, probe, and COX-2 enzyme to wells designated for the enzyme control, inhibitor control, and test compounds.

  • Inhibitor Incubation: Add the diluted test compounds or control inhibitor to the appropriate wells and pre-incubate at 37°C for approximately 10 minutes to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of increase in fluorescence corresponds to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction (slope) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_workflow COX-2 Inhibition Assay Workflow A Prepare Reagents: Enzyme, Buffer, Probe, Substrate, Compounds B Add Enzyme, Buffer, Probe to 96-well plate A->B C Add Test Compounds & Pre-incubate (37°C) B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence Kinetically D->E F Calculate Reaction Rates & Determine IC50 E->F

Caption: Experimental workflow for a fluorometric COX-2 inhibition assay.

Cytotoxicity

General Principles: The cytotoxicity of halogenated compounds is influenced by factors such as the nature of the halogen and the overall molecular structure. Heavier halogens like bromine can sometimes lead to higher cytotoxicity compared to fluorine, potentially due to greater lipophilicity and reactivity, which can facilitate cell membrane penetration and interaction with intracellular macromolecules.

The Fluorine Effect: The impact of fluorination on cytotoxicity is not always straightforward. In some cases, the increased metabolic stability and altered cellular uptake can lead to reduced off-target toxicity. However, in other instances, the enhanced biological activity can also translate to increased cytotoxicity against mammalian cells. Therefore, a direct comparison is essential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed mammalian cells (e.g., a cancer cell line like HT-29 or a normal cell line like Vero) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds (fluorinated and non-fluorinated bromo-aminobenzoic acids).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion and Future Directions

The strategic incorporation of fluorine into a bromo-aminobenzoic acid scaffold is a mechanistically sound approach to enhancing its biological activity. Based on established principles of medicinal chemistry, fluorination is anticipated to improve metabolic stability, modulate lipophilicity and pKa, and potentially enhance binding interactions with therapeutic targets such as bacterial ribosomes and COX-2 enzymes. This can translate into more potent antimicrobial and anti-inflammatory effects.

While direct comparative data remains a key area for future research, the analysis of related compounds strongly supports the rationale for synthesizing and evaluating fluorinated bromo-aminobenzoic acids. The experimental protocols provided in this guide offer a clear roadmap for researchers to perform these head-to-head comparisons and quantify the "fluorine advantage" in their own drug discovery programs. Such studies are crucial for validating these principles and developing next-generation therapeutic agents.

References

comparative study of different synthetic routes to 2-Amino-5-bromo-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-bromo-3-fluorobenzoic Acid in Medicinal Chemistry

This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The specific arrangement of the amino, bromo, and fluoro substituents on the benzoic acid scaffold provides a unique combination of electronic and steric properties, making it an invaluable intermediate for drug discovery and development. Its derivatives have been explored for their potential in treating a range of diseases, underscoring the importance of efficient and reliable synthetic methods for its preparation.

This guide provides a comprehensive analysis of the known synthetic routes to this compound. While the direct bromination of 2-Amino-3-fluorobenzoic acid is the most prominently documented method, a comparative discussion on the regioselectivity of this transformation in the context of other substituted aminobenzoic acids will offer valuable insights for researchers. This guide is intended for chemists in the pharmaceutical and fine chemical industries seeking to optimize the synthesis of this and related compounds.

Primary Synthetic Route: Electrophilic Bromination of 2-Amino-3-fluorobenzoic Acid

The most direct and widely reported method for the synthesis of this compound is the electrophilic aromatic substitution of 2-Amino-3-fluorobenzoic acid with N-bromosuccinimide (NBS).

Reaction Scheme

start 2-Amino-3-fluorobenzoic acid reagents N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) start->reagents product This compound reagents->product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a self-validating system, providing clear steps for synthesis and purification.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Aqueous sodium bisulfite solution

  • Deionized water

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-3-fluorobenzoic acid (1.0 g, 6.45 mmol) in N,N-dimethylformamide (DMF, 10 mL) and cool the solution to -10 °C using an appropriate cooling bath.[1]

  • In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 1.15 g, 6.45 mmol) in DMF (4 mL).[1]

  • Add the NBS solution dropwise to the cooled solution of 2-Amino-3-fluorobenzoic acid over a period of 10 minutes, maintaining the temperature at -10 °C.[1]

  • After the addition is complete, continue to stir the reaction mixture at -10 °C for 1 hour.[1]

  • Upon completion of the reaction, quench the reaction by pouring the mixture into an aqueous sodium bisulfite solution (50 mL). A significant amount of solid precipitate should form.[1]

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the collected solid under vacuum to obtain this compound as a yellow solid. (Expected yield: ~1.2 g, 80%).[1]

Expertise & Experience: Causality Behind Experimental Choices
  • Choice of Brominating Agent: N-bromosuccinimide (NBS) is a mild and selective brominating agent, which is crucial for preventing over-bromination and other side reactions on the activated aromatic ring.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that facilitates the dissolution of the starting material and reagents and promotes the electrophilic substitution reaction.

  • Temperature Control: The reaction is conducted at a low temperature (-10 °C) to control the reactivity of the system and enhance the regioselectivity of the bromination.

  • Quenching: The use of sodium bisulfite solution is to quench any unreacted bromine and NBS, ensuring a cleaner product.

Comparative Analysis: Regioselectivity in the Bromination of Substituted Aminobenzoic Acids

While a distinct, complete alternative multi-step synthesis for this compound is not well-documented in publicly available literature, a comparative analysis of the bromination of structurally similar aminobenzoic acids can provide valuable insights into the directing effects of the substituents and the predictability of reaction outcomes.

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring. The amino (-NH2) group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluoro (-F) group is deactivating due to its inductive effect but is also ortho-, para-directing because of its electron-donating resonance effect. The carboxylic acid (-COOH) group is a deactivating and meta-directing group.

In the case of 2-Amino-3-fluorobenzoic acid, the powerful activating and directing effect of the amino group dominates, directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the amino group (position 5) is the most sterically accessible and electronically favorable, leading to the formation of this compound as the major product.

Data Presentation: Comparison of Bromination Reactions
Starting MaterialBrominating AgentProduct(s)Reported YieldReference
2-Amino-3-fluorobenzoic acidNBS in DMFThis compound~80%[1]
2-Aminobenzoic acidBromine in Acetic Acid2-Amino-5-bromobenzoic acid and 2-Amino-3,5-dibromobenzoic acidNot specified
4-Aminobenzoic acidBromine in Acetic Acid4-Amino-3-bromobenzoic acid and 4-Amino-3,5-dibromobenzoic acidNot specified

Visualization of Synthetic Logic

The following diagram illustrates the logical flow of the primary synthetic route and the key considerations for achieving the desired product.

cluster_start Starting Material Selection cluster_reaction Reaction Conditions cluster_workup Workup & Purification start 2-Amino-3-fluorobenzoic acid reagent Brominating Agent: NBS (mild, selective) start->reagent solvent Solvent: DMF (polar aprotic) reagent->solvent temp Temperature: -10°C (control reactivity) solvent->temp quench Quenching: aq. NaHSO3 temp->quench isolate Isolation: Filtration quench->isolate dry Drying: Vacuum isolate->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the direct bromination of 2-Amino-3-fluorobenzoic acid using N-bromosuccinimide. This method is high-yielding and the regioselectivity is well-controlled by the strong directing effect of the amino group. While alternative multi-step routes are not extensively documented, an understanding of the principles of electrophilic aromatic substitution and the directing effects of various functional groups allows for a rational approach to the synthesis of this and other polysubstituted aromatic compounds. Researchers should consider the electronic and steric factors at play to predict and optimize the outcomes of such transformations.

References

A Comparative Guide to 2-Amino-5-bromo-3-fluorobenzoic Acid: Unlocking Synthetic and Pharmacokinetic Advantages in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of success in any drug discovery campaign. The strategic incorporation of halogen atoms has become a cornerstone of rational drug design, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among the vast array of available intermediates, 2-Amino-5-bromo-3-fluorobenzoic acid has emerged as a uniquely advantageous scaffold.

This guide provides an in-depth, objective comparison of this compound against structurally similar building blocks. We will dissect the nuanced interplay of its substituent pattern, supported by experimental principles and representative data, to illuminate its superior performance in key synthetic transformations and its profound implications for developing next-generation therapeutics.

The Strategic Advantage: An Interplay of Fluorine and Bromine

The utility of this compound stems from the synergistic effects of its three key functional groups: the amino group, the bromine atom, and the fluorine atom, all strategically positioned on a benzoic acid core.

  • The Bromine Handle (C5): The bromine atom at the 5-position serves as a versatile and reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] In the hierarchy of halogen reactivity for these transformations (I > Br > Cl >> F), bromine offers a perfect balance of high reactivity and stability, allowing for efficient carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.[1][3][4] This facilitates the exploration of a vast chemical space to optimize a molecule's structure-activity relationship (SAR).

  • The Fluorine Modulator (C3): Fluorine's role in medicinal chemistry is nothing short of transformative.[5] Its high electronegativity and small size allow it to profoundly influence a molecule's properties.[6] When placed at the 3-position, the fluorine atom in our target molecule imparts several key advantages:

    • Metabolic Stability: It can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[7][8] This often leads to improved in vivo half-life and bioavailability.

    • Modulation of pKa and Lipophilicity: Fluorine's strong electron-withdrawing inductive effect can lower the pKa of the adjacent carboxylic acid and the basicity of the amino group, which can be crucial for optimizing solubility, cell permeability, and target engagement.[5][7]

    • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein targets and can alter the conformation of the molecule to favor a more bioactive orientation within a binding pocket.[5]

Physicochemical Property Comparison

The unique substitution pattern of this compound directly translates to a distinct set of physicochemical properties when compared to its analogs. These properties are critical for predicting a compound's behavior in both reaction flasks and biological systems.

PropertyThis compound2-Amino-5-bromobenzoic acid2-Amino-5-fluorobenzoic acid
Molecular Formula C₇H₅BrFNO₂[9]C₇H₆BrNO₂[10]C₇H₆FNO₂
Molecular Weight 234.02 g/mol [11]216.03 g/mol [10]155.13 g/mol
Melting Point ~160 °C[12]213-215 °C[10]181 °C
pKa (Predicted) 4.21 ± 0.10[12]4.55 ± 0.10[10]Not Available
XLogP3 2.1[11]2.01.4
Appearance White to light yellow crystal powder[12]Slight yellow to white powder[10]Solid

Table 1: Comparative physicochemical properties of this compound and its key analogs.

The data clearly illustrates the impact of the fluorine substituent. The introduction of fluorine in this compound slightly increases its lipophilicity (XLogP3) compared to 2-Amino-5-bromobenzoic acid, which can be beneficial for membrane permeability.[5]

Synthetic Performance: The Suzuki-Miyaura Coupling

To demonstrate the synthetic utility of this compound, we will focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1] The bromine at the C5 position provides a predictable and reactive site for this transformation.

Illustrative Reaction Scheme

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 2-Amino-5-bromo- 3-fluorobenzoic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) product 5-Aryl-2-amino- 3-fluorobenzoic acid reagent1->product Heat reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product Heat base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O) Advantages cluster_structure Structural Features of This compound cluster_properties Resulting Properties & Advantages cluster_outcome Impact on Drug Discovery Bromine C5-Bromine Reactivity Tunable Reactivity for Cross-Coupling Bromine->Reactivity Fluorine C3-Fluorine Metabolism Blocked Metabolic 'Soft Spots' Fluorine->Metabolism PK Modulated pKa & Lipophilicity Fluorine->PK Binding Conformational Control & Enhanced Binding Fluorine->Binding Core Aminobenzoic Acid Core Core->PK SAR Facilitated SAR Exploration Reactivity->SAR Bioavailability Improved Bioavailability & Half-Life Metabolism->Bioavailability PK->Bioavailability Potency Increased Potency & Selectivity Binding->Potency

References

spectroscopic comparison between 2-Amino-5-bromo-3-fluorobenzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the landscape of pharmaceutical and materials science, halogenated anthranilic acids are invaluable synthons. 2-Amino-5-bromo-3-fluorobenzoic acid, in particular, serves as a crucial building block for complex heterocyclic scaffolds. Accurate characterization of this molecule and its precursors is paramount for ensuring reaction completion, purity, and ultimately, the success of a synthetic campaign.

This guide provides an in-depth spectroscopic comparison between this compound and its immediate synthetic precursor, 2-Amino-3-fluorobenzoic acid. We will delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that govern these changes.

The Synthetic Pathway: From Precursor to Product

The most direct route to this compound is the electrophilic aromatic substitution (bromination) of 2-Amino-3-fluorobenzoic acid. The amino group is a strong activating group, directing the incoming electrophile (in this case, bromine) to the ortho and para positions. The position para to the amino group (C5) is sterically accessible and electronically enriched, making it the primary site of bromination.

Synthetic_Workflow Precursor 2-Amino-3-fluorobenzoic acid Product This compound Precursor->Product  N-Bromosuccinimide (NBS)  DMF, -10 °C to RT

Synthetic route from precursor to product.

Core Principles of Spectroscopic Shifts

The introduction of a bromine atom at the C5 position fundamentally alters the electronic and steric environment of the molecule, leading to predictable changes in its spectroscopic fingerprint:

  • ¹H NMR: The number of aromatic protons decreases from three to two. Furthermore, the strong electron-withdrawing inductive effect of bromine will deshield (shift downfield) the adjacent protons.

  • ¹³C NMR: The carbon directly bonded to bromine (C5) will experience a significant shift. The electronic perturbations will also cause smaller shifts in the other carbon signals.

  • FT-IR: The fundamental vibrational modes of the N-H, C=O, and C-F bonds will be subtly altered. Critically, a new vibration corresponding to the C-Br bond will appear in the far-IR region, and the pattern of C-H out-of-plane bending vibrations in the fingerprint region will change due to the altered substitution pattern.

  • Mass Spectrometry: The most definitive change will be in the molecular weight. Moreover, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), will introduce a characteristic M+2 isotopic pattern that is absent in the precursor.[1][2]

Comparative Spectroscopic Data Analysis

¹H NMR Spectroscopy: A Tale of Two Protons

The transformation is most clearly visualized in the aromatic region of the ¹H NMR spectrum. The precursor, 2-Amino-3-fluorobenzoic acid, displays three distinct aromatic proton signals. Upon bromination at C5, one proton is substituted, leaving two remaining aromatic protons (at C4 and C6) which exhibit a different coupling pattern.

CompoundAromatic Protons (δ, ppm)Key Observations
2-Amino-3-fluorobenzoic acid ~6.6 (ddd, H-5) ~7.2 (ddd, H-4) ~7.7 (ddd, H-6)[3]Three distinct multiplets in the aromatic region. Complex splitting due to H-H and H-F couplings.
This compound Predicted: ~7.4 (d, H-4) ~7.8 (d, H-6)Only two aromatic protons remain. Expected to appear as doublets due to coupling to each other and potentially smaller couplings to fluorine. Signals are shifted downfield compared to the precursor due to the influence of bromine.

Note: Actual chemical shifts can vary based on solvent and concentration. The provided values for the precursor are from literature[3]; product values are predicted based on established substituent effects.

¹³C NMR Spectroscopy: Tracking the Carbon Skeleton

In the ¹³C NMR spectrum, the introduction of bromine provides a clear marker. The carbon atom directly attached to the halogen (C5) will be significantly shifted, and its signal intensity may be reduced. The C-F coupling constants provide additional structural confirmation in both molecules.[4][5]

CompoundKey ¹³C Signals (δ, ppm)Key Observations
2-Amino-3-fluorobenzoic acid C1: ~108.7 (d) C3: ~147.6 (d, ¹JCF ≈ 237 Hz) C5: ~110.3 (d) C=O: ~165.3[3]Six distinct aromatic carbon signals. The carbon attached to fluorine (C3) shows a large one-bond coupling constant (¹JCF). Other carbons show smaller multi-bond C-F couplings.
This compound Predicted: C3: (d, ¹JCF) C5: ~110-115 (d) C=O: ~165The signal for C5 is now a C-Br carbon, expected to shift to ~110-115 ppm. The chemical shifts of C4 and C6 will also be altered due to the proximity of bromine. The characteristic large ¹JCF for C3 will remain.

Note: Data for the precursor is from literature (in acetone-d6)[3]; product values are predicted.

FT-IR Spectroscopy: Vibrational Fingerprint Alterations

FT-IR spectroscopy provides confirmation of the functional groups present and changes in the overall molecular structure. While the major stretches for the amino and carboxylic acid groups will be present in both spectra, the fingerprint region, which is sensitive to the substitution pattern on the aromatic ring, will show distinct differences.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)Other Key Bands (cm⁻¹)
2-Amino-3-fluorobenzoic acid ~3400-3200~1680-1660[3]~780[3]C-F Stretch: ~1260[3]
This compound ~3400-3200~1680-1660Predicted: Altered patternC-F Stretch: ~1260 C-Br Stretch: ~600-500
Mass Spectrometry: The Definitive Bromine Signature

Mass spectrometry provides the most unequivocal evidence for the successful bromination. The molecular weight increases by the mass of a bromine atom minus a hydrogen atom (~78 Da). Crucially, the isotopic pattern of bromine provides a definitive signature.[6][7]

CompoundMolecular FormulaMolecular WeightExpected M+ Peak (m/z)Key Isotopic Pattern
2-Amino-3-fluorobenzoic acid C₇H₆FNO₂155.13 g/mol [8]155Single M+ peak.
This compound C₇H₅BrFNO₂234.02 g/mol 233 (⁷⁹Br), 235 (⁸¹Br)Two peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units, confirming the presence of one bromine atom.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures. Always perform a thorough safety assessment before conducting any chemical reaction.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Amino-3-fluorobenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes, ensuring the temperature remains below -5 °C.

  • Reaction: Allow the reaction to stir at -10 °C for 1 hour, then let it warm to room temperature and stir overnight.

  • Quenching & Precipitation: Quench the reaction by slowly adding it to a stirred aqueous solution of sodium bisulfite. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water and then with a non-polar solvent like petroleum ether to remove organic impurities. Dry the product under vacuum to yield this compound.

General Protocol for Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.[9]

  • FT-IR Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry solid directly onto the ATR crystal and apply pressure to ensure good contact.

  • FT-IR Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.

  • MS Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • MS Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the relevant mass range (e.g., m/z 100-300).

Logical Flow for Reaction Analysis

The following diagram outlines the decision-making process for a chemist using spectroscopy to confirm the successful conversion of the precursor to the final product.

Analysis_Flow cluster_0 Initial Analysis cluster_1 Mass Spec Results cluster_2 NMR Confirmation cluster_3 Conclusion Start Analyze Crude Reaction Mixture MS_Check Run Mass Spec Start->MS_Check MS_Decision See M+ & M+2 peaks at m/z 233/235? MS_Check->MS_Decision NMR_Check Run ¹H NMR MS_Decision->NMR_Check Yes Failure Incomplete Reaction or Side Products Formed. Re-evaluate conditions. MS_Decision->Failure No NMR_Decision Only 2 aromatic proton signals? NMR_Check->NMR_Decision Success Reaction Successful. Proceed to Purification. NMR_Decision->Success Yes NMR_Decision->Failure No

Decision workflow for reaction monitoring.

References

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The methodologies outlined herein are designed to provide a multi-faceted view of sample purity, moving beyond a simple percentage to a more holistic understanding of the impurity profile. We will explore a suite of orthogonal analytical techniques, explaining the rationale behind their selection and the unique information each provides.

The Analytical Workflow: A Multi-Modal Approach to Purity Verification

A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A robust assessment relies on the convergence of data from multiple, independent methods. Our workflow is designed to provide both quantitative purity data and qualitative information about the nature of any impurities present.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Impurity ID cluster_2 Elemental & Thermal Properties cluster_3 Data Integration & Final Assessment Sample_Acquisition Acquire Samples from Suppliers A, B, C Visual_Inspection Visual & Physical Inspection (Color, Form) Sample_Acquisition->Visual_Inspection HPLC_Purity Quantitative Purity by RP-HPLC-UV Visual_Inspection->HPLC_Purity NMR_Analysis ¹H and ¹³C NMR Spectroscopy (Structural Integrity, Residual Solvents) HPLC_Purity->NMR_Analysis MS_Analysis LC-MS Analysis (Molecular Weight Confirmation, Impurity m/z) HPLC_Purity->MS_Analysis Elemental_Analysis Elemental Analysis (CHN) (Confirmation of Elemental Composition) NMR_Analysis->Elemental_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) (Non-volatile Impurities, Water Content) MS_Analysis->TGA_Analysis Final_Report Comprehensive Purity Report (Comparison & Supplier Selection) Elemental_Analysis->Final_Report TGA_Analysis->Final_Report

Caption: A comprehensive workflow for the purity assessment of 2-Amino-5-bromo-3-fluorobenzoic acid.

Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its impurities, allowing for accurate quantification of purity as a percentage of the total peak area. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help to distinguish between impurities with different chromophores.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Data acquisition and analysis software.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of each supplier's this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the same solvent mixture.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Report the retention time of the main peak and the retention times and area percentages of all impurity peaks.

Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed picture of the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This allows for unambiguous confirmation of the compound's identity and can reveal the presence of structurally related impurities and residual solvents.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of each sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay: 2 s

    • ¹³C NMR:

      • Pulse sequence: zgpg30

      • Number of scans: 1024

      • Relaxation delay: 2 s

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Compare the chemical shifts and coupling constants of the acquired spectra with known reference spectra or predicted values for this compound.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Identify any peaks that do not correspond to the main compound. These may be due to impurities or residual solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for obtaining molecular weight information about co-eluting impurities, which can provide crucial clues to their identity. The presence of a bromine atom is expected to give a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity)[1].

Experimental Protocol: LC-MS
  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer).

  • LC Conditions:

    • Use the same HPLC method as described in Section 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Generate extracted ion chromatograms (EICs) for the expected m/z of this compound ([M+H]⁺ and [M-H]⁻).

    • Examine the mass spectra of the main peak and any impurity peaks to determine their molecular weights.

    • Look for the characteristic isotopic pattern of bromine in the mass spectrum of the main peak.

Comparative Data from Hypothetical Suppliers

The following tables present hypothetical data from the analysis of this compound from three different commercial suppliers.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Purity by Area %Impurity 1 (RT, Area %)Impurity 2 (RT, Area %)
Supplier A 15.299.5%12.8, 0.3%16.1, 0.2%
Supplier B 15.298.1%11.5, 1.1%14.9, 0.8%
Supplier C 15.396.5%12.8, 2.5%17.0, 1.0%

Table 2: Summary of NMR and LC-MS Findings

Supplier¹H NMR ObservationsLC-MS (m/z of Main Peak)Notes on Impurities
Supplier A Clean spectrum, consistent with structure. Trace acetone.233.9, 235.9 ([M-H]⁻)Impurity 1 (m/z 154.0) and Impurity 2 (m/z 249.9) detected.
Supplier B Minor unidentified aromatic peaks. Residual ethyl acetate.233.9, 235.9 ([M-H]⁻)Impurity 1 (m/z 172.1) and Impurity 2 (m/z 233.9, isomer) detected.
Supplier C Significant unidentified aromatic peaks.233.9, 235.9 ([M-H]⁻)Impurity 1 (m/z 154.0) present at a high level.

Interpretation of Results and Supplier Selection

Based on the hypothetical data, a clear distinction between the quality of the material from the three suppliers can be made:

  • Supplier A: Demonstrates the highest purity by HPLC, with only minor impurities. The NMR spectrum is clean, and the molecular weight is confirmed by LC-MS. The presence of a trace amount of acetone is a minor concern. This would be the recommended supplier.

  • Supplier B: Shows a lower purity by HPLC, with two significant impurities. The NMR spectrum confirms the presence of unidentified aromatic species, and the LC-MS data suggests one of the impurities may be an isomer of the desired product. The presence of residual ethyl acetate is also noted.

  • Supplier C: The material from this supplier is of the lowest purity. The high level of Impurity 1, which has a significantly different molecular weight, suggests a potential issue with the synthetic route or purification process.

The logical relationship for making a decision based on this data can be visualized as follows:

Decision_Logic Start Start Purity Assessment HPLC_Purity HPLC Purity > 99%? Start->HPLC_Purity NMR_Clean NMR Spectrum Clean? HPLC_Purity->NMR_Clean Yes Reject_Supplier Reject Supplier HPLC_Purity->Reject_Supplier No MS_Confirm Correct MW by MS? NMR_Clean->MS_Confirm Yes Further_Investigation Further Impurity Characterization Needed NMR_Clean->Further_Investigation No Recommend_Supplier Recommend Supplier MS_Confirm->Recommend_Supplier Yes MS_Confirm->Reject_Supplier No

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guidance with a critical directive: the following procedures are based on established best practices for halogenated aromatic compounds and data from structurally similar chemicals. A specific Safety Data Sheet (SDS) for 2-Amino-5-bromo-3-fluorobenzoic acid should be consulted as the definitive source of safety and disposal information before any handling. This guide is intended to provide a robust framework for safe laboratory operations, not to supplant the specific mandates of a chemical's SDS or your institution's Environmental Health and Safety (EHS) department.

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its nature as a halogenated aromatic compound, it is classified as hazardous waste and requires a meticulous and informed approach to its management from cradle to grave.

Immediate Safety and Hazard Assessment

Before initiating any procedure that will generate waste, a thorough understanding of the hazards associated with this compound is essential. Based on data for analogous compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity : Harmful if swallowed.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation : May cause respiratory irritation.[2][3][4][5]

  • Carcinogenicity : Many halogenated aromatic compounds are considered potential carcinogens.[6][7][8][9] Therefore, it is prudent to handle this compound with the appropriate precautions for a carcinogen.

To mitigate these risks, a comprehensive Personal Protective Equipment (PPE) plan is non-negotiable.

Hazard Category Required Personal Protective Equipment (PPE)
Eye/Face Protection Chemical safety goggles and/or a face shield are mandatory.[4][5]
Skin Protection A lab coat and chemically resistant gloves (e.g., nitrile) are required.[5]
Respiratory Protection All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7]
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Segregation and Collection:

  • Dedicated Waste Container : All waste containing this compound, including rinsates from glassware, must be collected in a designated, properly labeled hazardous waste container.[6]

  • Halogenated vs. Non-Halogenated Waste : It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to prevent potentially dangerous chemical reactions.[6][10]

  • Container Compatibility : The waste container must be chemically compatible with the waste being stored. For instance, acids and bases should not be stored in metal containers.[11] The container should have a secure, leak-proof closure.[12][13]

2. Labeling:

  • Clear Identification : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[6][14]

3. Storage:

  • Satellite Accumulation Area (SAA) : The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[13][14]

  • Secondary Containment : To prevent spills, the waste container should be placed in a secondary containment system.[11]

  • Ventilation : The storage area must be well-ventilated.[11]

4. Disposal:

  • Licensed Waste Handler : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • Prohibited Disposal Methods : Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[12][13]

Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Spill :

    • For small spills, use an inert absorbent material to contain the spill.[3]

    • Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.[15]

    • For large spills, evacuate the area and contact your institution's EHS department immediately.[10]

  • Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[4][5]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4][5]

    • Ingestion : Rinse the mouth with water.[2]

    • In all cases of exposure, seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Hazard ID cluster_waste_gen Waste Generation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Handling This compound haz_id Identify Hazards: - Toxic - Irritant - Potential Carcinogen start->haz_id Consult SDS ppe Don Appropriate PPE: - Goggles/Face Shield - Lab Coat - Chemical-Resistant Gloves haz_id->ppe waste_gen Generate Waste: - Unused Product - Contaminated Materials - Rinsate ppe->waste_gen container Select Compatible & Leak-Proof Container waste_gen->container segregate Segregate as Halogenated Organic Waste container->segregate labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa secondary Use Secondary Containment saa->secondary ehs Contact EHS for Pickup secondary->ehs disposal Disposal via Licensed Hazardous Waste Vendor ehs->disposal end End: Safe & Compliant Disposal disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to Handling 2-Amino-5-bromo-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial building block in modern synthetic chemistry and drug development, 2-Amino-5-bromo-3-fluorobenzoic acid demands a meticulous approach to laboratory safety. Its potential as a skin, eye, and respiratory irritant necessitates a handling protocol that is both robust and rooted in a deep understanding of chemical risk management. This guide provides the essential, field-tested procedures to ensure your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety measure, creating a self-validating system for handling this compound.

Hazard Profile: Understanding the "Why"

This compound and structurally similar compounds are classified under the Globally Harmonized System (GHS) as hazardous substances.[1][2][3] A thorough risk assessment begins with understanding these classifications and their practical implications.

  • Skin Irritation (Category 2): Direct contact with the solid or solutions can cause inflammation, redness, and discomfort.[1][2] This is why glove selection and proper technique are not just recommended, but critical.

  • Serious Eye Irritation (Category 2): The fine, powdered nature of this solid poses a significant risk to the eyes.[1][2] A seemingly minor puff of dust can lead to serious irritation, demanding more than standard safety glasses for protection.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2][3] This hazard dictates that all handling of the solid compound must be performed within a certified engineering control, such as a chemical fume hood.

The primary routes of accidental exposure are inhalation of airborne dust, direct skin contact, and eye contact. Our procedural controls are designed to systematically eliminate these risks.

The Core Ensemble: Personal Protective Equipment (PPE)

While engineering controls like a chemical fume hood are the first and most important line of defense, a correctly chosen PPE ensemble is mandatory.[4] The following table summarizes the minimum requirements for various laboratory operations involving this compound.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile, Neoprene)Fully-Buttoned Laboratory CoatWork within a certified Chemical Fume Hood.
In-Solution Handling Chemical Splash GogglesChemical-Resistant Gloves (Nitrile, Neoprene)Fully-Buttoned Laboratory CoatWork within a certified Chemical Fume Hood.
Large-Scale Spill Cleanup (>5g) Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Apron over Lab CoatNIOSH-approved N95 Respirator or higher.[4][5]
Small-Scale Spill Cleanup (<5g) Chemical Splash GogglesChemical-Resistant Gloves (Nitrile, Neoprene)Fully-Buttoned Laboratory CoatWork within a certified Chemical Fume Hood.

Causality Behind the Choices:

  • Eye/Face Protection: Standard safety glasses are insufficient due to the risk of airborne dust. Chemical splash goggles that form a complete seal around the eyes are required.[4] A face shield should be worn over the goggles when handling larger quantities where the risk of splashing or dust clouds is higher.[2]

  • Hand Protection: Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's specifications for chemical compatibility and breakthrough times.[6] When handling, use a proper glove removal technique to avoid contaminating your skin.[7]

  • Body Protection: A flame-resistant lab coat, kept clean and fully buttoned, protects against contamination of personal clothing.[5]

  • Respiratory Protection: A chemical fume hood is the primary and most effective control for preventing inhalation of dust.[4] A NIOSH-approved respirator is an essential secondary measure for emergency situations like a large spill, where airborne concentrations may exceed the fume hood's containment capacity.[4][5]

Operational Protocols: A Self-Validating Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following diagram and protocols outline a validated system for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling A Verify Fume Hood Certification B Gather & Inspect PPE A->B C Prepare Work Area & Spill Kit B->C D Don PPE (Correct Sequence) C->D E Transfer & Weigh Chemical (Inside Fume Hood) D->E F Perform Reaction E->F Spill Spill Occurs E->Spill G Prepare for Disposal F->G F->Spill H Decontaminate Equipment & Work Surface G->H I Doff PPE (Correct Sequence) H->I J Dispose of Waste (Segregated Streams) I->J K Wash Hands Thoroughly J->K Spill_Response Execute Spill Response Protocol Spill->Spill_Response Spill_Response->H

Safe Handling Workflow for this compound.
Protocol 3.1: Donning Personal Protective Equipment

The sequence of donning PPE is designed to prevent cross-contamination.

  • Lab Coat: Don your lab coat and ensure it is fully buttoned.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if required.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol 3.2: Doffing Personal Protective Equipment

This sequence is critical for preventing contact with any contamination on the exterior of your PPE.

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.[7]

  • Face Shield and Goggles: Remove your face shield (if used), followed by your goggles.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's a single-use coat.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[6]

Protocol 3.3: Emergency Procedures
  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If symptoms persist, seek medical attention.

  • Small Spill (<5g): While wearing your full PPE, gently cover the spill with an absorbent material. Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[4][7] Decontaminate the area with a suitable cleaning solution.

Decontamination and Disposal

Proper disposal is a crucial final step in the safe handling workflow.

  • Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes used gloves, contaminated wipes, and empty containers.

  • Disposal Plan: All chemical waste, including contaminated materials, must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product or contaminated materials to enter drains or waterways.[4][7]

  • Work Surface Decontamination: At the end of your work, thoroughly wipe down the surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can confidently and safely utilize this compound in your critical research and development efforts.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.